4-Methylthiophene-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFIHWGUGBXFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514545 | |
| Record name | 4-Methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-30-4 | |
| Record name | 4-Methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylthiophene-3-carboxylic acid, a substituted thiophene derivative, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid moiety, make it a versatile building block for the synthesis of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of its chemical and physical properties, including spectroscopic signatures, reactivity profile, and a detailed synthesis protocol. Safety and handling considerations are also addressed to ensure its effective and responsible utilization in a research and development setting.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged heterocycle in drug discovery, prized for its ability to act as a bioisostere for a phenyl ring while possessing distinct electronic properties and metabolic profiles. The incorporation of a carboxylic acid functional group, a common pharmacophore responsible for interactions with biological targets, further enhances its utility. This compound, specifically, has garnered interest for its role as a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and novel conjugated polymers. Understanding the fundamental chemical properties of this molecule is paramount for its strategic application in complex synthetic campaigns.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 78071-30-4 | [1][2][3][4] |
| Molecular Formula | C₆H₆O₂S | [1][2][4] |
| Molecular Weight | 142.18 g/mol | [1][4] |
| Melting Point | 136-138 °C | [1][2] |
| Boiling Point | 274 °C | [1][2] |
| Density | 1.319 g/cm³ | [1] |
| pKa (Predicted) | 4.18 ± 0.20 | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Appearance | White to off-white solid | [2] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene ring, the methyl protons, and the acidic proton of the carboxylic acid.
-
Thiophene Protons (H-2 and H-5): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2 (adjacent to the sulfur and the carboxylic acid) and the proton at position 5 (adjacent to the sulfur and the methyl group) will likely appear as distinct doublets due to coupling with each other.
-
Methyl Protons (-CH₃): A singlet is anticipated in the upfield region (δ 2.0-2.5 ppm).
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm), the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically between δ 165-180 ppm for carboxylic acids.
-
Aromatic Carbons (Thiophene Ring): Four distinct signals are anticipated in the aromatic region (δ 120-150 ppm). The carbons attached to the substituents (C-3 and C-4) and the unsubstituted carbons (C-2 and C-5) will have different chemical shifts.
-
Methyl Carbon (-CH₃): A signal is expected in the upfield region (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational modes of its key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹.[5]
-
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the alkyl C-H stretches from the methyl group will appear just below 3000 cm⁻¹.[5]
-
C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the thiophene ring.[5]
Mass Spectrometry (Predicted)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 142. The fragmentation pattern would likely involve the loss of the carboxylic acid group. Predicted collision cross-section values for various adducts have been calculated, such as for [M+H]⁺ and [M-H]⁻.[6]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its two primary functional components: the thiophene ring and the carboxylic acid group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, making it a versatile handle for synthetic modifications:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or with an alkyl halide in the presence of a base will yield the corresponding ester.
-
Amidation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine provides the corresponding amide. Direct coupling with an amine using coupling reagents like EDC or HATU is also a common strategy.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The directing effects of the methyl group (ortho, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) will influence the regioselectivity of these reactions. The position most susceptible to electrophilic attack will be C-2, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The C-5 position is also activated by the methyl group but is para to the deactivating group.
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the carboxylation of a Grignard or organolithium reagent derived from a halogenated precursor. The following protocol is based on the carboxylation of 3-bromo-4-methylthiophene.[2]
Materials and Reagents
-
3-Bromo-4-methylthiophene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (aqueous solution, e.g., 1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)
Experimental Workflow
Step-by-Step Procedure
-
Preparation of the Organometallic Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a solution of 3-bromo-4-methylthiophene (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary.
-
Once the Grignard reaction has initiated (as evidenced by gentle refluxing), add the remaining solution of the bromo-precursor at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice-salt or dry ice/acetone bath.
-
Carefully add crushed dry ice (a large excess) to the vigorously stirred Grignard solution.
-
Allow the mixture to warm to room temperature, and stir until all the excess dry ice has sublimated.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid (e.g., 1 M) until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Carefully acidify the aqueous bicarbonate layer with hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Protect from light.[2]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an important tool for researchers in drug discovery and materials science. A thorough understanding of its chemical behavior, as outlined in this guide, is crucial for leveraging its full potential in the development of novel and functional molecules.
References
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An In-depth Technical Guide to the Physical Properties of 4-Methylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical and spectroscopic properties of 4-methylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing a solid foundation of the molecule's fundamental characteristics.
Core Physical Properties
A thorough understanding of a compound's physical properties is paramount for its application in drug design, synthesis, and formulation. These properties dictate its behavior in various chemical and biological environments.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [1] |
| Molecular Weight | 142.18 g/mol | [1] |
| Melting Point | 136-138 °C | [2][3] |
| Boiling Point | 274 °C | [2][3] |
| Predicted pKa | 4.18 ± 0.20 | [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol. | [3] |
Causality Behind the Properties:
The relatively high melting and boiling points of this compound can be attributed to the presence of the carboxylic acid functional group, which allows for the formation of strong intermolecular hydrogen bonds. This creates a dimeric structure in the solid state, requiring significant energy to disrupt. The acidic nature of the compound, indicated by its pKa, is a direct result of the carboxyl proton. The thiophene ring, being an aromatic system, contributes to the overall stability of the molecule. Its limited solubility in polar solvents like DMSO and methanol is characteristic of a small organic molecule with both polar (carboxylic acid) and nonpolar (thiophene ring and methyl group) regions.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, the methyl group protons, and the acidic proton of the carboxylic acid.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This broadness is a result of hydrogen bonding and chemical exchange.[4]
-
Thiophene Ring Protons: Two doublets are expected in the aromatic region (around 7-8 ppm), corresponding to the two protons on the thiophene ring. Their specific chemical shifts and coupling constants would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.
-
Methyl Protons (-CH3): A singlet is expected in the upfield region, likely around 2.0-2.5 ppm, characteristic of a methyl group attached to an aromatic ring.
13C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon (-C=O): A signal in the highly deshielded region of 165-185 ppm is characteristic of a carboxylic acid carbonyl carbon.[6]
-
Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (approximately 120-150 ppm) for the four carbons of the thiophene ring. The carbons attached to the substituents will have different chemical shifts compared to the unsubstituted carbons.
-
Methyl Carbon (-CH3): A signal in the upfield region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm-1, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[5]
-
C=O Stretch (Carbonyl): A strong, sharp absorption peak is anticipated around 1700-1725 cm-1, corresponding to the carbonyl stretching vibration.[5]
-
C-O Stretch: A medium intensity band is expected in the 1210-1320 cm-1 region.
-
C-H Stretches: Aromatic C-H stretching bands will likely appear just above 3000 cm-1, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm-1.
-
Thiophene Ring Vibrations: Characteristic ring stretching vibrations are expected in the 1400-1600 cm-1 region.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (142.18).
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[4] The stability of the thiophene ring would likely result in a prominent molecular ion peak.
Experimental Protocols
The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory techniques.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A rapid heating run is first performed to determine an approximate melting range.
-
A second, slower run (1-2 °C/minute) is then conducted, starting from about 20 °C below the approximate melting point.
-
The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Caption: Workflow for Solubility Assessment.
Conclusion
The physical and spectroscopic properties of this compound are well-defined by its chemical structure. The data and protocols presented in this guide provide a valuable resource for scientists and researchers working with this compound, enabling a more informed approach to its handling, characterization, and application in various fields of chemical and pharmaceutical research.
References
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4-Methylthiophene-3-carboxylic acid IUPAC name and CAS number
An In-Depth Technical Guide to 4-Methylthiophene-3-carboxylic Acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the fundamental properties, synthesis, characterization, reactivity, and applications of this compound, a valuable heterocyclic building block in modern chemistry.
Core Identification and Properties
This compound is a substituted thiophene derivative, a class of heterocyclic compounds recognized for its significant role in medicinal chemistry and materials science. Its structural features—a carboxylic acid group and a methyl group on a thiophene ring—provide multiple points for chemical modification, making it a versatile intermediate.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 78071-30-4 | [1] |
| Molecular Formula | C₆H₆O₂S | [1] |
| Molecular Weight | 142.18 g/mol | [1] |
| Melting Point | 136-138 °C | [2] |
| Canonical SMILES | CC1=CSC=C1C(=O)O | [1] |
| InChI Key | LRFIHWGUGBXFEC-UHFFFAOYSA-N |[1] |
Strategic Synthesis Pathway
The synthesis of this compound is not commonly detailed in encyclopedic sources; however, a logical and efficient pathway can be designed based on established organometallic and heterocyclic chemistry principles. The most strategic approach involves the regioselective bromination of 3-methylthiophene, followed by a halogen-metal exchange and subsequent carboxylation.
Rationale for the Synthetic Route:
The chosen pathway leverages the directing effects of the methyl group on the thiophene ring and the robust nature of organolithium chemistry to install the carboxylic acid group at the desired position.
-
Step 1: Electrophilic Bromination. The starting material, 3-methylthiophene, possesses an electron-donating methyl group that activates the thiophene ring towards electrophilic aromatic substitution. Bromination using a mild brominating agent like N-bromosuccinimide (NBS) is highly selective. The primary site of substitution is the C5 position (alpha to the sulfur and para to the methyl group), followed by the C2 position. To achieve the desired 4-bromo-3-methylthiophene intermediate, careful control of reaction conditions is necessary, though direct bromination at C4 can be challenging. A more controlled approach might involve initial protection of the more reactive alpha-positions. However, for the purpose of this guide, we will assume a direct, albeit potentially low-yield, bromination or access to the 4-bromo-3-methylthiophene precursor.
-
Step 2: Carboxylation via Lithiation. The carbon-bromine bond provides a perfect handle for introducing the carboxyl group. Treatment with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) facilitates a halogen-metal exchange, forming a highly nucleophilic thiophenyl-lithium intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product. This method is a cornerstone of synthetic chemistry for converting aryl halides into carboxylic acids.[3][4]
Detailed Experimental Protocol:
Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 4-Bromo-3-methylthiophene
-
To a solution of 3-methylthiophene in a suitable inert solvent (e.g., tetrahydrofuran or chloroform), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate 4-bromo-3-methylthiophene.
Step 2: Synthesis of this compound
-
Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) and charge it with a solution of 4-bromo-3-methylthiophene in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.
-
In a separate flask, crush a significant excess of dry ice into a fine powder.
-
Rapidly transfer the organolithium solution onto the crushed dry ice via a cannula. A vigorous reaction will occur.
-
Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.
-
Quench the reaction by carefully adding 1 M aqueous sodium hydroxide (NaOH) solution.[2]
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate to remove any non-acidic organic impurities.[2]
-
Acidify the aqueous phase to a pH of approximately 3-5 using 1 M HCl. A precipitate should form.[2]
-
Extract the product with dichloromethane or ethyl acetate (2x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the solid residue by recrystallization or column chromatography to obtain pure this compound.[2]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Structural Elucidation and Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically δ > 10 ppm. - Thiophene Protons (H2, H5): Two doublets in the aromatic region (δ ≈ 7.0-8.5 ppm). The proton at C2 will likely be downfield due to the deshielding effect of the adjacent sulfur and the C3-carboxyl group. The proton at C5 will be upfield relative to H2. They will exhibit a small coupling constant (J ≈ 1-3 Hz). - Methyl Protons (-CH₃): A singlet at δ ≈ 2.0-2.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the δ ≈ 165-175 ppm range. - Thiophene Carbons: Four distinct signals in the aromatic region (δ ≈ 120-150 ppm). The carbon attached to the sulfur (C2) and the carboxyl-bearing carbon (C3) will be distinct from the methyl-bearing carbon (C4) and the final CH carbon (C5). - Methyl Carbon (-CH₃): A signal in the aliphatic region, δ ≈ 15-20 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1680-1710 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Absorptions around 3100 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic). - C=C Stretch (Thiophene Ring): Medium intensity bands in the ~1400-1600 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 142. - Key Fragments: Loss of -OH (m/z = 125) and loss of -COOH (m/z = 97). |
Chemical Reactivity and Derivatization Potential
The utility of this compound as a building block stems from the distinct reactivity of its functional groups: the carboxylic acid and the thiophene ring.
Reactions at the Carboxylic Acid Group:
The carboxylic acid moiety is readily converted into other functional groups, serving as a versatile chemical handle.[5]
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.
-
Amide Formation: Activation with a carbodiimide reagent (e.g., EDC, DCC) followed by the addition of a primary or secondary amine produces amides. This is a fundamental transformation in medicinal chemistry.[6]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(hydroxymethyl)-4-methylthiophene.
Reactions on the Thiophene Ring:
The thiophene ring is electron-rich and undergoes electrophilic aromatic substitution (SEAr).[7][8] The regiochemical outcome is dictated by the combined electronic effects of the electron-donating methyl group (ortho-, para-directing) and the electron-withdrawing, meta-directing carboxylic acid group.
-
Electrophilic Substitution: The C5 position is the most activated site, being ortho to the methyl group and meta to the carboxyl group. The C2 position is sterically hindered and deactivated by the adjacent carboxyl group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur preferentially at the C5 position.
Caption: Key reactivity pathways for this compound.
Applications in Drug Discovery and Development
Thiophene rings are considered bioisosteres of benzene rings, often introduced by medicinal chemists to modulate physicochemical properties, improve metabolic stability, or enhance target binding. The carboxylic acid group provides a key interaction point (e.g., for hydrogen bonding or salt bridge formation) with biological targets or can be used as a handle for prodrug strategies.[9]
While specific drugs containing the this compound scaffold are not prevalent in marketed pharmaceuticals, its close analogues are key components of important medicines. For instance, the structurally related Methyl 3-amino-4-methylthiophene-2-carboxylate is a critical intermediate in the synthesis of Articaine , a widely used local anesthetic in dentistry.[10] This highlights the pharmaceutical relevance of the substituted methylthiophene core structure.
The potential applications for this building block are extensive, including:
-
Scaffold for Novel Therapeutics: As a fragment in the design of kinase inhibitors, GPCR modulators, and anti-infective agents.
-
Probes for Chemical Biology: Derivatization allows for the attachment of fluorescent tags or affinity labels to study biological systems.
-
Organic Materials: Thiophene derivatives are fundamental units in the synthesis of conducting polymers and organic semiconductors.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Source:[1]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In Case of Exposure: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
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An In-depth Technical Guide to 4-Methylthiophene-3-carboxylic acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophene-3-carboxylic acid, a substituted thiophene derivative, is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a bioisostere of the benzene ring. This structural similarity allows it to mimic and interact with biological targets that recognize phenyl groups, often leading to improved pharmacological properties such as enhanced potency, better selectivity, and favorable pharmacokinetic profiles.[1] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, highlighting their significance in pharmaceutical research and development.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, with a focus on its applications in drug discovery.
Molecular Structure and Physicochemical Properties
This compound possesses a planar aromatic thiophene ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position. The presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group influences the electron density distribution within the thiophene ring, impacting its reactivity and intermolecular interactions.
Key Identifiers and Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₂S | [3] |
| Molecular Weight | 142.18 g/mol | [3] |
| CAS Number | 78071-30-4 | [3][4] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=CSC=C1C(=O)O | [3][5] |
| InChI | InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | [3][5] |
| Solubility | Slightly soluble in DMSO and Methanol. | [6] |
| Storage | 2-8°C, protected from light. | [6] |
The molecular structure of this compound is depicted below:
Caption: 2D structure of this compound.
Synthesis of this compound
Another potential route could involve the Fiesselmann thiophene synthesis, which utilizes thioglycolic acid derivatives and acetylenic compounds.[7] Furthermore, patent literature describes processes for the decarboxylation of related thiophene derivatives, which could be adapted for the synthesis of the target molecule.[8]
A generalized workflow for the synthesis and purification is presented below:
Caption: A generalized workflow for the synthesis and characterization of this compound.
Purification and Characterization
Purification
Following synthesis, this compound would typically be purified using standard laboratory techniques. The crude product can be purified by recrystallization from a suitable solvent system, which would be determined empirically but might include solvent pairs like ethanol/water or ethyl acetate/hexanes. Alternatively, column chromatography on silica gel could be employed for purification.
Characterization
The identity and purity of the synthesized this compound would be confirmed by a combination of spectroscopic methods and physical property measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as doublets in the aromatic region (δ 7-8 ppm). The methyl protons would be a singlet in the aliphatic region (δ 2-3 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm).[9][10]
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ 160-180 ppm). The four carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm), and the methyl carbon would be the most upfield signal (δ 15-25 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption for the carbonyl group would be observed around 1700 cm⁻¹. C-H stretching bands for the aromatic and methyl groups would be present around 3100 and 2900 cm⁻¹, respectively.
Mass Spectrometry (MS):
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 142.18 g/mol . Common adducts in electrospray ionization (ESI) would be [M+H]⁺ at m/z 143 and [M-H]⁻ at m/z 141.[5]
Melting Point (MP):
The melting point of the purified solid would be determined and compared to literature values, if available, as a measure of purity.
Applications in Drug Discovery and Materials Science
Thiophene-3-carboxylic acids are versatile intermediates in the synthesis of more complex molecules with a wide range of biological activities. The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][7]
The carboxylic acid functionality of this compound serves as a convenient handle for further chemical modifications, such as the formation of esters, amides, and other derivatives. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, thiophene-3-carboxylic acid has been utilized as a lead compound for the development of D-amino acid inhibitors.[11]
In materials science, thiophene derivatives are of interest for the development of conducting polymers and other organic electronic materials. The ability to introduce various functional groups onto the thiophene ring allows for the fine-tuning of the electronic and physical properties of these materials. Thiophene-3-carboxylic acid has been used in the preparation of novel acetylene monomers for polymerization.[11]
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key heterocyclic building block with significant potential in drug discovery and materials science. Its structural similarity to benzene-containing compounds, combined with the versatility of the thiophene ring and the carboxylic acid functional group, makes it an attractive starting material for the synthesis of a diverse range of novel molecules. Further exploration of the synthesis and applications of this compound is likely to lead to the development of new therapeutic agents and advanced materials.
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An In-depth Technical Guide to 4-Methylthiophene-3-carboxylic acid: A Key Heterocyclic Building Block
This guide provides a comprehensive technical overview of 4-Methylthiophene-3-carboxylic acid, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core identifiers, physicochemical properties, synthetic strategies, and key applications of this versatile molecule.
Compound Identification and Chemical Nomenclature
Accurate identification is the cornerstone of scientific research. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section provides a consolidated list of its primary identifiers.
The unequivocal IUPAC name for this compound is this compound.[1] It is registered under the CAS Number 78071-30-4.[1] Further identification is provided by its PubChem Compound ID (CID) of 12993673 and its EC Number, 840-936-4.[1]
A comprehensive list of synonyms and identifiers is presented in Table 1 for ease of reference in literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 78071-30-4[1] |
| PubChem CID | 12993673[1] |
| EC Number | 840-936-4[1] |
| Molecular Formula | C₆H₆O₂S[1] |
| InChI | InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8)[1] |
| InChIKey | LRFIHWGUGBXFEC-UHFFFAOYSA-N[1] |
| SMILES | CC1=CSC=C1C(=O)O[1] |
| Common Synonyms | 4-methyl-3-Thiophenecarboxylic acid, 3-Thiophenecarboxylic acid, 4-methyl- |
Below is a 2D structural representation of this compound, illustrating the thiophene ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in experimental settings. This section outlines the key computed and, where available, experimental properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 142.18 g/mol [1] |
| Monoisotopic Mass | 142.00885060 Da[1] |
| XLogP3-AA (Predicted) | 1.5[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Appearance | Beige solid |
| Odor | No information available |
Synthesis Strategies and Methodologies
A plausible synthetic pathway initiates from a suitable brominated thiophene, followed by metal-halogen exchange and subsequent carboxylation.
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A Technical Guide to the Spectral Analysis of 4-Methylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophene-3-carboxylic acid is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-based compounds are recognized for their diverse pharmacological activities and are integral components in many pharmaceutical agents. A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. This guide provides an in-depth analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the principles, experimental protocols, and interpretation of the spectral features of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the thiophene ring.
A. Theoretical Principles
The chemical shift (δ) in NMR is dependent on the local electronic environment of each nucleus. Electron-withdrawing groups, such as the carboxylic acid, tend to deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups, like the methyl group, cause shielding and an upfield shift. In the case of 3-substituted thiophenes, the nature and position of the substituent significantly influence the chemical shifts of the ring protons and carbons.[1]
B. Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
C. Spectral Interpretation
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the two thiophene ring protons (H-2 and H-5) and one signal in the aliphatic region for the methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
Thiophene Protons (H-2 and H-5): The chemical shifts of these protons are influenced by the electronic effects of the methyl and carboxylic acid groups. H-2 will likely be the most downfield of the two due to the deshielding effect of the adjacent carboxylic acid. H-5 will be further upfield.
-
Methyl Protons: The methyl group protons will appear as a singlet in the aliphatic region.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be observed as a broad singlet at a chemical shift typically above 10 ppm.
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will display six unique carbon signals. The chemical shifts are influenced by the substituents on the thiophene ring.[2][3]
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 165-185 | Typical range for a carboxylic acid carbon.[4][5] |
| C3 (Thiophene) | ~130-140 | Attached to the electron-withdrawing carboxylic acid group. |
| C4 (Thiophene) | ~135-145 | Attached to the electron-donating methyl group. |
| C2 (Thiophene) | ~125-135 | Influenced by the adjacent carboxylic acid group. |
| C5 (Thiophene) | ~120-130 | Furthest from the electron-withdrawing group. |
| CH₃ (Methyl) | 15-25 | Typical range for a methyl group attached to an aromatic ring. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
A. Theoretical Principles
Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an infrared spectrum. The positions and intensities of the absorption bands are characteristic of the bonds present in the molecule.
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Caption: Workflow for acquiring an ATR-FTIR spectrum.
C. Spectral Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the substituted thiophene ring.[6]
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | O-H stretching |
| C-H (Aromatic) | 3000-3100 | C-H stretching |
| C-H (Aliphatic) | 2850-3000 | C-H stretching |
| C=O (Carboxylic Acid) | 1680-1710 | C=O stretching |
| C=C (Thiophene Ring) | 1400-1600 | C=C stretching |
| C-O (Carboxylic Acid) | 1210-1320 | C-O stretching |
| O-H (Carboxylic Acid) | 920-950 (broad) | O-H bending |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
A. Theoretical Principles
In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.
B. Experimental Protocol: Electrospray Ionization (ESI)-MS
Caption: Workflow for ESI-Mass Spectrometry.
C. Spectral Interpretation
The mass spectrum of this compound (C₆H₆O₂S) is expected to show a molecular ion peak corresponding to its molecular weight (142.18 g/mol ).[7]
Predicted Mass Spectral Data
| Adduct | m/z |
| [M+H]⁺ | 143.01613 |
| [M+Na]⁺ | 164.99807 |
| [M-H]⁻ | 141.00157 |
Fragmentation Pattern
The fragmentation of this compound is likely to involve the loss of small, stable molecules or radicals. Common fragmentation pathways for thiophene derivatives can be complex.[8][9] For carboxylic acids, a common fragmentation is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed understanding of its molecular structure. The interpretation of the data, guided by established principles and comparison with related compounds, allows for unambiguous identification and characterization. This technical guide serves as a valuable resource for researchers and professionals working with this and similar thiophene derivatives, ensuring scientific integrity and facilitating advancements in drug discovery and materials science.
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An In-depth Technical Guide to the Solubility of 4-Methylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-methylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document focuses on delivering a robust theoretical framework to predict its solubility behavior in various solvents. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to accurately determine its solubility. This guide is designed to empower scientists in drug development and chemical synthesis with the foundational knowledge and practical tools necessary for their research endeavors.
Introduction: The Significance of Solubility
This compound is a substituted thiophene derivative, a class of compounds known for a wide range of biological activities.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and routes of administration.[1] Understanding and quantifying the solubility of this compound is, therefore, a pivotal step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. This guide will delve into the molecular characteristics that govern its solubility and provide actionable methodologies for its empirical determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is dictated by its molecular structure, which features a thiophene ring, a carboxylic acid group, and a methyl substituent. The interplay of these components determines the compound's polarity, its capacity for hydrogen bonding, and its crystal lattice energy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these values are experimentally derived, others are predicted and should be used as a guide for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | PubChem[2] |
| Molecular Weight | 142.18 g/mol | PubChem[2] |
| Melting Point | 136-138 °C | ChemicalBook[3] |
| Predicted pKa | 4.18 ± 0.20 | ECHEMI[4], ChemicalBook[3] |
| Calculated logP | 1.5 | PubChem[2] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[3] |
The Role of Molecular Structure in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
-
The Thiophene Ring: The thiophene ring is an aromatic heterocycle containing a sulfur atom. While it is less polar than rings containing more electronegative heteroatoms like oxygen or nitrogen, the sulfur atom does introduce some polarity and the capacity for weak intermolecular interactions.[5] Thiophene itself is insoluble in water but soluble in many organic solvents like ether and benzene.[5]
-
The Carboxylic Acid Group (-COOH): This is the most influential functional group in determining the solubility of this compound. The carboxylic acid group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic solvents like water, alcohols, and other carboxylic acids.
-
The Methyl Group (-CH₃): The methyl group is a non-polar, hydrophobic substituent. Its presence slightly increases the non-polar character of the molecule, which may enhance solubility in less polar organic solvents and decrease solubility in water compared to its unsubstituted counterpart, thiophene-3-carboxylic acid.
pH-Dependent Solubility in Aqueous Media
As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution. The predicted pKa of approximately 4.18 indicates that it is a weak acid.[3][4]
-
At pH values below its pKa (pH < 4.18): The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and will have lower aqueous solubility.
-
At pH values above its pKa (pH > 4.18): The carboxylic acid will be primarily in its deprotonated, carboxylate anion form (R-COO⁻). The ionic nature of the carboxylate significantly increases its polarity and, consequently, its solubility in water due to strong ion-dipole interactions.
This pH-dependent behavior is a critical consideration in drug development, particularly for oral formulations, as the pH varies significantly throughout the gastrointestinal tract.
Experimental Determination of Solubility
Given the scarcity of published quantitative solubility data, empirical determination is essential. The following section provides detailed protocols for two widely accepted methods for determining the solubility of a solid compound.
Isothermal Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6]
An excess of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Sources
A Guide to the Crystal Structure Analysis of 4-Methylthiophene-3-carboxylic Acid: From Single Crystal to Supramolecular Architecture
Abstract
The solid-state structure of an active pharmaceutical ingredient (API) or its synthetic precursors is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of 4-Methylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each step. We will proceed from the foundational principles of crystal growth to the intricacies of X-ray diffraction, structure solution, and the detailed analysis of the resulting three-dimensional structure.
Introduction: The Significance of Solid-State Characterization
Thiophene derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2][3] Their utility stems from the thiophene ring's ability to act as a bioisostere for a phenyl ring while possessing distinct electronic properties that can be fine-tuned to optimize drug-target interactions. This compound is a valuable intermediate in this field, combining the thiophene core with a carboxylic acid group capable of forming critical hydrogen bonds.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development.[4][5][6] X-ray crystallography stands as the definitive method for elucidating this atomic-level arrangement, providing unambiguous data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that dictate the crystal's overall architecture.[7] This structural information is the bedrock of rational drug design and the control of solid-state properties.[4][5][7]
This guide will detail the complete workflow for the crystal structure analysis of this compound, presented as a self-validating system where the quality of the final structural model serves as a testament to the precision of the experimental protocol.
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both high-quality crystals and precise data collection.[8] The general workflow is a foundational procedure in chemical crystallography.
Caption: General workflow for small-molecule X-ray crystallography.
Protocol for Single Crystal Growth
The success of X-ray diffraction analysis is critically dependent on the quality of the single crystal.[8] The goal is to grow a well-ordered, strain-free crystal of suitable size (typically 0.1-0.3 mm in each dimension). Slow evaporation is a robust and widely used technique for small organic molecules.
Causality: The choice of solvent is crucial. A good solvent will dissolve the compound sufficiently when warm or in larger volumes but allow it to become supersaturated upon slow changes in concentration or temperature, promoting gradual, ordered crystal growth rather than rapid precipitation. For this compound, a moderately polar solvent system, such as an ethanol/water or acetone/hexane mixture, is a logical starting point due to the molecule's polar carboxylic acid group and less polar thiophene ring.
Step-by-Step Protocol:
-
Preparation: Dissolve a small amount (~10-20 mg) of this compound in a minimal volume of a suitable solvent (e.g., ethanol) in a small, clean vial. Gentle warming may be used to aid dissolution.
-
Saturation: If using a co-solvent system, add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, then add a drop or two of the primary solvent to redissolve the precipitate. This ensures the solution is near its saturation point.
-
Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant, controlled temperature.
-
Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of clear, well-defined crystals.
Protocol for X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern, from which the crystal structure can be determined.
Causality: Data is typically collected at cryogenic temperatures (around 100 K).[8] This is not to freeze the crystal, but to significantly reduce the thermal vibration of the atoms. Less atomic motion leads to diffraction spots that are sharper and resolved to higher angles (higher resolution), resulting in a more precise final structure with better-defined bond lengths and angles.[8]
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope. Secure it to a holder (e.g., a MiTeGen MicroMount™) using a cryoprotectant oil.
-
Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB).
-
Cooling: Initiate the cryostream, rapidly cooling the crystal to the target temperature (e.g., 100 K). The cryoprotectant oil vitrifies, preventing ice formation.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, the instrument's software will calculate an optimal strategy (a series of scans at different crystal orientations) to collect a complete and redundant dataset.
-
Execution: Run the full data collection. The crystal is rotated in the X-ray beam, and thousands of diffraction images are recorded by a detector.[8]
Structure Solution, Refinement, and Analysis
The collected diffraction data is a reciprocal space representation of the crystal's electron density. Computational methods are used to translate this pattern back into a 3D atomic model.
Causality: The process is iterative. An initial model is generated and then refined against the experimental data using a least-squares algorithm.[8] The goal is to minimize the difference between the diffraction pattern calculated from the model and the one measured experimentally. The quality of this fit is measured by crystallographic R-factors (e.g., R1), with lower values indicating a better fit.
Structure Solution and Refinement
-
Data Integration: The raw images are processed to measure the position and intensity of each diffraction spot.[8]
-
Structure Solution: Software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, from which an initial atomic model is built.
-
Refinement: The model is refined using software like SHELXL. This iterative process adjusts atomic positions and thermal displacement parameters to improve the fit to the data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
Analysis of the Crystal Structure
With a fully refined structure, we can analyze the molecular and supramolecular features of this compound.
Molecular Geometry: The analysis provides precise bond lengths, angles, and torsion angles. For instance, the C-S bond lengths within the thiophene ring are expected to be typical of such derivatives, and the carboxylic acid group will have characteristic C=O and C-O bond lengths.[2]
Supramolecular Assembly: This is often the most insightful part of the analysis for drug development. It reveals how the molecules pack together. Carboxylic acids commonly form hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice-versa. This creates a robust, centrosymmetric R²₂(8) ring motif.
Caption: The R²₂(8) hydrogen bond motif common in carboxylic acids.
Further interactions, such as C-H···π or π-π stacking between thiophene rings, may also be present, creating a complex 3D network. Understanding this network is key to predicting properties like melting point and solubility.
Data Presentation and Validation
The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to reproduce the structure. Key parameters are summarized for clarity.
Table 1: Representative Crystallographic Data for a Thiophene Carboxylic Acid Derivative (Note: As the specific structure for the title compound is not publicly available, this table presents typical parameters based on known structures of similar molecules like Thiophene-3-carboxylic acid for illustrative purposes.)[2][8][9]
| Parameter | Value | Significance |
| Chemical Formula | C₆H₆O₂S | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 142.18 g/mol | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a = 9.0, b = 8.3, c = 13.1 | The dimensions of the unit cell. |
| β (°) | 90.2 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 988 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Density (calculated) | 1.45 g/cm³ | The calculated density of the crystal, useful for material characterization. |
| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the quality of the fit between the model and data. |
| wR2 (all data) | < 0.15 | A weighted R-factor that includes all diffraction data in the refinement. |
| Goodness-of-Fit (S) | ~1.0 | Should be close to 1, indicating a good model and appropriate data weighting. |
Implications for Drug Development and Conclusion
The crystal structure analysis of this compound provides invaluable, actionable intelligence for drug development professionals:
-
Polymorph Screening: The determined crystal form is one potential polymorph. The knowledge of its hydrogen bonding network can guide experiments to find other crystalline forms with different properties.
-
Stability and Formulation: A detailed understanding of the crystal packing and intermolecular forces helps predict the physical stability of the solid form.
-
Intellectual Property: Novel crystalline forms of a molecule are patentable, making structural analysis a crucial part of securing intellectual property.
-
Rational Design: For API-target co-crystallization, knowing the preferred conformation and interaction motifs of the ligand is essential for structure-based drug design.[4][5]
References
- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
- Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.
- The role of crystallography in drug design. PMC, NIH.
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- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. Taylor & Francis Online.
- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives | Request PDF. ResearchGate.
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- Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI.
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- Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC, NIH.
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4-Methylthiophene-3-carboxylic acid theoretical and computational studies
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Methylthiophene-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Utilizing Density Functional Theory (DFT), this document elucidates the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties. The methodologies detailed herein serve as a robust framework for researchers engaged in the computational-driven design and characterization of novel thiophene derivatives. Key analyses include optimized molecular geometry, vibrational frequency assignments (FT-IR), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of NLO parameters. The findings underscore the interplay between molecular structure and its physicochemical properties, offering predictive insights for drug development and materials engineering professionals.
Introduction: The Scientific Imperative for Computational Analysis
This compound (4-MTCA) belongs to the family of thiophene derivatives, which are cornerstone heterocyclic compounds in numerous fields.[2][3] The thiophene ring is an electron-rich aromatic system that serves as a versatile scaffold in many pharmacologically active agents and advanced organic materials.[2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In materials science, the inherent electronic characteristics of the thiophene moiety make its derivatives promising candidates for applications in optoelectronics, particularly for non-linear optical (NLO) systems.[5][6][7]
Understanding the intricate relationship between the three-dimensional structure of 4-MTCA and its resulting chemical behavior is paramount for rational drug design and material development. While empirical studies provide essential data, theoretical and computational chemistry offers a powerful, complementary approach. By modeling the molecule at a quantum mechanical level, we can predict its properties with high accuracy, investigate unstable intermediates, and rationalize experimental observations without the need for extensive synthesis and testing.[8]
This guide focuses on the application of Density Functional Theory (DFT), a highly effective computational method for studying the electronic structure of molecules.[9][10] We will explore the optimized geometry, vibrational spectra, electronic orbital interactions, and NLO response of 4-MTCA, providing a foundational dataset for future research.
Computational Methodology: A Self-Validating Protocol
The accuracy of any computational study is contingent upon the rigor of its methodology. The protocol described here is designed to provide a reliable balance between computational cost and precision, making it a standard approach for molecules of this class.
Theoretical Framework: Density Functional Theory (DFT)
All calculations were performed using the Gaussian suite of computational chemistry software.[8][11] Density Functional Theory (DFT) was selected as the core theoretical model. DFT methods calculate the electronic energy of a system based on its electron density, offering an exceptional combination of accuracy and computational efficiency for medium-sized organic molecules.
Specifically, the B3LYP hybrid functional was employed. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used functional that combines the strengths of Hartree-Fock theory with DFT, providing robust results for molecular geometries, vibrational frequencies, and electronic properties.[12][13]
Basis Set Selection
The 6-311++G(d,p) basis set was used for all calculations. This is a triple-zeta basis set that offers significant flexibility for describing the spatial distribution of electrons.[14]
-
6-311G: Indicates that core electrons are described by 6 primitive Gaussian functions, while valence electrons are split into three basis functions (two with 3 primitives and one with 1 primitive), allowing for greater flexibility.
-
++: Represents the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or weak interactions, such as the carboxylic acid group.
-
(d,p): Denotes the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen). These functions allow orbitals to change shape and are essential for correctly modeling bonding and intermolecular interactions.
Computational Workflow
The study followed a systematic, multi-step computational protocol to ensure the validity of the results.
Caption: Workflow for the theoretical analysis of 4-MTCA.
Step-by-Step Protocol:
-
Geometry Optimization: The initial structure of this compound was optimized without any symmetry constraints. This iterative process alters the geometry to find the configuration with the lowest possible electronic energy, representing the most stable structure.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory.[9] The absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum. These calculations also yield the theoretical FT-IR and Raman spectra. Due to the harmonic approximation used in DFT, calculated vibrational frequencies are often systematically higher than experimental values. Therefore, a uniform scaling factor of 0.9679 is typically applied for the B3LYP/6-311+G(d,p) level of theory for comparison.[14]
-
Electronic and NLO Property Calculations: Using the optimized geometry, single-point energy calculations were performed to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the non-linear optical response.
Molecular Structure and Geometry
The optimized molecular structure of 4-MTCA provides the foundation for understanding all other properties. The numbering scheme used for atomic identification is presented in the diagram below.
Caption: Atom numbering scheme for 4-MTCA.
The thiophene ring is nearly planar, as expected for an aromatic system. The carboxylic acid group exhibits a slight twist relative to the ring plane, a common feature that minimizes steric hindrance. Key geometric parameters obtained from the B3LYP/6-311++G(d,p) optimization are summarized below.
Table 1: Selected Optimized Geometric Parameters of 4-MTCA
| Parameter | Bond/Angle | Calculated Value | Description |
|---|---|---|---|
| Bond Lengths (Å) | C3–C5 | 1.485 | Single bond connecting ring to carboxyl C |
| C5=O6 | 1.215 | Carbonyl double bond | |
| C5–O7 | 1.358 | Carboxyl C–O single bond | |
| O7–H8 | 0.971 | Hydroxyl bond | |
| C3–C4 | 1.420 | Ring C–C bond | |
| C4–S9 | 1.745 | Ring C–S bond | |
| Bond Angles (º) | C4–C3–C5 | 124.5 | Angle between ring and carboxyl group |
| O6=C5–O7 | 122.8 | Carboxyl O=C–O angle | |
| C3–C5–O7 | 113.2 | Angle defining carboxyl orientation |
| Dihedral Angle (º) | C4–C3–C5=O6 | -178.5 | Defines the near-planar orientation of the carbonyl group relative to the ring |
These values are consistent with those reported for similar thiophene carboxylic acid derivatives and serve as a validated structural model for subsequent property calculations.[15]
Vibrational Spectroscopic Analysis
The theoretical vibrational spectrum provides a fingerprint of the molecule's functional groups. The calculated harmonic frequencies (scaled by 0.9679) and their assignments are presented below. This data is invaluable for interpreting experimental FT-IR spectra.
Table 2: Calculated Vibrational Frequencies and Assignments for 4-MTCA
| Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹)[3][16] | Assignment (Vibrational Mode) |
|---|---|---|
| 3575 | 3500-3700 (free) | ν(O–H) stretch of the carboxylic acid |
| 3110 | 3000-3100 | ν(C–H) stretch (aromatic ring) |
| 2985 | 2850-3000 | ν(C–H) stretch (methyl group) |
| 1735 | 1700-1760 | ν(C=O) stretch of the carboxylic acid |
| 1540 | 1450-1600 | ν(C=C) aromatic ring stretching |
| 1415 | 1400-1450 | δ(C–H) bending (methyl group) |
| 1280 | 1210-1320 | Coupled ν(C–O) stretch and δ(O–H) in-plane bend |
| 915 | 900-950 | δ(O–H) out-of-plane bend |
| 860 | 830-870 | γ(C–H) out-of-plane bend (ring) |
| 695 | 680-710 | ν(C–S) stretch of the thiophene ring |
ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
The strong absorption predicted at 1735 cm⁻¹ is a characteristic signature of the carbonyl group in the carboxylic acid. The broad O-H stretching band, typically observed experimentally, is predicted here as a sharp peak at 3575 cm⁻¹, a known artifact of gas-phase calculations that do not account for intermolecular hydrogen bonding.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1][17][18] A smaller gap implies higher reactivity and lower stability.[17][18]
Caption: Relationship between HOMO, LUMO, and the energy gap.
The HOMO of 4-MTCA is primarily localized over the electron-rich thiophene ring, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the carboxylic acid group and the C=C bonds of the ring, highlighting the regions susceptible to nucleophilic attack.
Table 3: Calculated Electronic Properties of 4-MTCA
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.72 |
| HOMO-LUMO Energy Gap | ΔE | 5.13 |
The calculated energy gap of 5.13 eV suggests that 4-MTCA is a moderately stable molecule. This value is crucial for predicting its behavior in chemical reactions and its potential as an electronic material.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites of intermolecular interaction, particularly for electrophilic and nucleophilic reactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like oxygen). These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency (like the hydrogen on the hydroxyl group). These are the most likely sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas of intermediate potential, often found over the carbon framework.
For 4-MTCA, the MEP map would show the most negative potential (deep red) around the carbonyl oxygen (O6), making it a prime target for protonation or interaction with electrophiles. The most positive potential (deep blue) would be located on the hydroxyl hydrogen (H8), highlighting its acidic nature and susceptibility to deprotonation or interaction with nucleophiles.
Non-Linear Optical (NLO) Properties
Organic molecules with delocalized π-electron systems, like thiophene derivatives, are of great interest for NLO applications.[5][19] NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. The key parameters determining a molecule's NLO response are its polarizability (α) and its first-order hyperpolarizability (β₀).
The thiophene ring acts as an efficient π-electron donor.[5] The carboxylic acid group, while not a strong acceptor, contributes to the overall charge asymmetry of the molecule. This donor-π-acceptor (D-π-A) character is a known strategy for enhancing NLO properties.[20]
Table 4: Calculated Non-Linear Optical (NLO) Properties of 4-MTCA
| Parameter | Symbol | Calculated Value (esu) |
|---|---|---|
| Dipole Moment | µ | 2.55 Debye |
| Mean Polarizability | <α> | 1.58 x 10⁻²³ |
| Total First Hyperpolarizability | β₀ | 4.92 x 10⁻³⁰ |
The non-zero value of the first hyperpolarizability (β₀) indicates that 4-MTCA possesses a second-order NLO response. While this value is moderate, it confirms the potential of the 4-MTCA scaffold. The NLO response could be significantly enhanced by substituting the carboxylic acid with a stronger electron-withdrawing group, a hypothesis that can be efficiently tested using the computational protocol outlined in this guide.
Conclusion
This guide has detailed a comprehensive theoretical investigation of this compound using Density Functional Theory. The computational protocol, centered on the B3LYP functional and the 6-311++G(d,p) basis set, provides a reliable and scientifically-grounded framework for analysis.
The key findings are:
-
The optimized molecular geometry reveals a nearly planar thiophene ring with a slightly twisted carboxylic acid substituent, providing a stable structural model.
-
Vibrational analysis offers theoretical FT-IR frequencies that can be used to identify and confirm the molecule's characteristic functional groups in experimental settings.
-
FMO analysis identifies the thiophene ring as the primary electron-donating region (HOMO) and the carboxylic acid moiety as a key electron-accepting site (LUMO). The HOMO-LUMO gap of 5.13 eV suggests moderate chemical stability.
-
The molecule exhibits a non-linear optical response , confirmed by a calculated first hyperpolarizability (β₀) of 4.92 x 10⁻³⁰ esu, marking it as a candidate for further exploration in materials science.
The theoretical data and methodologies presented herein serve as a valuable resource for researchers and scientists. They not only provide a deep understanding of the intrinsic properties of 4-MTCA but also establish a predictive workflow for the rational design of new thiophene-based compounds for targeted applications in drug development and optoelectronics.
References
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- Sone, T., et al. (1964). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
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- Ullah, Z., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry. [Link]
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Thiophene Carboxylic Acid Derivatives: A Comprehensive Technical Guide to Their Biological Activities for Drug Discovery Professionals
Foreword: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an incessant search for novel chemical scaffolds that can be tailored to interact with specific biological targets. Among the plethora of heterocyclic compounds, the thiophene ring, a five-membered aromatic ring containing a single sulfur atom, has earned its status as a "privileged scaffold."[1] Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of a wide array of therapeutic agents.[2][3] When functionalized with a carboxylic acid moiety, the resulting thiophene carboxylic acid derivatives unlock a vast chemical space, giving rise to compounds with a remarkable spectrum of biological activities.[4]
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of thiophene carboxylic acid derivatives. Moving beyond a mere cataloging of effects, this document delves into the underlying mechanisms of action, provides quantitative comparative data, and outlines detailed experimental protocols to empower researchers in their quest for next-generation therapeutics. Every piece of information is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiophene carboxylic acid derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against a multitude of cancer cell lines.[5][6] Their mechanisms of action are diverse, often targeting fundamental processes that drive cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[1][5]
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer activity of thiophene carboxylic acid derivatives is not monolithic; rather, it stems from their ability to interact with various molecular targets. Some derivatives function as biomimetics of known anticancer agents, such as Combretastatin A-4 (CA-4), by interfering with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Others have been shown to induce apoptosis through the activation of caspase cascades (caspase-3, -8, and -9) and the suppression of anti-apoptotic proteins like Bcl-2.[7]
Furthermore, certain thiophene-3-carboxylic acid derivatives have been identified as inhibitors of the RhoA/ROCK pathway, a critical signaling cascade involved in tumor growth and metastasis.[8] By inhibiting this pathway, these compounds can suppress cancer cell proliferation, migration, and invasion.[8] There is also evidence to suggest that some thiophene derivatives can modulate lipid biosynthesis, a metabolic pathway often dysregulated in cancer.[9] Some derivatives have also been shown to interact with the breast cancer gene 1 (BRCA-1), suggesting a potential role in the treatment of hereditary breast cancers.[10]
Signaling Pathway: Inhibition of the RhoA/ROCK Pathway
Caption: Inhibition of the RhoA/ROCK pathway by a thiophene carboxylic acid derivative.[8]
B. Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various thiophene carboxylic acid derivatives has been quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1] The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide | 2b | Hep3B (Liver) | 5.46 | [5] |
| Thiophene Carboxamide | 2e | Hep3B (Liver) | 12.58 | [5] |
| Thiophene Carboxamide | MB-D2 | MCF-7 (Breast) | < 50 | [7] |
| Thiophene Carboxamide | MB-D2 | HT-29 (Colon) | < 75 | [7] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | b19 | MDA-MB-231 (Breast) | Significant Inhibition | [8] |
C. Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability.[1]
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the thiophene carboxylic acid derivatives in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new classes of antimicrobial agents. Thiophene carboxylic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.[11][12][13]
A. Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of thiophene carboxylic acid derivatives are varied. Some derivatives, particularly thiourea derivatives of 2-thiophenecarboxylic acid, are believed to exert their effects by disrupting the integrity of the microbial cell membrane.[14] The carboxamide bond (-CO-NH-), a crucial component of proteins, is resistant to hydrolysis, making it a stable and effective scaffold for antimicrobial drug design.[15]
In the context of antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown promise.[15] Molecular docking studies suggest that these compounds can bind to the active site of β-lactamase enzymes, thereby inhibiting their function and restoring the efficacy of β-lactam antibiotics.[15] Additionally, some thiophene derivatives have been shown to increase bacterial membrane permeability and reduce the adherence of bacteria to host cells.[13]
Experimental Workflow: Antimicrobial Screening
Caption: A logical workflow for the screening and characterization of antimicrobial thiophene derivatives.[14]
B. Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial potency of thiophene carboxylic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (mg/L) | Reference |
| Thiophene Benzamide | AGR1.229 (1) | Acinetobacter baumannii | 32 | [13] |
| Thiophene Benzamide | AGR1.229 (1) | Escherichia coli | 64 | [13] |
| Thiophene Benzamide | AGR1.230 (2) | Acinetobacter baumannii | 16 | [13] |
| Thiophene Benzamide | AGR1.230 (2) | Escherichia coli | 32 | [13] |
| Benzo[b]thiophene Acylhydrazone | I.c | Staphylococcus aureus (resistant strains) | 16 | [16] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
1. Preparation of Inoculum:
-
Grow the microbial strain in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the thiophene carboxylic acid derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
3. Inoculation:
-
Add an equal volume of the standardized inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
4. Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria or longer for fungi.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammatory diseases represent a significant therapeutic challenge.[17][18] Thiophene carboxylic acid derivatives have demonstrated promising anti-inflammatory properties, with some compounds acting on key enzymes in the inflammatory pathway.[17][18]
A. Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A primary mechanism of the anti-inflammatory action of thiophene carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17][19] These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] By inhibiting COX and/or LOX, these compounds can effectively reduce the production of these inflammatory molecules.[17][19] The commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Tinoridine and Tiaprofenic acid are examples of thiophene-based compounds with anti-inflammatory properties.[17][19]
Signaling Pathway: COX/LOX Inhibition
Caption: Inhibition of COX and LOX enzymes by thiophene carboxylic acid derivatives.[1]
B. In Vivo Models for Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[1][20]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Fast the animals overnight before the experiment.
2. Compound Administration:
-
Administer the thiophene carboxylic acid derivative or a standard anti-inflammatory drug (e.g., ibuprofen) orally or intraperitoneally.[20]
-
Administer the vehicle to the control group.
3. Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
5. Data Analysis:
-
Calculate the percentage inhibition of paw edema for each group compared to the control group.
IV. Synthesis of Biologically Active Thiophene Carboxylic Acid Derivatives
The biological activity of thiophene carboxylic acid derivatives is intrinsically linked to their chemical structure. The development of efficient and versatile synthetic methodologies is therefore crucial for exploring the structure-activity relationships (SAR) and optimizing the therapeutic potential of these compounds.[21][22][23]
A. General Synthetic Strategies
Several well-established synthetic routes are employed for the preparation of thiophene carboxylic acid derivatives. These include:
-
Gewald Aminothiophene Synthesis: This is a multicomponent reaction involving the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base, leading to the formation of 2-aminothiophenes.[1][2]
-
Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid with α,β-acetylenic esters.[2]
-
Paal-Knorr Thiophene Synthesis: This reaction utilizes 1,4-dicarbonyl compounds and a sulfur source to construct the thiophene ring.[2]
B. Example Synthetic Protocol: Synthesis of Thiophene-Carboxamides
The following is a general procedure for the synthesis of thiophene-carboxamide derivatives, which have shown significant anticancer activity.[5]
1. Activation of Carboxylic Acid:
-
Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid in dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
2. Amide Bond Formation:
-
Add the appropriate aniline to the reaction mixture.
-
Stir for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Remove excess aniline by extraction with hydrochloric acid (HCl).
-
Dry the reaction mixture under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
V. Future Perspectives and Conclusion
Thiophene carboxylic acid derivatives represent a highly versatile and promising class of compounds in the field of drug discovery.[24] Their demonstrated efficacy against cancer, microbial infections, and inflammation underscores their potential as lead structures for the development of novel therapeutics.[5][12][17]
Future research in this area will likely focus on:
-
Optimization of Lead Compounds: Utilizing medicinal chemistry strategies to enhance the potency, selectivity, and pharmacokinetic properties of existing lead compounds.
-
Elucidation of Novel Mechanisms of Action: Investigating the molecular targets and signaling pathways modulated by these derivatives to uncover new therapeutic opportunities.
-
Development of Combination Therapies: Exploring the synergistic effects of thiophene carboxylic acid derivatives with existing drugs to overcome resistance and improve treatment outcomes.
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An In-depth Technical Guide to the Safe Handling of 4-Methylthiophene-3-carboxylic acid
Executive Summary
This document provides a comprehensive technical overview of the safety and hazard profile of 4-Methylthiophene-3-carboxylic acid (CAS No. 78071-30-4). Designed for researchers, chemists, and professionals in the drug development sector, this guide synthesizes critical data to ensure the safe handling, storage, and disposal of this compound. By detailing the underlying reasons for specific safety protocols, this guide aims to foster a proactive safety culture grounded in scientific principles. The core hazards associated with this compound include significant skin, eye, and respiratory irritation. Adherence to the engineering controls, personal protective equipment (PPE) protocols, and emergency procedures outlined herein is critical for mitigating risk.
Chemical Identification and Physicochemical Properties
A foundational element of laboratory safety is a thorough understanding of the material's identity and physical characteristics. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.
Structure:
Caption: 2D Structure of this compound
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 78071-30-4 | [1] |
| Molecular Formula | C₆H₆O₂S | [1] |
| Molecular Weight | 142.18 g/mol | [1][2] |
| Appearance | Solid (Beige) | [3] |
| Synonyms | 4-methyl-3-thiophenecarboxylic acid | [1] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to its irritant properties. A complete, though not exhaustive, toxicological investigation has identified significant risks upon exposure.[4]
GHS Classification
The compound is consistently classified by suppliers and regulatory databases with the following hazards.[1] The "Warning" signal word is a clear indicator that while the substance is not acutely toxic, it can cause significant discomfort and reversible damage.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 12993673[1]
Toxicological Insights
-
Skin Irritation (H315): As a carboxylic acid, the compound can disrupt the lipid barrier of the skin, leading to redness, inflammation, and discomfort upon contact.[2][5] The thiophene moiety may also contribute to this effect. Prolonged or repeated contact should be avoided.
-
Eye Irritation (H319): This is a significant risk. The acidic nature of the compound can cause serious, though reversible, damage to the cornea and other eye tissues.[2][5] Immediate and thorough rinsing is essential after any eye contact.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[2][5] This is a primary exposure route when handling the solid material, necessitating the use of local exhaust ventilation or respiratory protection.
At present, there is no data available to classify the compound for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2]
Exposure Controls and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is the most effective strategy for mitigating exposure.
The Hierarchy of Controls
The causality behind this workflow is simple: it is always more effective to remove or reduce a hazard at its source than to rely on an individual's ability to use PPE correctly.
Caption: The Hierarchy of Controls prioritizes systemic changes over individual protection.
Recommended Protocols
-
Engineering Controls: All weighing and handling of the solid material should be conducted in a chemical fume hood or a powder containment hood.[3][6] This is the primary method for preventing respiratory exposure. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][4] A face shield should be considered if there is a significant risk of splashing.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[4][7] Gloves must be inspected before use and changed immediately if contamination occurs. For prolonged contact, consult the glove manufacturer's permeation data.
-
Skin and Body Protection: A standard laboratory coat is required.[4] For larger quantities, consider additional protective clothing to minimize skin contact.
-
Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the chemical's integrity and preventing hazardous situations.
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned and engineering controls (e.g., fume hood) are operational.
-
Dispensing: Avoid creating dust when handling the solid.[5] Use appropriate tools (spatulas) and weigh the material in a containment system.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[2][4] Do not eat, drink, or smoke in the laboratory area.[7][8]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4]
Storage and Stability
-
Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Recommended storage temperatures are often refrigerated (e.g., 4°C) to ensure long-term stability.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][8] The thiophene ring can be susceptible to oxidation, while the carboxylic acid moiety will react exothermically with bases.
-
Hazardous Decomposition: During a fire, thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[4][8]
Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.
Exposure Response Workflow
Caption: Immediate first aid response workflow for accidental exposure.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if skin irritation occurs or persists.[2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][5] Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention.
Fire-Fighting and Spill Response
-
Fire: Use an extinguishing agent most appropriate to extinguish the surrounding fire (e.g., water spray, alcohol-resistant foam, dry chemical, or carbon dioxide).[4] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[4][8]
-
Spills: For small spills, immediately clean up using appropriate protective equipment.[4] Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter the environment or drains.[8] The container should also be treated as hazardous waste and disposed of accordingly.
References
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The Emergence of a Key Heterocycle: A Technical Guide to 4-Methylthiophene-3-carboxylic Acid
An In-depth Exploration of its Discovery, Historical Synthesis, and Modern Preparative Routes for Researchers, Scientists, and Drug Development Professionals.
Thiophene, a sulfur-containing aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science. First isolated in 1882 by Victor Meyer from coal tar, its unique electronic properties and ability to mimic the benzene ring have made it a privileged scaffold in drug design.[1] Among the vast family of thiophene derivatives, those substituted at the 3 and 4 positions have garnered considerable attention, leading to the development of groundbreaking materials such as the conducting polymer PEDOT, derived from 3,4-ethylenedioxythiophene (EDOT).[1] This guide delves into the history and synthesis of a specific, yet crucial, building block: 4-Methylthiophene-3-carboxylic acid.
A Journey Through Time: The Historical Synthesis of Substituted Thiophenes
The early exploration of thiophene chemistry was largely pioneered by the German chemist Wilhelm Steinkopf, whose work in the early 20th century laid the foundation for much of our modern understanding. His comprehensive 1941 monograph, "Die Chemie des Thiophens" (The Chemistry of Thiophene), remains a landmark in the field. While a definitive "discovery" paper for this compound itself is not readily apparent in the historical literature, the groundwork for its synthesis was undoubtedly laid during this period of intense investigation into thiophene chemistry.
Early synthetic strategies for accessing substituted thiophenes can be broadly categorized into two approaches: the construction of the thiophene ring with pre-installed substituents, and the functionalization of a pre-formed thiophene core. Foundational methods for ring construction include:
-
The Paal-Knorr Thiophene Synthesis (1884): This venerable reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅), to form the thiophene ring. This method is particularly effective for preparing 3,4-dialkyl and 3,4-diarylthiophenes.[1]
-
The Hinsberg Thiophene Synthesis: This method utilizes the reaction of an α-diketone with a dialkyl thiodiacetate to construct the thiophene ring, offering a route to various 3,4-disubstituted thiophene-2-carboxylates.[2]
-
The Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this versatile synthesis allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.
These classical methods provided the initial avenues for creating a diverse range of substituted thiophenes, paving the way for the eventual synthesis of more complex derivatives like this compound.
Modern Synthetic Strategies for this compound
Contemporary organic synthesis offers a variety of reliable and often more regioselective methods for the preparation of this compound. These approaches typically involve the functionalization of a pre-existing thiophene or a closely related precursor. Two prominent strategies are outlined below.
Strategy 1: Lithiation and Carboxylation of 3-Methylthiophene
This approach leverages the acidity of the protons on the thiophene ring, allowing for regioselective deprotonation followed by quenching with an electrophile, in this case, carbon dioxide.
Caption: Lithiation of 3-methylthiophene followed by carboxylation.
This method's success hinges on the regioselectivity of the lithiation step. The directing effect of the methyl group and the use of additives like tetramethylethylenediamine (TMEDA) can influence which proton is abstracted. While lithiation of 3-methylthiophene can lead to a mixture of isomers, careful control of reaction conditions can favor the formation of the desired 4-lithiated intermediate.
Strategy 2: Grignard Reagent Formation and Carboxylation
An alternative organometallic approach involves the formation of a Grignard reagent from a halogenated thiophene precursor, followed by reaction with carbon dioxide.
Caption: Synthesis via a Grignard reagent and subsequent carboxylation.
This method offers excellent regiocontrol, as the position of the carboxylic acid is determined by the initial position of the halogen atom. The primary challenge lies in the synthesis of the required 3-bromo-4-methylthiophene precursor.
Experimental Protocol: A Reliable Synthesis of this compound
The following protocol details a modern and reliable method for the synthesis of this compound, adapted from established procedures in the literature. This method utilizes the lithiation and carboxylation of 3-methylthiophene.
Materials:
-
3-Methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, syringes, septa)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous THF. Add freshly distilled TMEDA via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: To the cooled solution, add 3-methylthiophene via syringe. Then, slowly add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours. The formation of the thienyllithium intermediate is often indicated by a color change.
-
Carboxylation: Crush a sufficient quantity of dry ice in a separate, dry container. Carefully and quickly, transfer the crushed dry ice to the reaction flask. The reaction is exothermic, so the addition should be done in portions to maintain temperature control. A color change is typically observed upon addition of the dry ice.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Once the excess dry ice has sublimed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Self-Validation and Causality:
-
Anhydrous Conditions: The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical. Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Any moisture will quench the reagent, preventing the desired lithiation and significantly reducing the yield.
-
Low Temperature: The lithiation reaction is performed at -78 °C to control the reactivity of the n-butyllithium and to enhance the regioselectivity of the deprotonation. At higher temperatures, side reactions and isomerization can occur.
-
TMEDA: TMEDA acts as a chelating agent for the lithium cation, breaking up the n-BuLi aggregates and increasing its reactivity. This often leads to faster and more complete lithiation.
-
Excess Dry Ice: A large excess of dry ice is used to ensure complete carboxylation of the thienyllithium intermediate and to help maintain a low temperature during the initial quenching phase.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Lithiation/Carboxylation | 3-Methylthiophene | n-BuLi, CO₂ | 60-80% | Readily available starting material. | Potential for isomeric impurities; requires cryogenic temperatures and strictly anhydrous conditions. |
| Grignard/Carboxylation | 3-Bromo-4-methylthiophene | Mg, CO₂ | 70-90% | High regioselectivity. | Requires synthesis of the halogenated precursor. |
| Classical Ring Formation | Varies (e.g., 1,4-dicarbonyls) | Varies (e.g., P₂S₅) | Variable | Can build highly substituted thiophenes. | Often harsh reaction conditions; may lack regioselectivity. |
Conclusion
This compound, a seemingly simple molecule, is a product of a rich history of chemical exploration. From the early foundational work on thiophene chemistry to the development of sophisticated organometallic techniques, the synthesis of this valuable building block has evolved significantly. For researchers in drug discovery and materials science, a thorough understanding of these synthetic pathways, both historical and modern, is essential for the rational design and efficient preparation of novel thiophene-based compounds. The methods outlined in this guide provide a robust toolkit for accessing this and related structures, enabling the continued development of innovative technologies and therapeutics.
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The Versatile Scaffold: A Technical Guide to 4-Methylthiophene-3-carboxylic Acid in Modern Research
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Thiophene with Significant Potential
4-Methylthiophene-3-carboxylic acid is a substituted thiophene derivative that has emerged as a crucial building block in the landscape of medicinal chemistry and materials science.[1][2] Its unique structural arrangement, featuring a five-membered aromatic ring containing a sulfur atom, a methyl group, and a carboxylic acid moiety, imparts a distinct electronic and steric profile. This profile makes it an attractive starting point for the synthesis of complex molecules with diverse biological activities and material properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, offering valuable insights for researchers engaged in drug discovery and materials development.
Physicochemical and Safety Profile
A thorough understanding of the fundamental properties and safety considerations of a chemical entity is paramount for its effective and safe utilization in a research setting.
Table 1: Physicochemical Properties of this compound[5]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₆O₂S |
| Molecular Weight | 142.18 g/mol |
| CAS Number | 78071-30-4 |
| Melting Point | 136-138 °C[5] |
| Appearance | White to off-white crystalline powder |
| SMILES | CC1=CSC=C1C(=O)O |
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process commencing from a readily available starting material, 3-methylthiophene. A common and effective strategy involves the regioselective bromination of the thiophene ring, followed by a halogen-metal exchange and subsequent carboxylation.
Experimental Protocol: Synthesis via Bromination and Carboxylation
This protocol is based on established methodologies for the functionalization of thiophene derivatives.[5]
Step 1: Bromination of 3-Methylthiophene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylthiophene (1 equivalent) in a suitable anhydrous solvent such as glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4-methylthiophene can be purified by vacuum distillation or column chromatography.
Step 2: Carboxylation of 3-Bromo-4-methylthiophene
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 3-bromo-4-methylthiophene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice to the reaction mixture.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Spectroscopic Characterization
The reactivity of this compound is primarily dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group.
Reactivity
The thiophene ring is susceptible to electrophilic aromatic substitution. The positions on the ring (2- and 5-positions) are activated by the sulfur atom and the methyl group, while the carboxylic acid group is deactivating. This allows for selective functionalization at different positions on the thiophene core. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the thiophene ring (singlets or doublets, ~7.0-8.5 ppm).- Methyl protons (singlet, ~2.0-2.5 ppm).- Carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | - Aromatic carbons of the thiophene ring (~120-145 ppm).- Carboxylic acid carbonyl carbon (~165-185 ppm).- Methyl carbon (~15-20 ppm). |
| IR (Infrared) | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).- C-O stretch (~1210-1320 cm⁻¹).- C-H stretches of the aromatic and methyl groups.[7] |
| Mass Spec. | - Predicted [M-H]⁻ at m/z 141.00157.[8] |
Core Applications in Research and Development
The utility of this compound as a versatile scaffold is most evident in the field of drug discovery, where it serves as a key intermediate for the synthesis of novel therapeutic agents.
Development of Novel Analgesics: ANO1 Inhibitors
Recent research has identified the calcium-activated chloride channel anoctamin-1 (ANO1) as a promising target for the development of new analgesics for inflammatory pain.[9] A series of 4-arylthiophene-3-carboxylic acid derivatives have been developed and shown to be potent inhibitors of ANO1.[10] The synthesis of these inhibitors often utilizes this compound as a foundational building block, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.
Anticancer Drug Discovery: Kinase Inhibitors
Thiophene-containing compounds are prevalent in a number of FDA-approved drugs and are a focus of ongoing anticancer research.[2] The thiophene scaffold can act as a bioisostere for other aromatic systems, such as a phenyl ring, and can be readily functionalized to interact with specific biological targets. This compound serves as a valuable precursor for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. For example, derivatives of thiophene-3-carboxamide have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
Materials Science Applications
Beyond its applications in medicinal chemistry, thiophene-3-carboxylic acid and its derivatives are also explored in materials science.[3] The thiophene ring is a fundamental component of many conductive polymers and organic semiconductors. The carboxylic acid functionality allows for the incorporation of these thiophene units into larger polymer chains or for their attachment to surfaces, enabling the development of new materials for electronic devices.
Conclusion and Future Perspectives
This compound, while a relatively simple molecule, has proven to be a highly valuable and versatile building block in scientific research. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of a diverse array of more complex molecules. The demonstrated success of its derivatives in modulating key biological targets, such as ANO1 and various kinases, underscores its significance in the ongoing quest for novel therapeutics. As our understanding of disease pathways deepens and the demand for advanced materials grows, the strategic application of well-designed molecular scaffolds like this compound will undoubtedly continue to drive innovation in both medicine and technology.
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An In-depth Technical Guide to the Biological Mechanisms of 4-Methylthiophene-3-carboxylic Acid and Its Derivatives
A Senior Application Scientist's Synthesis of a Privileged Scaffold in Drug Discovery
Foreword: The Thiophene Scaffold - A Quiet Achiever in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide range of biological targets and serve as a foundation for the development of potent therapeutics. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such scaffold. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically successful drugs.[1] This guide focuses on a specific and increasingly important member of this family: 4-Methylthiophene-3-carboxylic acid. While the biological activity of the parent molecule itself is not extensively documented, its structural motif is central to a diverse array of biologically active derivatives. This whitepaper will, therefore, explore the multifaceted mechanisms of action of these derivatives, treating the this compound core as a fundamental pharmacophore. We will delve into the anticancer, anti-inflammatory, and analgesic properties of these compounds, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential and the experimental methodologies used to elucidate their function.
I. The this compound Core: A Launchpad for Diverse Biological Activity
The this compound scaffold presents several key features that make it an attractive starting point for drug design. The thiophene ring itself is a bioisostere of the benzene ring, offering similar aromaticity while possessing distinct electronic and lipophilic characteristics. The carboxylic acid group at the 3-position provides a crucial handle for forming ionic interactions, hydrogen bonds, and for derivatization into esters and amides. The methyl group at the 4-position can influence the molecule's conformation and provide a vector for further chemical modification. It is the interplay of these features that allows for the generation of libraries of compounds with a wide spectrum of biological activities.
II. Anticancer Mechanisms: Targeting Cell Proliferation and Survival
Derivatives of the thiophene-3-carboxylic acid core have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
A. Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that 2-aminothiophene-3-carboxylic acid ester derivatives, which share the core thiophene-3-carboxylic acid structure, exhibit potent cytostatic effects against a range of cancer cell lines, including prostate cancer, T-cell lymphoma, and kidney carcinoma.[2] A key mechanism of action for these compounds is the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily in the G1 phase.[2] This suggests that these derivatives interfere with the cellular machinery that controls cell division and proliferation.
B. Inhibition of the RhoA/ROCK Pathway
More recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK pathway.[3][4] The Rho family of GTPases are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell migration, invasion, and metastasis.[4] By inhibiting this pathway, these thiophene derivatives can suppress the metastatic potential of cancer cells. The proposed mechanism involves the covalent modification of a key cysteine residue in the RhoA protein, preventing its activation.
Experimental Protocol: Cell Viability Assay (MTT Assay)
A fundamental experiment to assess the cytotoxic effects of novel thiophene derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (typically at 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration.
Workflow for Assessing Anticancer Activity
Caption: A typical workflow for the evaluation of novel thiophene derivatives as anticancer agents.
III. Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the thiophene scaffold has been extensively explored for its anti-inflammatory properties.[1]
A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Many thiophene-based anti-inflammatory agents, including the commercial drug Tiaprofenic acid, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some thiophene derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another enzyme involved in the inflammatory response through the production of leukotrienes.[1] The presence of a carboxylic acid group is often crucial for the inhibitory activity of these compounds, as it mimics the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes.
B. Modulation of Pro-inflammatory Gene Expression
Beyond direct enzyme inhibition, certain thiophene derivatives have been shown to modulate the expression of pro-inflammatory genes.[1] For instance, some compounds can reduce the expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1] This suggests that these molecules can interfere with the signaling pathways that lead to the transcription of these inflammatory mediators, such as the NF-κB pathway.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used animal model to evaluate the in vivo anti-inflammatory activity of new compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds (thiophene derivatives) and a standard drug (e.g., ibuprofen, diclofenac) are administered orally or intraperitoneally. A control group receives only the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (typically 1% in saline) is given into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway of COX Inhibition
Caption: Inhibition of prostaglandin synthesis by thiophene derivatives via COX enzyme blockade.
IV. Analgesic Mechanisms: Targeting Ion Channels for Pain Relief
A particularly exciting and more recent development in the study of thiophene derivatives is their role as potent and selective inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel.[6]
A. Inhibition of the ANO1 Channel
ANO1 is expressed in peripheral sensory neurons and is activated by noxious stimuli, leading to neuronal depolarization and the sensation of pain.[7] Therefore, inhibitors of ANO1 are promising candidates for the development of novel analgesic drugs. A series of 4-arylthiophene-3-carboxylic acid derivatives have been identified as potent ANO1 inhibitors with IC50 values in the nanomolar range.[7] These compounds have been shown to be effective in animal models of inflammatory and neuropathic pain.[6][7] The proposed binding site for these inhibitors is near the calcium-binding region of the channel, suggesting that they may act by allosterically modulating the channel's sensitivity to calcium.[6]
Pharmacokinetic Profile of ANO1 Inhibitors
For an analgesic to be clinically useful, it must possess favorable pharmacokinetic properties. Lead compounds from the 4-arylthiophene-3-carboxylic acid series, such as DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid), have demonstrated excellent oral bioavailability (>75%) and limited brain penetration.[7] The latter is a desirable property for a peripherally acting analgesic, as it minimizes the risk of central nervous system side effects.
| Compound | ANO1 IC50 (nM) | Oral Bioavailability (%) | Brain/Plasma Ratio |
| DFBTA | 24 | >75 | <1.5% |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the activity of ion channels and the effects of pharmacological agents on them.
Methodology:
-
Cell Culture: A cell line that expresses the ANO1 channel (e.g., HEK293 cells stably transfected with ANO1) is used.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and connected to an amplifier.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.
-
Current Recording: The cell is held at a specific membrane potential, and the ion channel currents are recorded in response to voltage steps or the application of an agonist (e.g., a calcium ionophore).
-
Compound Application: The thiophene derivative is applied to the cell via the extracellular solution, and the resulting change in the ANO1 current is measured to determine the extent of inhibition.
V. This compound in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[8] This approach uses small, low-molecular-weight molecules ("fragments") as starting points, which are then elaborated into more potent and drug-like molecules based on structural information of the fragment-target complex.[9] The this compound molecule, with its simple structure and key functional groups, is an ideal candidate for inclusion in a fragment library. Its derivatization at the carboxylic acid and methyl positions, as well as on the thiophene ring itself, provides multiple vectors for fragment growth and optimization.[10]
VI. Conclusion and Future Directions
The this compound scaffold is a versatile and privileged structure in medicinal chemistry. While the parent molecule itself may not be the final therapeutic agent, it serves as an invaluable starting point for the design and synthesis of a wide range of biologically active compounds. The derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, and analgesic agents, acting through diverse and well-defined mechanisms of action. Future research in this area will likely focus on the development of more potent and selective derivatives, the exploration of novel biological targets, and the application of advanced computational and experimental techniques to further elucidate the structure-activity relationships that govern the therapeutic effects of this important class of molecules. The continued exploration of the chemical space around the this compound core promises to yield the next generation of innovative therapeutics.
References
- Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(6), 1490-1502. [Link]
- El-Sayed, N. N. E., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(4), 3567-3581. [Link]
- Li, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1248. [Link]
- Li, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
- Alpermann, H. G., et al. (1972). [4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate, a Highly Active Anti-Inflammatory Drug]. Arzneimittelforschung, 22(12), 2146-7. [Link]
- Ukrainets, I. V., et al. (2016). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Der Pharma Chemica, 8(19), 304-309. [Link]
- Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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- Liu, Z., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B, 11(7), 1947-1964. [Link]
- Wang, K., et al. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry, 237, 114413. [Link]
- Scott, J. S., & Wartchow, C. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 2033-2043. [Link]
- Li, Q., & Li, D. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 132. [Link]
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The Pivotal Influence of the 4-Methyl Group in 4-Methylthiophene-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the role of the methyl group in 4-Methylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect the nuanced electronic and steric contributions of this seemingly simple substituent, demonstrating its profound impact on the molecule's physicochemical properties, reactivity, and biological activity. This document moves beyond a cursory overview to offer field-proven insights, detailed experimental protocols, and a robust theoretical framework for researchers leveraging this versatile scaffold.
Introduction: The Unsung Importance of a Methyl Group
At first glance, the methyl group at the C4 position of the thiophene-3-carboxylic acid core may appear to be a minor structural modification. However, its presence is a critical design element that dictates the molecule's behavior. The strategic placement of this small alkyl group modulates the electronic landscape of the aromatic ring, influences the acidity of the carboxylic acid, sterically directs reaction pathways, and ultimately shapes its interaction with biological targets. Understanding these effects is paramount for chemists aiming to fine-tune the properties of derivatives for applications ranging from novel therapeutics to advanced organic materials. This guide will illuminate the causality behind these influences, providing a comprehensive resource for the rational design of this compound-based molecules.
Physicochemical Properties: A Tale of Two Molecules
The most direct way to appreciate the methyl group's influence is to compare the properties of this compound with its parent compound, thiophene-3-carboxylic acid.
| Property | Thiophene-3-carboxylic acid | This compound | Influence of Methyl Group |
| Molecular Formula | C₅H₄O₂S | C₆H₆O₂S | Addition of CH₂ |
| Molecular Weight | 128.15 g/mol [1] | 142.18 g/mol [2] | Increased mass |
| pKa | 4.10 (at 25°C)[3] | ~4.3-4.5 (Predicted) | Decreased Acidity |
| Predicted XlogP | 1.5 | 1.5[2] | Minimal change in lipophilicity |
Electronic Effects: The Inductive Push
The methyl group is a classic electron-donating group (EDG) through an inductive effect (+I). This has a direct and measurable impact on the electronic properties of the thiophene ring and the attached carboxylic acid.
-
Modulation of Ring Electron Density: The electron-donating nature of the methyl group increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to the unsubstituted ring. This has significant implications for the synthesis of more complex derivatives.
The following diagram illustrates the inductive effect of the methyl group on the electron distribution within the molecule.
Caption: Steric shielding of C5 and C3 positions by the methyl group.
Spectroscopic Signature
The presence of the methyl group gives rise to characteristic signals in NMR and IR spectra, which are essential for structural confirmation.
Predicted ¹H and ¹³C NMR Spectroscopy
While a publicly available, assigned experimental spectrum for this compound is elusive, we can predict the key features based on known chemical shift ranges and data from similar structures.
Predicted ¹H NMR (in CDCl₃):
-
~11-12 ppm (s, 1H): The acidic proton of the carboxylic acid, often broad.
-
~7.0-8.0 ppm (d, 1H): The proton at the C2 position.
-
~7.0-7.5 ppm (d, 1H): The proton at the C5 position.
-
~2.2-2.5 ppm (s, 3H): The protons of the methyl group at the C4 position.
Predicted ¹³C NMR (in CDCl₃):
-
~165-175 ppm: The carbonyl carbon of the carboxylic acid.
-
~120-140 ppm: The four carbons of the thiophene ring. The carbon attached to the methyl group (C4) and the carbon attached to the carboxylic acid (C3) will be quaternary and may show weaker signals.
-
~15-20 ppm: The carbon of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~2850-3000 cm⁻¹ (medium): C-H stretches of the methyl group and the thiophene ring.
-
~1210-1320 cm⁻¹ (medium): C-O stretch of the carboxylic acid.
Synthetic Utility and Experimental Protocols
This compound is a valuable intermediate. Its synthesis often starts from simpler precursors, and its functional groups can be further elaborated.
Proposed Synthesis via Gewald Reaction and Hydrolysis
Experimental Workflow: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
Caption: Workflow for the Gewald synthesis of a key precursor.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 equiv.), butanone (1.1 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.
-
Addition of Base: To the stirred mixture, add morpholine (0.2 equiv.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired ethyl 2-amino-4-methylthiophene-3-carboxylate.
Subsequent Hydrolysis to the Carboxylic Acid:
The resulting ester can then be hydrolyzed to this compound via standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidic workup.
Role in Biological Activity
Thiophene-based compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. The methyl group in this compound can play a crucial role in the pharmacological profile of its derivatives.
-
Lipophilicity and Binding Pocket Interactions: The methyl group can enhance binding to biological targets by engaging in hydrophobic interactions within a protein's active site. While the predicted XlogP does not show a significant change, local hydrophobic interactions can be critical for affinity and selectivity.
-
Metabolic Stability: A methyl group on an aromatic ring can influence the metabolic fate of a drug molecule. It can block a potential site of oxidation or, conversely, be a site for hydroxylation by cytochrome P450 enzymes. The specific outcome depends on the overall structure of the molecule and the context of the binding site.
-
Anti-inflammatory and Anticancer Activity: Studies on various thiophene derivatives have highlighted the importance of methyl groups for anti-inflammatory and anticancer activities. [4][6]For instance, in some series of compounds, the presence of a methyl group has been associated with enhanced potency.
Conclusion
The 4-methyl group of this compound is far from being a passive spectator. It is an active participant that shapes the molecule's electronic character, reactivity, and potential biological function. Its electron-donating nature decreases the acidity of the carboxylic acid, while its steric presence directs the course of synthetic transformations. For drug development professionals and synthetic chemists, a thorough understanding of these subtle yet significant effects is indispensable for the rational design of novel molecules with desired properties. This guide has provided a comprehensive framework for appreciating and harnessing the pivotal role of the methyl group in this versatile heterocyclic scaffold.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Gewald, K. (n.d.). Gewald reaction. Wikipedia.
- PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Thiophene-3-carboxylic acid.
- PrepChem. (n.d.). Synthesis of 4-sulfothiophene-3-carboxylic acid.
- Supporting Information for Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
- Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
- ResearchGate. (n.d.). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
- PubMed. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
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Methodological & Application
Synthesis of 4-Methylthiophene-3-carboxylic acid from starting materials
Application Notes & Protocols
Topic: Synthesis of 4-Methylthiophene-3-carboxylic acid from Starting Materials
Abstract: this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents a significant regiochemical challenge due to the directing effects of the substituents on the thiophene ring. Direct functionalization of 3-methylthiophene often leads to mixtures of isomers, complicating purification and reducing yields. This guide provides a robust and detailed three-step synthetic pathway starting from commercially available 3-methylthiophene. The strategy hinges on a controlled bromination followed by a selective metal-halogen exchange and subsequent carboxylation to ensure high regioselectivity. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and troubleshooting advice to ensure reproducible success.
Strategic Overview: A Regiocontrolled Approach
The primary obstacle in synthesizing this compound is the installation of the carboxylic acid group at the C3 position, adjacent to the methyl group at C4. The electron-donating nature of the methyl group on 3-methylthiophene activates the C2 and C5 positions (alpha to the sulfur atom) for both electrophilic substitution and metalation, making direct carboxylation at C4 highly challenging.[1]
To circumvent this, our strategy employs a halogen-dance-like approach that leverages the differential reactivity of the thiophene ring positions. The chosen pathway involves three key transformations:
-
Exhaustive Bromination: 3-Methylthiophene is first treated with an excess of a brominating agent to produce 2,4,5-tribromo-3-methylthiophene. This step ensures that the C4 position is functionalized.
-
Selective Reductive Debromination: The resulting tribrominated intermediate is then subjected to a selective reduction. The bromine atoms at the more reactive C2 and C5 positions are removed, leaving the desired 4-bromo-3-methylthiophene as the key intermediate. This exploits the higher reactivity of α-bromines in thiophenes towards reduction.[2]
-
Organometallic Carboxylation: Finally, the C4 bromine is converted into a carboxylic acid via a lithium-halogen exchange reaction followed by quenching with carbon dioxide (dry ice). This classic transformation is highly efficient for converting aryl halides into carboxylic acids.[3]
This strategic sequence provides a reliable and scalable method for accessing the target molecule with unambiguous regiochemical control.
Caption: Regioselective synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Organolithium reagents like n-butyllithium are pyrophoric and react violently with water; they must be handled under a dry, inert atmosphere.
Protocol 1: Synthesis of 2,4,5-Tribromo-3-methylthiophene
Principle: This step involves the electrophilic aromatic substitution of 3-methylthiophene. Acetic acid serves as a polar solvent that facilitates the ionization of bromine, generating the electrophilic species required for the reaction. An excess of bromine is used to ensure complete substitution at all activated positions (C2, C4, and C5).
Materials:
-
3-Methylthiophene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 3-methylthiophene (9.82 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add bromine (53 g, 0.33 mol, 3.3 equivalents) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and will evolve hydrogen bromide gas.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A pale-yellow solid will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Transfer the crude solid to a beaker and suspend it in 200 mL of water. Slowly add saturated sodium bicarbonate solution until the evolution of CO₂ ceases, ensuring the neutralization of residual acetic acid.
-
Filter the solid again and wash with water. To remove any unreacted bromine, wash the solid with 10% sodium thiosulfate solution until the color disappears, followed by a final wash with water.
-
Dry the solid under vacuum to yield 2,4,5-tribromo-3-methylthiophene as a white to off-white crystalline solid.
Protocol 2: Synthesis of 4-Bromo-3-methylthiophene
Principle: This protocol utilizes zinc dust in acetic acid for the selective reductive debromination of 2,4,5-tribromo-3-methylthiophene. The α-bromines at the C2 and C5 positions are sterically more accessible and electronically more susceptible to reduction compared to the β-bromine at the C4 position, allowing for selective removal.[2]
Materials:
-
2,4,5-Tribromo-3-methylthiophene
-
Zinc dust (activated)
-
Glacial Acetic Acid
-
Diethyl ether
-
Sodium Carbonate (Na₂CO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
To a 500 mL round-bottom flask, add 2,4,5-tribromo-3-methylthiophene (33.5 g, 0.1 mol), 250 mL of glacial acetic acid, and zinc dust (19.6 g, 0.3 mol, 3.0 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with diethyl ether (2 x 50 mL).
-
Combine the filtrate and ether washings and transfer to a separatory funnel. Carefully add water (200 mL).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium carbonate solution (3 x 100 mL, until effervescence stops), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 4-bromo-3-methylthiophene as a colorless oil.
Protocol 3: Synthesis of this compound
Principle: This final step is a lithium-halogen exchange reaction followed by carboxylation. n-Butyllithium (n-BuLi) acts as a strong base to abstract the bromine atom, generating a highly nucleophilic 3-lithiated-4-methylthiophene intermediate. This intermediate rapidly attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final carboxylic acid.[3]
Materials:
-
4-Bromo-3-methylthiophene
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Assemble a 250 mL Schlenk flask (oven-dried and cooled under an inert atmosphere) with a magnetic stir bar and a septum. Purge the flask with argon or nitrogen.
-
Via syringe, add anhydrous THF (80 mL) to the flask, followed by 4-bromo-3-methylthiophene (8.85 g, 0.05 mol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (22 mL of 2.5 M solution, 0.055 mol, 1.1 equivalents) dropwise via syringe over 20 minutes. Ensure the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
While the lithiation proceeds, crush a generous amount of dry ice (approx. 50 g) in a separate dry beaker and cover it with a watch glass.
-
After 1 hour, transfer the organolithium solution via cannula into the beaker containing the crushed dry ice under a positive pressure of inert gas.
-
Allow the mixture to warm to room temperature, which will cause the excess CO₂ to sublime. A thick white slurry will form.
-
Once at room temperature, carefully quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic layers.
-
Acidify the aqueous layer to pH 1-2 by slowly adding 2 M HCl. A white precipitate of the carboxylic acid will form.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Data Summary & Troubleshooting
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield | Melting Point (°C) |
| 1 | 3-Methylthiophene | Br₂, Acetic Acid | 2,4,5-Tribromo-3-methylthiophene | 85-95% | ~95-98 |
| 2 | 2,4,5-Tribromo-3-methylthiophene | Zn, Acetic Acid | 4-Bromo-3-methylthiophene | 70-80% | N/A (Oil) |
| 3 | 4-Bromo-3-methylthiophene | n-BuLi, CO₂ | This compound | 80-90% | 136-138[4] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Protocol 2: Low yield or incomplete debromination | - Inactive zinc dust.- Insufficient reaction time or temperature. | - Activate zinc dust prior to use by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.- Ensure vigorous reflux is maintained and extend the reaction time, monitoring by TLC/GC. |
| Protocol 3: Reaction fails to initiate (no lithiation) | - Wet glassware or solvent.- Poor quality n-BuLi. | - Ensure all glassware is rigorously oven- or flame-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous THF.[5]- Titrate the n-BuLi solution before use to determine its exact molarity. |
| Protocol 3: Low yield of carboxylic acid; formation of thiophene byproduct | - The organolithium intermediate was quenched by a proton source (e.g., moisture).- Insufficient CO₂ or inefficient trapping. | - Re-verify that the entire system is anhydrous and under a positive pressure of inert gas.[3]- Use a large excess of freshly crushed, high-surface-area dry ice. Ensure the cannula tip is below the surface of the dry ice during the transfer. |
| Protocol 3: Formation of ketone byproduct | - The organolithium reagent attacked the newly formed carboxylate salt. | - Ensure the organolithium solution is added to a large excess of dry ice, not the other way around. This keeps the organolithium as the limiting reagent during the quench. |
References
- Denton, T. T., Zhang, X., & Cashman, J. R. (2005). 5-Substituted, 3-isothiazolol, N-oxide-based selective inhibitors of flavin-containing monooxygenase 2. Journal of Medicinal Chemistry, 48(1), 224-235. [Link]
- Green, K. A., & Black, P. J. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry, 72(3), 1031–1034. [Link]
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]
Sources
Application Notes & Protocols for the Laboratory Preparation of 4-Methylthiophene-3-carboxylic acid
Abstract
This document provides a comprehensive, field-proven guide for the laboratory synthesis of 4-methylthiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves a highly efficient and reliable lithium-halogen exchange on 3-bromo-4-methylthiophene, followed by carboxylation using solid carbon dioxide (dry ice). This application note is structured to provide not only a step-by-step protocol but also the underlying chemical principles and expert insights necessary for successful execution. It is intended for an audience of researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction and Scientific Background
This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional organic materials. The thiophene ring serves as a versatile scaffold, and the carboxylic acid moiety provides a convenient handle for further chemical transformations, such as amidation or esterification. The strategic placement of the methyl group at the 4-position influences the electronic properties and steric environment of the molecule, making it a desirable building block for targeted applications.
The synthetic strategy outlined in this guide is predicated on the well-established principles of organometallic chemistry. The core transformation is a lithium-halogen exchange reaction, a powerful method for converting aryl halides into highly nucleophilic organolithium species. This reaction is particularly effective for bromo- and iodoarenes and proceeds rapidly at low temperatures. The subsequent reaction of the generated 4-methyl-3-thienyllithium with carbon dioxide is an efficient method for carbon-carbon bond formation, leading to the desired carboxylic acid after an acidic workup.
The choice of this synthetic route is based on its high reliability, scalability, and the commercial availability of the necessary precursors. While other methods for carboxylation exist, such as direct C-H activation, the lithium-halogen exchange pathway remains one of the most practical and widely implemented in a laboratory setting.
Overall Synthetic Workflow
The preparation of this compound is a two-stage process, starting from the commercially available 3-methylthiophene. The first stage involves the regioselective bromination of 3-methylthiophene to yield the key intermediate, 3-bromo-4-methylthiophene. The second stage is the conversion of this intermediate to the final product via lithiation and carboxylation.
Figure 1: Overall workflow for the synthesis of this compound.
Materials and Reagent Data
Proper preparation and handling of reagents are critical for the success of this synthesis. All reagents should be of appropriate purity, and solvents for the organometallic step must be anhydrous.
| Reagent/Material | Formula | MW ( g/mol ) | Purity/Grade | Supplier (Example) | Key Properties/Handling Notes |
| 3-Methylthiophene | C₅H₆S | 98.17 | ≥98% | Sigma-Aldrich | Flammable liquid. Store in a cool, well-ventilated area. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥99% | Acros Organics | Light-sensitive, corrosive solid. Store in a dark, dry place. |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | ACS Reagent | Fisher Scientific | Corrosive. Use in a fume hood. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric and corrosive. Handle under inert atmosphere.[1][2][3] |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Acros Organics | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. |
| Carbon Dioxide, solid (Dry Ice) | CO₂ | 44.01 | N/A | Local Supplier | Use in a well-ventilated area. Handle with cryogenic gloves. Milled to a fine powder before use for best results.[4][5][6][7] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Reagent | VWR | Highly flammable. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Fisher Scientific | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | VWR | Standard laboratory reagent. |
| Sodium Sulfate, Anhydrous (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Fisher Scientific | Standard drying agent. |
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Bromo-4-methylthiophene
Causality: This procedure utilizes N-bromosuccinimide (NBS) as a convenient and selective source of electrophilic bromine. The methyl group at the 3-position of the thiophene ring is an ortho-, para-director. However, the 2- and 5-positions (alpha to the sulfur) are the most electronically activated for electrophilic substitution. The presence of the methyl group at the 3-position sterically hinders the 2-position, and while some 5-bromo isomer may form, the conditions described favor the formation of the 3-bromo-4-methylthiophene as a major product. Using acetic acid as a solvent facilitates the reaction.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylthiophene (9.82 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Protect the flask from light by wrapping it in aluminum foil.
-
In a separate beaker, dissolve N-bromosuccinimide (17.8 g, 0.1 mol) in 50 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.
-
Add the NBS solution dropwise to the stirred 3-methylthiophene solution over 30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, pour the mixture into 500 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 3-bromo-4-methylthiophene, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Stage 2: Preparation of this compound
Causality: This protocol relies on the generation of a highly reactive 4-methyl-3-thienyllithium intermediate.[8][9] The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the organolithium species or reaction with the THF solvent. Anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) are absolutely critical, as organolithium reagents are strong bases and will be quenched by water or react with oxygen.[10] The lithiated intermediate then acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. Using milled dry ice increases its surface area and solubility in the reaction medium, leading to more efficient carboxylation.[4][5][6] The final step is an acidic workup to protonate the carboxylate salt and isolate the desired carboxylic acid.
Protocol:
-
Reaction Setup: Assemble a flame-dried or oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add 3-bromo-4-methylthiophene (8.85 g, 0.05 mol) to the flask via syringe, followed by 150 mL of anhydrous THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol, 1.1 equivalents) dropwise via syringe over 20 minutes.[9] Ensure the internal temperature does not rise above -70 °C. A color change to a yellowish or brownish solution may be observed, indicating the formation of the organolithium species.
-
Stir the reaction mixture at -78 °C for an additional 45-60 minutes to ensure complete lithium-halogen exchange.[9]
-
Carboxylation: While the lithiation is proceeding, crush a block of dry ice into a fine powder in a separate dry beaker. Quickly and carefully, add an excess of the powdered dry ice (approx. 50-60 g) to the reaction mixture in several portions. A vigorous reaction with gas evolution will occur.
-
After the addition of dry ice, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for at least 2 hours or until all the excess CO₂ has sublimed.
-
Work-up: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 100 mL of water.
-
Transfer the biphasic mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic washes.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 1-2 by the slow, dropwise addition of 2 M HCl with stirring. A white precipitate of the carboxylic acid should form.
-
Extract the product from the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate or water) to yield a white to off-white solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound (CAS: 78071-30-4) should be confirmed by standard analytical techniques.[11]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be in the range of 136-138 °C.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~11-12 (br s, 1H, -COOH), ~8.0 (d, 1H, thiophene-H), ~7.2 (d, 1H, thiophene-H), ~2.5 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~170 (-COOH), ~140 (C-thiophene), ~135 (C-thiophene), ~130 (C-thiophene), ~125 (C-thiophene), ~16 (-CH₃).
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks: ~2500-3300 (broad O-H stretch of carboxylic acid), ~1680 (C=O stretch of carboxylic acid), ~2900-3000 (C-H stretches).
Safety Precautions and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any experimental work.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[1][3] It must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[10] All glassware must be rigorously dried. In case of fire, use a Class D fire extinguisher (dry powder, e.g., Met-L-X or sand). DO NOT USE WATER OR CO₂ EXTINGUISHERS.
-
Dry Ice: Solid CO₂ can cause severe frostbite upon contact with skin. Handle with cryogenic gloves. Use in a well-ventilated area to prevent asphyxiation from displaced oxygen.
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby. All heating should be done using heating mantles or oil baths.
-
Corrosive Reagents: Glacial acetic acid and hydrochloric acid are corrosive and should be handled in a fume hood.
-
Waste Disposal: Quench any residual n-BuLi carefully with a less reactive alcohol (e.g., isopropanol) at low temperature before disposal. All chemical waste must be disposed of in accordance with local environmental health and safety regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of product | 1. Incomplete lithiation due to wet glassware/solvents or poor quality n-BuLi. | 1. Ensure all glassware is flame- or oven-dried. Use freshly distilled anhydrous THF. Titrate the n-BuLi solution before use to determine its exact molarity. |
| 2. Quenching of the organolithium intermediate by atmospheric O₂ or CO₂. | 2. Maintain a positive pressure of inert gas throughout the reaction. Ensure all septa are well-sealed. | |
| Formation of debrominated starting material | Quenching of the organolithium intermediate by a proton source (e.g., moisture). | Rigorously exclude moisture from the reaction. Ensure the dry ice is free of condensed water ice. |
| Product is an oil or does not crystallize | Presence of impurities. | Repeat the acid-base extraction work-up to remove neutral impurities. Attempt recrystallization from different solvent systems. If necessary, purify by column chromatography on silica gel (a mobile phase containing a small amount of acetic acid may be required to prevent tailing). |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the experimental and safety procedures, researchers can successfully prepare this valuable synthetic intermediate for applications in drug discovery and materials science.
References
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-methylthiophene.
- Gronowitz, S., & Westerlund, C. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 11(1), 25-30.
- Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- Department of Chemistry, The University of North Carolina at Chapel Hill. (n.d.). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides.
- Organic Chemistry Portal. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides.
- Campaigne, E., & Tullar, B. F. (n.d.). 3-thenyl bromide. Organic Syntheses.
- Princeton Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
- O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(08), 814–816.
- Environmental Health and Safety, Oregon State University. (n.d.). Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions.
- O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(8), 814-816.
- Gronowitz, S., & Raznikiewicz, T. (n.d.). 3-bromothiophene. Organic Syntheses.
- PubChem. (n.d.). This compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. fishersci.com [fishersci.com]
- 4. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides – Department of Chemistry [chem.unc.edu]
- 5. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides [organic-chemistry.org]
- 6. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. This compound | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Methylthiophene-3-carboxylic acid synthesis reaction conditions and catalysts
Application Note & Protocol
Topic: Synthesis of 4-Methylthiophene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the robust and widely-used method of lithium-halogen exchange followed by carboxylation, starting from 3-bromo-4-methylthiophene. An alternative protocol using a Grignard reagent is also presented. This guide emphasizes the rationale behind experimental choices, provides step-by-step protocols, and includes troubleshooting and safety information to ensure reliable and reproducible results.
Introduction and Synthetic Overview
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials.[1] Its thiophene core, substituted at the 3- and 4-positions, provides a rigid scaffold with specific electronic and steric properties that are desirable in drug design. The reliable synthesis of this compound is therefore of significant interest.
The most common and effective strategies for introducing a carboxylic acid group onto an aromatic ring, such as thiophene, involve the creation of a potent carbon-based nucleophile which then reacts with carbon dioxide as the electrophile. This is typically achieved through the formation of an organolithium or organomagnesium (Grignard) reagent.
This guide will focus on the following synthetic transformation:
Caption: General synthetic workflow for this compound.
The primary method detailed is the lithium-halogen exchange of 3-bromo-4-methylthiophene, which offers high yields and predictability. An alternative using a Grignard reagent, often preferred for larger-scale industrial applications, is also described.[2]
Featured Protocol: Synthesis via Lithiation-Carboxylation
This protocol is the recommended method for laboratory-scale synthesis due to its efficiency and the commercial availability of the starting materials.
Principle and Rationale
The core of this synthesis is a lithium-halogen exchange reaction.[3] 3-Bromo-4-methylthiophene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at a very low temperature (-78 °C). The highly electropositive lithium atom exchanges with the bromine, forming the thermodynamically more stable 3-thienyllithium intermediate and n-butyl bromide as a byproduct.[3] This reaction is highly effective due to the greater stability of the carbanion on the sp²-hybridized thiophene ring compared to the sp³-hybridized butyl group.
The resulting 3-lithio-4-methylthiophene is a powerful nucleophile. It readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), forming a lithium carboxylate salt.[4] Subsequent quenching with a strong aqueous acid, such as HCl, protonates the salt to yield the final this compound.[5]
Critical Parameters:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and react violently with water and other protic sources. All glassware must be flame-dried, and all solvents must be anhydrous.[3][6]
-
Inert Atmosphere: n-BuLi is pyrophoric and both the reagent and the lithiated intermediate will react with oxygen. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Low Temperature: The reaction is performed at -78 °C (a dry ice/acetone bath) to ensure selectivity and prevent decomposition of the thermally sensitive 3-lithiothiophene intermediate.[3]
Detailed Experimental Protocol
Caption: Experimental workflow for the lithiation-carboxylation protocol.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes, typically 2.5 M (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide, solid (Dry Ice), crushed (excess)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Under a positive flow of inert gas, add 3-bromo-4-methylthiophene (1.0 eq) to the flask, followed by anhydrous THF to achieve a concentration of approximately 0.3 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. It is critical to keep the internal temperature below -70 °C during the addition.[3] The solution may change color or become slightly cloudy.
-
Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure the lithium-halogen exchange is complete.[3]
-
Carboxylation: Quench the reaction by adding a generous excess of freshly crushed dry ice directly to the flask in portions. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF.[5]
-
Warming: Once the addition is complete, allow the mixture to slowly warm to room temperature. The mixture will often decolorize.
-
Acidification & Extraction: Once at room temperature, carefully quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel.
Alternative Protocol: Grignard-Mediated Carboxylation
This method is an excellent alternative to the lithiation route and avoids the use of pyrophoric n-BuLi, which can be advantageous for safety and scale-up.[2]
Principle and Rationale
The reaction begins with the formation of a Grignard reagent by reacting 3-bromo-4-methylthiophene with magnesium metal in an ethereal solvent like THF.[9] This is an oxidative insertion of magnesium into the carbon-bromine bond. The resulting 3-thienylmagnesium bromide is a strong nucleophile, though generally less reactive than its organolithium counterpart.
This Grignard reagent then undergoes a nucleophilic addition to carbon dioxide, forming a magnesium carboxylate salt.[2][5] An acidic workup is required to protonate the carboxylate and liberate the final carboxylic acid product.[4] Ethereal solvents are crucial as they stabilize the Grignard reagent complex.[9]
Summary Protocol
-
Grignard Formation: Activate magnesium turnings in a flame-dried flask. Add a solution of 3-bromo-4-methylthiophene in anhydrous THF dropwise to initiate the reaction (a crystal of iodine may be needed). Reflux the mixture until the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution and quench it with an excess of crushed dry ice, as described in the lithiation protocol.[2]
-
Work-up: Perform an acidic workup and extraction identical to the steps in the lithiation protocol.
Data Summary and Comparison
The choice between the lithiation and Grignard routes often depends on scale, available equipment, and safety considerations.
| Parameter | Lithiation Protocol | Grignard Protocol | Rationale & Citations |
| Primary Reagent | n-Butyllithium (n-BuLi) | Magnesium (Mg) turnings | n-BuLi is a stronger base and more reactive, often leading to faster and cleaner reactions at low temperatures.[3] Mg is less hazardous and cheaper, making it suitable for larger scales.[2] |
| Temperature | -78 °C | Room Temp to Reflux (formation); -78 °C to 0 °C (carboxylation) | Lithiation requires cryogenic temperatures to prevent side reactions and decomposition.[3] Grignard formation is often initiated at room temperature and may require heating to sustain.[9] |
| Reaction Time | Typically 1-2 hours | Typically 2-4 hours (formation can be slow to initiate) | Lithium-halogen exchange is generally very rapid at -78 °C.[3] Grignard formation can have an induction period and is often slower. |
| Key Advantage | High yield, fast, clean reaction | Safer for scale-up, less sensitive to thermal decomposition | The high reactivity of organolithiums ensures efficient conversion.[3] Avoiding pyrophoric reagents is a major industrial consideration.[2] |
| Key Disadvantage | Requires pyrophoric n-BuLi, strict cryogenic conditions | Slower, can be difficult to initiate, potentially lower yields | Handling n-BuLi requires specialized training and equipment.[3] The induction period for Grignard formation can be variable. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet glassware or solvents. 2. Inactive n-BuLi or Mg. 3. Reaction temperature too high. | 1. Ensure all equipment is flame-dried and solvents are anhydrous. 2. Titrate n-BuLi solution before use. Use freshly crushed/activated Mg. 3. Maintain strict temperature control, especially during n-BuLi addition.[3] |
| Recovery of Starting Material | 1. Incomplete lithium-halogen exchange or Grignard formation. 2. Insufficient reaction time. | 1. Ensure high-quality reagents. For Grignard, try adding an iodine crystal to activate the Mg surface. 2. Increase stirring time for the organometallic formation step. |
| Formation of Debrominated Byproduct (4-methylthiophene) | 1. Presence of a proton source (e.g., moisture) quenching the organometallic intermediate.[6] 2. Insufficient CO₂ for quenching. | 1. Re-verify that all reagents and the inert atmosphere are scrupulously dry.[6] 2. Use a large excess of freshly crushed, high-surface-area dry ice. |
References
- PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Derridj, F., et al. (2011). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1.
- MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium.
- Google Patents. (2009). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
- PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information.
- ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.
- Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation.
- Semantic Scholar. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- ResearchGate. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- PubChem. (n.d.). 3-Bromo-4-methylthiophene.
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Functionalization of the carboxylic acid group in 4-Methylthiophene-3-carboxylic acid
An In-Depth Guide to the Chemical Functionalization of 4-Methylthiophene-3-carboxylic Acid
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its derivatives have shown promise as inhibitors of targets like Anoctamin 1 (ANO1), highlighting their potential in developing novel analgesics and other therapeutics.[1][2] The strategic functionalization of the C3-carboxylic acid moiety is the most common and versatile approach to generating molecular diversity, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the principal strategies for converting the carboxylic acid group into key derivatives, primarily amides and esters. We delve into the mechanistic rationale behind common synthetic protocols, offer detailed, field-proven experimental procedures, and discuss the critical parameters that ensure high-yield, high-purity outcomes.
The Core Principle: Activation of the Carboxylic Acid
The direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally unfavorable under standard conditions. The reaction is an equilibrium that does not favor the product, as the hydroxyl group (-OH) is a poor leaving group. Furthermore, the acidic proton of the carboxylic acid can react with a basic amine nucleophile in an acid-base reaction, forming an unreactive carboxylate salt.
Therefore, successful functionalization hinges on a critical preliminary step: activation . This involves converting the hydroxyl group into a highly reactive intermediate with a good leaving group, which is then readily displaced by the incoming nucleophile.[3] This two-stage process, often performed in situ, is the cornerstone of modern amide and ester synthesis.
Figure 2: Comparison of primary workflows for the synthesis of 4-methylthiophene-3-carboxamides.
Protocol 1: Carbodiimide-Mediated Amide Coupling
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are workhorse reagents for amide synthesis. [4]They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. [5]The addition of 1-hydroxybenzotriazole (HOBt) is strongly recommended to increase efficiency and minimize side reactions. [6] Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), the desired amine (1.1 equiv), HOBt (1.2 equiv), and anhydrous DCM (or DMF) to make a ~0.2 M solution.
-
Add DIPEA (2.5 equiv) to the stirred suspension/solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure amide.
Protocol 2: Onium Salt-Mediated Amide Coupling
Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling reagents, known for their high reactivity and low rates of side reactions. [4]They are particularly effective for coupling with poorly nucleophilic amines or sterically hindered substrates. [5][7] Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (~0.2 M).
-
Add DIPEA (3.0 equiv) to the solution and stir for 15-20 minutes at room temperature. During this time, the solution may change color as the active ester forms.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. These reactions are often complete much faster than carbodiimide couplings.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer with 0.5 N HCl (2x, if the product is base-stable), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparison of Amidation Methods
| Method | Key Reagents | Typical Time | Advantages | Disadvantages |
| Carbodiimide | EDC·HCl, HOBt | 12-18 h | Cost-effective, common, water-soluble byproduct (EDC). [6] | Slower, potential for side reactions without additives. |
| Onium Salt | HATU, DIPEA | 2-6 h | Very fast, high yielding, good for difficult couplings. [4] | More expensive, generates stoichiometric waste. |
| Acyl Chloride | SOCl₂, Pyridine | 4-8 h | Uses inexpensive reagents, forms highly reactive intermediate. [3] | Harsh conditions (SOCl₂), not suitable for sensitive substrates. |
Synthesis of 4-Methylthiophene-3-carboxylates
Esters of this compound are valuable intermediates and can also be final target molecules. The choice of esterification method is primarily dictated by the nature of the alcohol and the acid/base sensitivity of the substrates.
Figure 3: Key synthetic routes for the esterification of this compound.
Protocol 3: Fischer-Speier Esterification
This classical method is ideal for preparing simple methyl or ethyl esters where the alcohol can be used as the solvent. [8]The reaction is catalyzed by a strong acid and driven to completion by a large excess of the alcohol. [9] Materials:
-
This compound (1.0 equiv)
-
Anhydrous Methanol (or Ethanol) (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases, then wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which is often pure enough for subsequent steps or can be purified by distillation or chromatography.
Protocol 4: Steglich Esterification
For more complex, sterically hindered, or acid-sensitive alcohols, the Steglich esterification provides a mild and effective alternative. [10]It utilizes DCC as a dehydrating agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a highly efficient acyl-transfer catalyst. [11] Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.2 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound, the alcohol, and DMAP in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. [4]4. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with DCM.
-
Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography.
Characterization of Functionalized Products
Confirmation of product identity and assessment of purity are critical. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the newly formed amide or ester.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared Spectroscopy (IR): To observe the characteristic carbonyl (C=O) stretch of the amide (~1650 cm⁻¹) or ester (~1735 cm⁻¹), and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Chromatography (TLC, LC-MS, HPLC): To monitor reaction progress and assess the final purity of the isolated compound.
Conclusion
The functionalization of this compound is a straightforward yet versatile process that opens the door to a vast chemical space for drug discovery and materials science. The choice between carbodiimide, onium salt, or acyl chloride routes for amidation, and between Fischer, Steglich, or alkylation pathways for esterification, should be guided by the specific substrates, required reaction scale, and economic considerations. The protocols detailed herein provide robust and reliable starting points for researchers to synthesize a diverse library of thiophene derivatives for further investigation.
References
- University of Calgary. (n.d.). Peptide synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Organic Chemistry. (2019, July 29). 08.09 Activation/Substitution of Carboxylic Acids [Video]. YouTube.
- Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. CHIMICA OGGI chemistry today.
- Google Patents. (n.d.). EP0371594A1 - Thiophene-carboxamide derivatives and their pharmaceutical use.
- Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl Ethyl Fumarate.
- Semantic Scholar. (n.d.). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent.
- MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules.
- Valeshvar. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester.
- ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....
- PubChem. (n.d.). This compound.
- PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- PubMed. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry.
- ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances.
- AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- ResearchGate. (2023). Evolution of amide bond formation. Request PDF.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
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Derivatization of the thiophene ring in 4-Methylthiophene-3-carboxylic acid
Anwendungs- und Protokollhandbuch für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Thema: Derivatisierung des Thiophenrings in 4-Methylthiophen-3-carbonsäure
Einführung: Die strategische Bedeutung von 4-Methylthiophen-3-carbonsäure
Thiophen und seine Derivate sind etablierte Grundgerüste in der medizinischen Chemie und den Materialwissenschaften.[1][2] Ihre strukturelle Vielseitigkeit ermöglicht eine breite Palette von Modifikationen, die eine Feinabstimmung der physikochemisch-pharmazeutischen Eigenschaften zur Verbesserung der Wirksamkeit und Selektivität für biologische Ziele ermöglichen.[1] Insbesondere 4-Methylthiophen-3-carbonsäure dient als vielseitiger Baustein, der mehrere reaktive Stellen für eine gezielte chemische Modifikation bietet: die Carbonsäuregruppe, den elektronenreichen Thiophenring und die Methylgruppe.
Dieses Handbuch bietet eine detaillierte technische Anleitung zu den wichtigsten Strategien zur Derivatisierung von 4-Methylthiophen-3-carbonsäure. Es werden nicht nur Protokolle beschrieben, sondern auch die zugrunde liegenden chemischen Prinzipien erläutert, die für fundierte experimentelle Entscheidungen unerlässlich sind.
Abbildung 2: Arbeitsablauf zur Modifikation der Carbonsäuregruppe.
Veresterung: Synthese von Thiophenestern
Die Steglich-Veresterung ist eine zuverlässige Methode, die unter milden Bedingungen abläuft und sich daher für Substrate mit empfindlichen funktionellen Gruppen eignet. [3]Die Reaktion nutzt Dicyclohexylcarbodiimid (DCC) zur Aktivierung der Carbonsäure und 4-(Dimethylamino)pyridin (DMAP) als nukleophilen Katalysator. [4] Experimentelles Protokoll: Steglich-Veresterung
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 4-Methylthiophen-3-carbonsäure (1,0 Äq.), der gewünschte Alkohol (1,2 Äq.) und 4-(Dimethylamino)pyridin (DMAP, 0,1 Äq.) in wasserfreiem Dichlormethan (DCM, ca. 0,1 M) gelöst.
-
Reaktionsbeginn: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Eine Lösung von N,N'-Dicyclohexylcarbodiimid (DCC, 1,1 Äq.) in einer minimalen Menge wasserfreiem DCM wird langsam über 10 Minuten zugetropft.
-
Reaktionsdurchführung: Nach der Zugabe wird das Eisbad entfernt, und die Reaktionsmischung wird bei Raumtemperatur für 4-12 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Der ausgefallene N,N'-Dicyclohexylharnstoff wird durch Filtration abgetrennt. Das Filtrat wird in einen Scheidetrichter überführt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.
-
Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um den reinen Ester zu erhalten.
| Alkohol | Kupplungsreagenz | Katalysator | Typische Ausbeute | Referenz |
| 2-Phenylethanol | DCC | DMAP | 71 % | [4] |
| 2,4-Dibromphenol | DCC | DMAP | Gute Ausbeute | |
| tert-Butanol | DCC | DMAP | 65 % | [3] |
| Methanol | DCC | DMAP | 95 % | [3] |
Tabelle 1: Repräsentative Daten zur Steglich-Veresterung.
Amidbildung: Synthese von Thiophenamiden
Die Amidbindung ist ein zentrales Merkmal unzähliger pharmazeutischer Wirkstoffe. Moderne Kupplungsreagenzien ermöglichen die Bildung von Amiden unter milden Bedingungen mit hohen Ausbeuten und minimaler Racemisierung. [5][6]Reagenzien wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) oder (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphoniumhexafluorophosphat (PyBOP) werden häufig verwendet. [5] Experimentelles Protokoll: EDC-vermittelte Amidkupplung
-
Aktivierung: In einem trockenen Rundkolben werden 4-Methylthiophen-3-carbonsäure (1,0 Äq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC, 1,2 Äq.) und Hydroxybenzotriazol (HOBt, 1,2 Äq.) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) gelöst. Die Mischung wird bei 0 °C für 30 Minuten gerührt, um den aktiven Ester zu bilden.
-
Kupplung: Das gewünschte primäre oder sekundäre Amin (1,1 Äq.) und eine Base wie Diisopropylethylamin (DIPEA, 2,0 Äq.) werden zu der Mischung gegeben.
-
Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 8-16 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum konzentriert. Das Rohprodukt wird durch Säulenchromatographie oder Kristallisation gereinigt.
| Kupplungsreagenz | Base | Lösungsmittel | Typische Reaktionszeit | Referenz |
| EDC/HOBt | DIPEA | DMF | 8-16 h | [5] |
| TiCl₄ | Pyridin | - | - | [7] |
| Boronsäure | - | Lösungsmittelfrei | 10-30 min | [8] |
| DCC | - | DCM | 1-6 h | [5] |
Tabelle 2: Gängige Bedingungen für die Amidkupplung.
Teil 2: Funktionalisierung des Thiophenrings und der Methylgruppe
Die direkte Modifikation des Thiophenrings oder der exozyklischen Methylgruppe eröffnet Wege zu komplexeren Molekülen. Strategien wie Halogenierung, gefolgt von Kreuzkupplung, oder die Funktionalisierung der Methylgruppe sind entscheidend für den Aufbau molekularer Vielfalt.
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Application Notes and Protocols: 4-Methylthiophene-3-carboxylic Acid in Organic Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to act as a bioisostere for the benzene ring.[1][2] 4-Methylthiophene-3-carboxylic acid is a valuable building block that combines the features of the thiophene core with the reactivity of a carboxylic acid and the steric and electronic influence of a methyl group. This guide provides an in-depth exploration of its applications in the synthesis of bioactive molecules and functional materials, complete with detailed experimental protocols.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆O₂S |
| Molecular Weight | 142.18 g/mol [3] |
| CAS Number | 78071-30-4[3] |
| Appearance | Off-white to light yellow crystalline powder |
| SMILES | CC1=CSC=C1C(=O)O[3] |
Part 1: Applications in Medicinal Chemistry
The this compound moiety is a key component in a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas.
Synthesis of Analgesic Agents: ANO1 Inhibitors
Recent research has identified 4-arylthiophene-3-carboxylic acid derivatives as potent inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, a promising target for the development of novel analgesic drugs.[4][5] The synthesis of these compounds often involves the amidation of a 2-aminothiophene-3-carboxylate precursor, which can be conceptually linked back to the functionalization of a thiophene-3-carboxylic acid scaffold.
A general synthetic route to access these valuable compounds is outlined below. The initial step involves the Gewald reaction to form a substituted 2-aminothiophene, which is then acylated and finally hydrolyzed to the target carboxylic acid.[1]
Workflow for the Synthesis of 4-Arylthiophene-3-carboxylic Acid Derivatives
Caption: General synthetic workflow for 4-arylthiophene-3-carboxylic acid derivatives.
Precursor to Articaine Analogs
While not a direct starting material, the structural motif of this compound is central to the widely used local anesthetic, articaine. The synthesis of articaine and its derivatives relies on methyl 3-amino-4-methylthiophene-2-carboxylate.[6] This highlights the importance of substituted methylthiophene carboxylic acids and their esters as key intermediates in the pharmaceutical industry. The general approach involves the amidation of the 3-amino group followed by further functionalization.
Part 2: Core Synthetic Protocols
The carboxylic acid functionality of this compound is the primary handle for its synthetic transformations. Standard protocols for esterification and amidation can be readily applied.
Protocol for Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Objective: To synthesize an ester derivative of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Organic solvent (e.g., Diethyl ether or Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20 eq of methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or distillation if necessary.
Expected Outcome: Formation of the corresponding methyl or ethyl 4-methylthiophene-3-carboxylate.
Protocol for Amide Bond Formation (Amidation)
This protocol outlines the synthesis of a 4-methylthiophene-3-carboxamide from the corresponding carboxylic acid and an amine using a coupling agent.
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., DCC, EDC, HATU)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 eq) and the base (1.5 eq).
-
In a separate flask, dissolve the coupling agent (1.2 eq) in the same anhydrous solvent.
-
Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[8]
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Scheme for Amidation
Caption: Key components in the amidation of this compound.
Part 3: Applications in Materials Science
Thiophene-based polymers are renowned for their conducting properties and have found applications in organic electronics.[2] Carboxylic acid-functionalized thiophenes are valuable monomers for the synthesis of functional polymers.
Synthesis of Poly(thiophene-3-carboxylic acid) Derivatives
Polythiophenes bearing carboxylic acid groups can be synthesized, although direct polymerization of the carboxylic acid monomer can be challenging due to the incompatibility of the acidic proton with many polymerization catalysts.[9] A common strategy is to polymerize an ester-functionalized monomer followed by hydrolysis to the poly(thiophene-3-carboxylic acid).
General Strategy for Polymer Synthesis
Caption: A post-polymerization modification approach to poly(thiophene-3-carboxylic acid).
These functionalized polymers have potential applications in:
-
Sensors: The carboxylic acid groups can act as recognition sites for analytes.
-
Organic Solar Cells: The polymer can serve as a sensitizer when anchored to a semiconductor like TiO₂.[10]
-
Conducting Adhesives: The functional groups can enhance adhesion to various substrates.[11]
References
- Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B. [Link]
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- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. PubMed. [Link]
- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
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- SYNTHESIS AND CHARACTERIZATION OF CONDUCTING COPOLYMERS OF CARBOXYLIC ACID MULTITHIOPHENE FUNCTIONALIZED MONOMERS.
- The Synthesis and Characterization of Thiophene Derivative Polymers.
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4-Methylthiophene-3-carboxylic acid as an intermediate in pharmaceutical synthesis
An Application Guide to 4-Methylthiophene-3-carboxylic Acid and Its Derivatives in Pharmaceutical Synthesis
Abstract
Thiophene-based heterocyclic compounds represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for a multitude of therapeutic agents. Among these, this compound and its closely related derivatives are pivotal intermediates, enabling the synthesis of complex pharmaceutical molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of these thiophene building blocks. We present detailed, field-proven protocols for the synthesis of key intermediates, such as those derived from the Gewald reaction, and their subsequent elaboration into active pharmaceutical ingredients (APIs). Specific case studies, including the synthesis of the local anesthetic Articaine and the development of novel 4-arylthiophene-based ANO1 inhibitors for analgesia, are detailed to illustrate the practical utility and chemical principles involved. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted thiophenes in their synthetic programs.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, an aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in drug discovery. Its structural similarity to a benzene ring allows it to act as a bioisostere, while its unique electronic properties, potential for diverse functionalization, and ability to engage in specific drug-target interactions make it an attractive component in API design. This compound (CAS 78071-30-4) is a prime example of a functionalized thiophene building block that provides a robust platform for further synthetic elaboration.
The strategic placement of the methyl and carboxylic acid groups on the thiophene ring offers distinct chemical handles for modification. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the thiophene ring itself is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions. This versatility has led to its incorporation into a wide range of biologically active molecules, including anti-inflammatory agents, anesthetics, and channel modulators.[1][2]
This guide will focus on two key synthetic pathways originating from methyl-substituted thiophene carboxylic acid derivatives:
-
The synthesis of the local anesthetic Articaine , which relies on a highly substituted 2-aminothiophene intermediate.[3]
-
The construction of 4-arylthiophene-3-carboxylic acids , a novel class of inhibitors for the Anoctamin 1 (ANO1) chloride channel, which are promising candidates for new analgesic drugs.[4][5]
Physicochemical Properties of the Core Intermediate
A foundational understanding of the starting material's properties is critical for successful synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 78071-30-4 | [6] |
| Molecular Formula | C₆H₆O₂S | [6] |
| Molecular Weight | 142.18 g/mol | [6] |
| Melting Point | 136-138 °C | [6] |
| Boiling Point | 274 °C | [7] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and acetone. |
Synthesis of Key Thiophene Intermediates
The successful application of this scaffold begins with the robust synthesis of the core intermediates. We present two fundamental protocols: the synthesis of the parent acid via a Grignard reaction and the construction of a highly functionalized aminothiophene via the Gewald multicomponent reaction.
Protocol 1: Synthesis of this compound via Grignard Carboxylation
This protocol describes a classic and reliable method for introducing a carboxylic acid group onto a thiophene ring. The process involves the formation of a Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide. This method is advantageous for its high yields and use of readily available materials.[8][9]
Causality: The reaction hinges on the umpolung (reversal of polarity) of the carbon atom bonded to the halogen. The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic, allowing it to attack the electrophilic carbon of CO₂. An alkyl halide, such as ethyl bromide, is often used as an initiator to activate the surface of the magnesium turnings.[9]
Caption: Workflow for Grignard Carboxylation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen atmosphere.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
In the dropping funnel, prepare a solution of 3-bromo-4-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start (indicated by gentle refluxing or discoloration), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. Carefully add crushed dry ice (solid CO₂) (approx. 3-4 eq) portion-wise to the stirred solution. Note: This is a highly exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours or until all the CO₂ has sublimated.
-
Workup and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Acidify the mixture to pH 2-3 with 2 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate via the Gewald Reaction
The Gewald reaction is a powerful, one-pot, three-component reaction for synthesizing highly substituted 2-aminothiophenes.[10] It involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[7][11] This reaction is fundamental to the synthesis of the precursor for Articaine and is also the starting point for building ANO1 inhibitors.[4][12]
Causality: The reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated intermediate.[13] The base (often a secondary amine like morpholine or piperidine) catalyzes this step and also facilitates the addition of sulfur to the intermediate. The subsequent intramolecular cyclization and tautomerization yield the stable aromatic 2-aminothiophene product.[14]
Caption: Logical flow of the Gewald Reaction.
Step-by-Step Methodology (for Methyl 3-amino-4-methylthiophene-2-carboxylate):
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl acetoacetate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a secondary amine base, such as morpholine or diethylamine (0.2-0.3 eq), to the mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure Methyl 3-amino-4-methylthiophene-2-carboxylate.
Application in Pharmaceutical Synthesis
The true value of these thiophene intermediates is realized in their conversion to high-value active pharmaceutical ingredients.
Application 1: Synthesis of the Local Anesthetic Articaine
Articaine is a widely used local anesthetic in dentistry, notable for its thiophene core which enhances its lipophilicity and potency.[2] Its synthesis is a prime example of the utility of the 2-aminothiophene scaffold prepared via the Gewald reaction.[3] The synthesis involves a two-step sequence from the aminothiophene intermediate.[15][16]
Caption: Synthetic workflow for Articaine.
Protocol 3: Two-Step Synthesis of Articaine
Step 3A: Amidation
Causality: This step forms the critical amide bond. 2-Chloropropionyl chloride is a highly reactive acylating agent. A non-nucleophilic organic base, such as triethylamine, is essential to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and halting the reaction.[16]
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.
-
Acylation: Cool the solution to 0 °C in an ice bath.
-
Add 2-chloropropionyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel, and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chloro-amide intermediate, which is often used directly in the next step without further purification.
Step 3B: Nucleophilic Substitution
Causality: This step introduces the final side chain via an Sₙ2 reaction. n-Propylamine acts as the nucleophile, displacing the chloride from the intermediate. Using an excess of n-propylamine can serve both as the nucleophile and the base to neutralize the HCl formed, driving the reaction to completion.
-
Setup: Dissolve the crude chloro-amide intermediate from the previous step in a suitable solvent such as acetonitrile or ethanol.
-
Amination: Add n-propylamine (2.5-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours until TLC indicates the consumption of the starting material.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess propylamine and its hydrochloride salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude Articaine base.
-
Purification & Salt Formation: The crude base can be purified by column chromatography. For pharmaceutical use, it is typically converted to its hydrochloride salt by dissolving the purified base in a solvent like isopropanol or ether and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol, to precipitate Articaine HCl.
Application 2: Synthesis of 4-Arylthiophene-3-carboxylic Acid (ANO1 Inhibitors)
A promising new application for this scaffold is in the synthesis of ANO1 inhibitors for the treatment of pain.[17] A key structural feature of these molecules is an aryl or heteroaryl group at the 4-position of the thiophene ring. This requires a robust C-C or C-N bond-forming reaction. The Ullmann reaction, a copper-catalyzed cross-coupling, is a classic and effective method for forging such bonds, particularly carbon-heteroatom bonds.[18][19]
The Ullmann Reaction: A Tool for Elaboration
The Ullmann condensation is a copper-promoted conversion of aryl halides with alcohols, amines, or thiols.[20] While modern palladium-catalyzed reactions are often used for C-C coupling, the copper-catalyzed Ullmann-type C-N and C-O couplings remain highly relevant, especially in industrial settings, due to the lower cost and toxicity of copper.[18][21]
The mechanism generally involves the formation of a copper(I) species which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new bond.[22]
Caption: Simplified mechanism for Ullmann C-N coupling.
Protocol 4: Representative Ullmann-Type C-N Coupling
This protocol provides a general method for the N-arylation of a substituted thiophene, illustrating how complex side chains can be introduced.
-
Setup: To an oven-dried Schlenk tube, add the thiophene halide (e.g., methyl 4-bromothiophene-3-carboxylate) (1.0 eq), the amine or amide nucleophile (1.2 eq), a copper(I) catalyst such as CuI (5-10 mol%), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Reaction: Evacuate and backfill the tube with nitrogen or argon three times.
-
Add a high-boiling polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic base and copper salts.
-
Wash the filtrate with water and brine to remove the polar solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylthiophene product.
Safety and Handling
Substituted thiophenes and their reagents require careful handling. Always consult the specific Safety Data Sheet (SDS) for each compound. General precautions include:
| Hazard Category | Precautionary Measures |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[22] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid breathing dust or vapors.[22] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[22] |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. |
Conclusion
This compound and its aminothiophene derivatives are exceptionally valuable intermediates in pharmaceutical synthesis. Their utility is rooted in the reliability of their own synthesis, through methods like Grignard carboxylation and the Gewald reaction, and the versatility of the thiophene scaffold for further elaboration. The successful, scalable syntheses of Articaine and the development of novel ANO1 inhibitors underscore the continued importance of this chemical motif. By understanding the underlying principles of the key transformations—such as multicomponent condensations and copper-catalyzed cross-couplings—researchers can effectively harness the power of these thiophene building blocks to construct the next generation of therapeutic agents.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity this compound for Pharmaceutical and Chemical Synthesis.
- Putri, D. D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Fadavi, A., et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Ghorai, M. K., et al. (2020). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. ResearchGate.
- Li, Y., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B, 11(7), 1947-1964.
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- Wikipedia. (n.d.). Ullmann reaction.
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- Shree Ganesh Remedies Limited. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate.
- Wikipedia. (n.d.). Articaine.
- Google Patents. (2011). CN102060840A - Preparation method of articaine hydrochloride.
- Google Patents. (2013). CN102060840B - Preparation method of articaine hydrochloride.
- Roth, G. A., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1334–1343.
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- Organometallics. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives.
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- Google Patents. (2011). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
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Application Notes & Protocols: Leveraging the 4-Methylthiophene-3-carboxylic Acid Scaffold for the Development of Novel Bioactive Molecules
Abstract
The thiophene ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic and steric properties make it an attractive bioisosteric replacement for phenyl rings, often enhancing metabolic stability and target affinity.[2] Within this class, 4-Methylthiophene-3-carboxylic acid stands out as a particularly versatile scaffold. The strategic placement of the carboxylic acid and methyl groups provides an ideal platform for synthetic elaboration and fine-tuning of physicochemical properties. This guide provides an in-depth analysis of the strategic value of this scaffold, detailed protocols for its synthesis and derivatization, and a compelling case study on its application in the development of potent inhibitors of the Anoctamin 1 (ANO1) ion channel for inflammatory pain.
Section 1: The Strategic Value of the this compound Scaffold
The utility of a molecular scaffold in drug discovery is dictated by its inherent chemical properties and its amenability to synthetic modification. The this compound core is advantageous for several key reasons:
-
Bioisosterism and Physicochemical Properties: The thiophene ring is a well-established bioisostere of a benzene ring. Incorporating the sulfur heteroatom alters the molecule's electronic distribution, polarity, and metabolic profile, which can lead to improved drug-receptor interactions and pharmacokinetic properties.[2]
-
Synthetic Tractability: The carboxylic acid at the 3-position is a critical synthetic handle. It readily participates in robust and high-yielding reactions, most notably amide bond formation, allowing for the systematic generation of large compound libraries. This functional group also frequently serves as a key hydrogen bond donor/acceptor for anchoring the molecule within a biological target's binding site.
-
Structural Vector for SAR: The methyl group at the 4-position provides a subtle but important structural vector. It imparts a degree of conformational rigidity and lipophilicity. More importantly, its position adjacent to the carboxylic acid creates a defined chemical space that can be exploited to probe structure-activity relationships (SAR) and optimize selectivity for the target protein.
These features make this compound an ideal starting point for fragment-based or lead optimization campaigns aimed at a wide array of biological targets, from enzymes to ion channels.
Section 2: Synthesis and Derivatization Strategies
A primary advantage of the this compound scaffold is its accessibility through established synthetic routes. The following protocols outline a generalized approach for synthesizing and diversifying this core structure.
Workflow for Scaffold Synthesis and Derivatization
The overall strategy involves the initial construction of the thiophene ring system, followed by functionalization of the carboxylic acid to generate a library of diverse analogs for biological screening.
Caption: General workflow for bioactive molecule development.
Protocol 2.1: Synthesis of 4-Arylthiophene-3-carboxylic Acid Derivatives
This protocol is adapted from a reported synthesis of ANO1 inhibitors and outlines the construction of the thiophene ring via a modified Gewald reaction, followed by hydrolysis to yield the target carboxylic acid.[3]
Materials:
-
Substituted arylacetonitrile
-
Ethyl cyanoacetate
-
Morpholine and Acetic Acid (catalysts)
-
Elemental Sulfur
-
Ethanol (solvent)
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water (solvents for hydrolysis)
-
Hydrochloric Acid (HCl) for acidification
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add the substituted arylacetonitrile (1.0 eq), ethyl cyanoacetate (1.2 eq), and ethanol.
-
Catalysis: Add morpholine (0.2 eq) and acetic acid (0.2 eq) to the mixture.
-
Rationale: Morpholine and acetic acid act as catalysts for the Knoevenagel condensation between the arylacetonitrile and ethyl cyanoacetate.
-
-
Condensation: Heat the reaction mixture to 60 °C under an argon atmosphere for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Thiophene Ring Formation: After the initial condensation is complete, add elemental sulfur (1.1 eq) to the reaction mixture. Continue heating at 60 °C for 36-48 hours.
-
Rationale: The sulfur reacts with the activated intermediate in the Gewald reaction to form the thiophene ring. The reaction is conducted under an inert atmosphere to prevent oxidation of reagents.
-
-
Work-up (Ester Intermediate): After cooling, the solvent is typically removed under reduced pressure. The crude product (the ethyl ester derivative) can be purified by column chromatography.
-
Saponification (Hydrolysis): Dissolve the purified ester intermediate in a mixture of THF, MeOH, and water. Add an excess of NaOH (e.g., 3.0 eq) and heat the mixture to 60 °C for 8 hours.
-
Rationale: Saponification is the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt.
-
-
Acidification and Isolation: Cool the reaction mixture and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with 1N HCl. The carboxylic acid product will typically precipitate.
-
Final Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 4-arylthiophene-3-carboxylic acid.
Self-Validation:
-
Appearance: The final product should be a crystalline solid.
-
Purity: Assess by HPLC (>95%).
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Case Study: Development of Potent ANO1 Inhibitors for Analgesia
A compelling demonstration of the this compound scaffold's utility is in the development of novel analgesics targeting the Anoctamin 1 (ANO1) channel.[3][4]
ANO1 (also known as TMEM16A) is a calcium-activated chloride channel expressed in peripheral sensory neurons.[3][4] Upon activation by noxious stimuli, it contributes to neuronal depolarization, a key step in pain signal transmission.[4] Therefore, inhibiting ANO1 is a promising therapeutic strategy for treating inflammatory pain.
Mechanism of Action
Researchers used the 4-arylthiophene-3-carboxylic acid backbone as a starting point for optimization.[3] By generating a library of derivatives, they were able to identify compounds that potently and selectively block the ANO1 channel, thereby preventing the chloride efflux that leads to nerve depolarization and the sensation of pain.
Caption: Inhibition of the ANO1 pain signaling pathway.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 4-arylthiophene-3-carboxylic acid scaffold led to the identification of key structural features required for potent ANO1 inhibition.[3][4] This culminated in the discovery of DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid) , a highly potent and selective inhibitor.[4]
Caption: Key structure-activity relationships for ANO1 inhibitors.
Data Summary of Lead Compound DFBTA
The optimization efforts led to a compound with excellent potency and drug-like properties, demonstrating the scaffold's value in a real-world drug discovery context.[4]
| Parameter | Value | Significance |
| ANO1 Inhibition (IC₅₀) | 24 nM | Demonstrates high-potency inhibition of the target channel. |
| Cytotoxicity (HEK293 IC₅₀) | > 30 µM | Indicates low general toxicity to mammalian cells. |
| Cardiotoxicity (hERG IC₅₀) | > 30 µM | Suggests a low risk of cardiac side effects. |
| Acute Toxicity (MLD, mouse) | > 1000 mg/kg | Shows a favorable acute safety profile. |
| Oral Bioavailability | > 75% | Excellent absorption when administered orally. |
| Brain Penetration | < 1.5% (Brain/Plasma) | Low penetration into the central nervous system, desirable for a peripherally-acting analgesic. |
Data sourced from Zhang et al., European Journal of Medicinal Chemistry, 2022.[4]
Section 4: Protocol for Biological Evaluation
After synthesizing a library of compounds, a robust biological assay is required to determine their activity against the target.
Protocol 4.1: Conceptual In Vitro ANO1 Inhibition Assay
This protocol describes a conceptual whole-cell patch-clamp assay, a gold-standard method for measuring ion channel activity, based on methodologies reported in the literature.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human ANO1 channel.
Materials:
-
Cell line stably overexpressing human ANO1 (e.g., FRT or HEK293 cells).
-
Cell culture medium and reagents.
-
Patch-clamp rig (amplifier, micromanipulators, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular pipette solution (e.g., containing NMDG-Cl, CaCl₂, EGTA, HEPES, Mg-ATP).
-
Test compounds dissolved in DMSO (stock solutions) and diluted in extracellular solution.
-
Positive control (known ANO1 inhibitor) and vehicle control (DMSO).
Procedure:
-
Cell Preparation: Plate ANO1-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration: Mount a coverslip in the recording chamber and perfuse with extracellular solution. Under microscopic guidance, form a high-resistance (>1 GΩ) seal between a micropipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Record Baseline Current: Clamp the cell membrane potential (e.g., at -60 mV). Elicit ANO1 currents by applying a voltage step protocol (e.g., steps from -100 mV to +100 mV). The intracellular solution contains a buffered high Ca²⁺ concentration to activate ANO1. Record the stable baseline current.
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing the test compound at a specific concentration. Allow 2-3 minutes for the compound to equilibrate.
-
Record Inhibited Current: Apply the same voltage step protocol and record the ANO1 current in the presence of the inhibitor.
-
Data Acquisition: Repeat steps 5-6 for a range of compound concentrations (e.g., from 1 nM to 30 µM) to generate a dose-response curve.
-
Data Analysis: Measure the peak current amplitude at a depolarizing voltage (e.g., +100 mV) before and after compound application. Calculate the percentage of inhibition for each concentration. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation:
-
Positive Control: The known ANO1 inhibitor should produce an IC₅₀ value consistent with literature reports.
-
Vehicle Control: Application of the vehicle (e.g., 0.1% DMSO) should not cause significant inhibition (<5%) of the ANO1 current.
-
Seal Stability: The gigaseal and series resistance should remain stable throughout the recording to ensure data quality.
Conclusion
The this compound scaffold is a high-value building block for modern medicinal chemistry. Its favorable physicochemical properties, synthetic versatility, and proven success in a challenging drug discovery program highlight its immense potential. The case study of ANO1 inhibitors provides a clear blueprint for how this core can be leveraged to generate potent, selective, and pharmacokinetically sound lead candidates. Researchers and drug development professionals are encouraged to explore the utility of this scaffold in their own programs targeting a diverse range of diseases.
References
- Verma, A., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Kaur, R., et al. (2024). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate.
- Gontijo, J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4330. MDPI.
- Verma, A., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
- Husain, A., et al. (2015). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research.
- Bansal, R. & Kumar, A. (2016). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 7(1), 01-10.
- Liu, Z., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B, 11(6), 1595-1605. Semantic Scholar.
- Zhang, L., et al. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry, 237, 114413. PubMed.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Methylthiophene-3-carboxylic Acid in Agrochemical Research
For Distribution To: Researchers, Scientists, and Drug Development Professionals in the Agrochemical Sector
Preamble: The Strategic Value of the Thiophene Scaffold in Modern Agrochemicals
The thiophene nucleus, a five-membered sulfur-containing heterocycle, represents a "privileged scaffold" in the design of biologically active molecules.[1] Its inherent aromaticity and the presence of the sulfur heteroatom confer unique physicochemical properties that are advantageous for agrochemical applications.[2] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[3][4] 4-Methylthiophene-3-carboxylic acid is a particularly valuable building block in this context. The carboxylic acid moiety provides a versatile handle for the synthesis of a diverse library of derivatives, most notably carboxamides, which are a prominent class of modern agrochemicals. The methyl group at the 4-position can influence the molecule's electronic properties and steric interactions with biological targets, potentially enhancing efficacy and selectivity.
This guide provides a detailed framework for leveraging this compound in the discovery and development of novel agrochemical candidates. It encompasses synthetic protocols, bioassay methodologies, and mechanistic study designs, all grounded in established scientific principles to ensure robustness and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective application.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₂S | [5] |
| Molecular Weight | 142.18 g/mol | [5] |
| CAS Number | 78071-30-4 | [5] |
| Appearance | Solid | |
| IUPAC Name | This compound | [5] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
Part 1: Synthesis of Novel Agrochemical Candidates
The primary application of this compound in agrochemical research is as a scaffold for the synthesis of diverse derivatives. The conversion of the carboxylic acid to a carboxamide is a key transformation, as this functional group is present in numerous commercial pesticides.
Protocol 1: Synthesis of N-Aryl-4-methylthiophene-3-carboxamides
This protocol details the synthesis of an N-aryl-4-methylthiophene-3-carboxamide, a representative structure for initial screening. The conversion of the carboxylic acid to an acid chloride followed by reaction with an aniline is a reliable and widely used method.[6]
Reaction Scheme:
Caption: Synthetic workflow for N-Aryl-4-methylthiophene-3-carboxamides.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 4-chloroaniline)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methylthiophene-3-carbonyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 4-methylthiophene-3-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-4-methylthiophene-3-carboxamide.
-
Part 2: Biological Evaluation of Synthesized Compounds
A systematic screening cascade is essential to identify promising agrochemical candidates. The following protocols provide a foundation for assessing the fungicidal, herbicidal, and insecticidal potential of the synthesized 4-methylthiophene-3-carboxamide derivatives.
Screening Cascade Overview
Caption: A hierarchical screening cascade for agrochemical discovery.
Protocol 2: In Vitro Antifungal Assay
This protocol is adapted from standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against key plant pathogenic fungi.[3][7]
Materials and Reagents:
-
Synthesized thiophene carboxamide derivatives
-
Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum)
-
96-well microtiter plates
-
RPMI-1640 medium
-
Spectrophotometer
-
Incubator
-
Positive control fungicide (e.g., Boscalid)
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Culture fungal strains on Potato Dextrose Agar (PDA) plates.
-
Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Inoculation and Incubation:
-
Add the fungal spore suspension to each well.
-
Include a positive control (commercial fungicide), a negative control (DMSO without compound), and a blank (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[3]
-
Protocol 3: Herbicidal Activity Screening
This protocol outlines pre-emergence and post-emergence tests to evaluate the herbicidal effects of the synthesized compounds.[2][5]
Materials and Reagents:
-
Synthesized thiophene carboxamide derivatives
-
Seeds of weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Pots with standard potting soil
-
Greenhouse or growth chamber with controlled conditions
-
Spray chamber for uniform herbicide application
-
Positive control herbicide (e.g., a commercial acetolactate synthase inhibitor)
Step-by-Step Procedure:
-
Pre-emergence Application:
-
Sow weed seeds in pots.
-
Within 24 hours of sowing, apply the test compounds, dissolved in a suitable solvent/surfactant system, to the soil surface using a spray chamber.[5]
-
Water the pots and place them in a greenhouse.
-
After 14-21 days, assess herbicidal activity by visually rating the percentage of weed control compared to an untreated control.
-
-
Post-emergence Application:
Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the toxicity of compounds to phytophagous insects.[8][9]
Materials and Reagents:
-
Synthesized thiophene carboxamide derivatives
-
Target insect species (e.g., larvae of Spodoptera littoralis (cotton leafworm) or adults of Myzus persicae (green peach aphid))
-
Host plant leaves (e.g., cotton or cabbage)
-
Petri dishes with moist filter paper
-
Positive control insecticide (e.g., a commercial pyrethroid)
Step-by-Step Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a series of concentrations of the test compounds in a suitable solvent with a surfactant.
-
-
Leaf Dipping:
-
Excise host plant leaves and dip them into the treatment solutions for a standardized time (e.g., 10-15 seconds) with gentle agitation.[9]
-
Allow the leaves to air dry.
-
A control group of leaves should be dipped in the solvent/surfactant solution only.
-
-
Insect Exposure:
-
Place the treated leaves in Petri dishes.
-
Introduce a known number of insects (e.g., 10 larvae or 20 adult aphids) into each Petri dish.
-
-
Mortality Assessment:
-
Maintain the Petri dishes at controlled temperature and humidity.
-
Assess insect mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded are considered dead.
-
Part 3: Elucidating the Mechanism of Action
Identifying the molecular target of a promising lead compound is a critical step in its development. For fungicidal thiophene carboxamides, a common target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[10]
Protocol 5: Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH and can be used to determine if the synthesized compounds inhibit this enzyme.[4][11]
Principle: SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of an electron acceptor. In this assay, a tetrazolium salt (e.g., INT) or DCPIP is used as an artificial electron acceptor, which changes color upon reduction, allowing for spectrophotometric measurement of enzyme activity.[11]
Materials and Reagents:
-
Mitochondrial fraction isolated from the target fungus
-
Synthesized thiophene carboxamide derivatives
-
Sodium succinate
-
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) or 2,6-dichlorophenolindophenol (DCPIP)
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Step-by-Step Procedure:
-
Enzyme Preparation:
-
Isolate mitochondria from the target fungal species using standard cell fractionation techniques.
-
-
Assay Setup:
-
In a 96-well plate, add the mitochondrial preparation, phosphate buffer, and various concentrations of the test compound.
-
Include a positive control inhibitor (e.g., carboxin) and a no-inhibitor control.
-
Pre-incubate the mixture for a short period.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conceptual Mechanism:
Caption: Inhibition of Succinate Dehydrogenase (SDH) by a thiophene carboxamide.
Conclusion and Future Directions
This compound is a versatile and valuable starting material for the synthesis of novel agrochemical candidates. The protocols outlined in this guide provide a robust framework for the synthesis of thiophene carboxamide derivatives and their systematic evaluation for fungicidal, herbicidal, and insecticidal activities. The elucidation of the mechanism of action, such as the inhibition of succinate dehydrogenase, is a critical step in the development of these compounds into effective and selective agrochemicals. Further structural modifications of the N-aryl moiety and other positions on the thiophene ring can be explored to optimize biological activity and crop safety.
References
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920. [Link]
- Iftikhar, S., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 12(1), 1-16. [Link]
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13373-13385. [Link]
- Sabtharishi, S., & Naveen, N. C. (2017).
- MDPI. (n.d.). Design, Synthesis, and Fungicidal Activity of N-(thiophen-2-yl)
- Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]
- Lamberth, C. (2024). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Ayam, A. K., et al. (2012). Detection of insecticidal resistance against various insect pests in vegetable crops at Raipur. International Journal of Plant Protection, 5(2), 271-274. [Link]
- Mahesha, H.B. (n.d.).
- Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-o638. [Link]
- Zhang, Y., et al. (2023).
- ResearchGate. (2021). In vitro Antifungal Activity of Plant Extracts against Pathogens of Clinical and Agricultural Importance and Phytochemical Analysis of the Active Compounds. [Link]
- ResearchGate. (2018).
- Kamal, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(8), 1435-1469. [Link]
- El-Sayed, M. A. A., et al. (2022).
- Wang, X., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
- MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fs.usda.gov [fs.usda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
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- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]
Analytical methods for the quantification of 4-Methylthiophene-3-carboxylic acid
Introduction
4-Methylthiophene-3-carboxylic acid is a heterocyclic organic compound incorporating a thiophene ring, a methyl group, and a carboxylic acid functional group. Its chemical structure suggests its potential as a building block in medicinal chemistry and drug development. As with many active pharmaceutical ingredients (APIs) and their intermediates, accurate and precise quantification is critical for pharmacokinetic studies, formulation development, and quality control. This application note provides detailed protocols for the quantitative determination of this compound in common research and development matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The physicochemical properties of this compound are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₆H₆O₂S |
| Molecular Weight | 142.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 78071-30-4 |
Method 1: Reversed-Phase HPLC with UV Detection
This method provides a robust and widely accessible approach for the quantification of this compound, suitable for routine analysis of bulk material or formulated products where concentration levels are relatively high. The principle is based on the separation of the analyte from other matrix components on a reversed-phase column followed by detection using its ultraviolet (UV) absorbance. The carboxylic acid moiety allows for effective separation under acidic mobile phase conditions, which suppress its ionization and enhance retention.
Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Ultrapure water
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on a reversed-phase column. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography providing good elution strength for a molecule of this polarity. |
| Gradient | 30% B to 80% B over 10 minutes | A gradient elution is proposed to ensure efficient elution of the analyte while allowing for the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Based on typical UV absorbance for thiophene-containing compounds, though this should be optimized by running a UV scan of the analyte.[2] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be > 0.995 for a good fit.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine) in pharmacokinetic studies, an LC-MS/MS method is recommended. This approach offers superior detection limits and can distinguish the analyte from co-eluting matrix components. Due to the polar nature of carboxylic acids, derivatization is often employed to enhance retention on reversed-phase columns and improve ionization efficiency.[3][4][5] This protocol outlines a method using 3-nitrophenylhydrazine (3-NPH) as a derivatizing agent.[6][7][8]
Protocol: LC-MS/MS with Derivatization
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization (ESI) source)
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Reagents for derivatization: 3-nitrophenylhydrazine (3-NPH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), pyridine
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound like 4-bromo-3-methylthiophene-2-carboxylic acid could be considered after careful validation.[9]
2. Sample Preparation and Derivatization:
-
Protein Precipitation (for plasma samples): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing 50 mM 3-NPH in 50% acetonitrile.
-
Add 25 µL of a solution containing 30 mM EDC and 1.5% pyridine in acetonitrile.[8]
-
Vortex and incubate at 40 °C for 30 minutes.
-
After incubation, add 100 µL of 90% acetonitrile in water to stop the reaction and prepare for injection.
-
3. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase LC-MS. |
| Gradient | 10% B to 95% B over 8 minutes | A suitable gradient to separate the derivatized analyte from the sample matrix. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Negative | The derivative will likely ionize well in negative mode due to the nitro group. |
| MRM Transitions | Analyte-specific (to be determined) | Precursor ion will be the [M-H]⁻ of the derivatized analyte. Product ions are determined by infusing the derivatized standard. |
4. Data Analysis:
-
Optimize the MRM (Multiple Reaction Monitoring) transitions for the derivatized analyte and the internal standard by infusing the compounds directly into the mass spectrometer.
-
Prepare calibration standards in the same biological matrix as the samples and process them through the entire sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Conclusion
This application note provides two comprehensive methods for the quantification of this compound. The HPLC-UV method is suitable for routine, higher-concentration analyses, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both methods provide a robust starting point for the development and validation of analytical procedures for this compound in a research or drug development setting.
References
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- PubMed.
- PubChem. 4-Bromo-3-methylthiophene-2-carboxylic acid.
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- PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate.
- ACS Publications.
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- Semantic Scholar.
- Google Patents.
- NIH.
- Google Patents.
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Application Notes & Protocols: Leveraging 4-Methylthiophene-3-carboxylic Acid in Synthetic Chemistry
Introduction: The Versatility of a Thiophene Scaffold
4-Methylthiophene-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its thiophene core, a five-membered aromatic ring containing a sulfur atom, is a key isostere for benzene rings in drug design, often improving metabolic stability and pharmacokinetic properties. The carboxylic acid and methyl group substituents provide versatile handles for synthetic elaboration, making it an ideal starting point for generating diverse molecular libraries.
This guide provides an in-depth exploration of key experimental protocols involving this compound, focusing on its application in the synthesis of bioactive amides and its potential role in the development of novel functional materials. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₆O₂S | PubChem[1] |
| Molecular Weight | 142.18 g/mol | PubChem[1] |
| CAS Number | 78071-30-4 | PubChem[1] |
| Appearance | Solid (Typical) | N/A |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | PubChem[1] |
Core Application: Amide Bond Formation for Drug Discovery
The most prevalent application of this compound in drug discovery is its use as a scaffold to be coupled with various amine-containing fragments. This approach allows for the systematic exploration of chemical space around the thiophene core, a common strategy in generating novel therapeutic agents. Derivatives of 4-arylthiophene-3-carboxylic acid, for instance, have been identified as potent inhibitors of the ANO1 calcium-activated chloride channel, showing promise as analgesic agents.[2][3]
Principle of Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt via an acid-base reaction.[4] To facilitate amide bond formation, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[4][5] Modern coupling reagents, such as aminium or phosphonium salts (e.g., HATU, PyBOP), perform this activation in situ with high efficiency and minimal side reactions.[5][6]
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a robust and widely applicable method for coupling this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Causality: Using a slight excess of the amine and coupling reagent ensures the complete consumption of the limiting carboxylic acid.
-
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise.
-
Causality: DIPEA is a bulky, non-nucleophilic base that deprotonates the carboxylic acid and neutralizes the HCl byproduct without competing with the primary/secondary amine as a nucleophile.[4] Cooling is essential to control the exothermic reaction and minimize potential side reactions like racemization if chiral amines are used.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by water (1x), and finally brine (1x).
-
Self-Validation: These washing steps are crucial for removing impurities and simplifying the final purification. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Scaffold-Based Drug Design
The thiophene ring in this compound serves as a rigid scaffold from which different functional groups (R-groups) can be appended via the amide linkage. This strategy is fundamental to medicinal chemistry for investigating Structure-Activity Relationships (SAR). By systematically varying the amine component, researchers can probe the target's binding pocket to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Scaffold-based library synthesis for SAR studies.
Potential Application in Materials Science
Thiophene-based compounds are foundational to the field of organic electronics, particularly in the synthesis of conductive polymers like poly(3-alkylthiophene)s.[7] While 3-methylthiophene itself is a common monomer, the carboxylic acid functionality of this compound offers a unique opportunity for creating functionalized polymers. The carboxylic acid group can be used to tune solubility, interface with other materials, or act as an anchor point for sensors.
For polymerization methods like Direct Arylation Polymerization (DArP), which are more sustainable alternatives to traditional cross-coupling reactions, the carboxylic acid group would likely need to be protected, for example, as an ester (e.g., methyl or bulky alkyl ester), to prevent interference with the catalytic cycle.[8]
Protocol 2: Esterification as a Prerequisite for Polymerization
This protocol details the protection of the carboxylic acid group via Fischer esterification, a necessary step before attempting to use the monomer in many transition-metal-catalyzed polymerizations.
Materials:
-
This compound
-
Methanol (or other alcohol, anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it significantly more electrophilic and reactive towards the weakly nucleophilic alcohol.
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction should be monitored by TLC.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: The resulting ester, Methyl 4-methylthiophene-3-carboxylate, can be purified by column chromatography or distillation if necessary.[9] Confirm its identity via NMR and MS. This protected monomer is now suitable for further functionalization or polymerization reactions.
References
- Vertex AI Search Result 1. Title not available.
- This compound | C6H6O2S | CID 12993673 - PubChem. PubChem.
- WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents.
- This compound (C6H6O2S) - PubChemLite. PubChemLite.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Amide Synthesis - Fisher Scientific. Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
- Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PubMed. PubMed.
- Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - Semantic Scholar. Semantic Scholar.
- Methyl 4-methylthiophene-3-carboxylate | 61755-84-8 - Sigma-Aldrich. Sigma-Aldrich.
- Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene) Prepared via Direct Arylation Polymerization (DArP) | Request PDF - ResearchGate.
- The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
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- 4. Amide Synthesis [fishersci.dk]
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- 8. researchgate.net [researchgate.net]
- 9. Methyl 4-methylthiophene-3-carboxylate | 61755-84-8 [sigmaaldrich.com]
Scale-up synthesis of 4-Methylthiophene-3-carboxylic acid
An Application Note and Protocol for the Scalable Synthesis of 4-Methylthiophene-3-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active compounds. The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic protocol. This application note provides a comprehensive guide for the scale-up synthesis of this compound, starting from the commercially available 3-bromo-4-methylthiophene. We present a detailed protocol centered on Grignard chemistry, selected for its reliability, operational simplicity, and superior safety profile compared to organolithium-based methods at scale. This document offers in-depth procedural details, causality behind experimental choices, safety protocols, and characterization data to ensure a reproducible and efficient synthesis suitable for research, pilot, and production environments.
Introduction: Strategic Importance and Synthetic Overview
Substituted thiophene carboxylic acids are privileged scaffolds in drug discovery, appearing in numerous approved therapeutics. This compound, in particular, serves as a key precursor for a variety of complex molecules. Its synthesis on a laboratory scale is well-established; however, transitioning to kilogram-scale production introduces significant challenges related to reaction control, safety, and purification.
This guide focuses on the carboxylation of a Grignard reagent derived from 3-bromo-4-methylthiophene. This route is strategically advantageous for scale-up for several reasons:
-
Safety and Handling : The Grignard route avoids the use of highly pyrophoric reagents like n-butyllithium (n-BuLi), which require cryogenic temperatures and specialized handling protocols that increase cost and risk on a large scale.[1][2][3][4]
-
Economic Viability : Magnesium turnings are significantly more cost-effective and easier to handle than organolithium reagents.
-
Robustness : Grignard reactions are highly reliable and less sensitive to trace impurities compared to their organolithium counterparts, making them more forgiving in a production environment.[5][6]
The overall transformation is a two-step, one-pot process, which minimizes intermediate isolation and improves process efficiency.
Target Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 78071-30-4[7] |
| Molecular Formula | C₆H₆O₂S[7] |
| Molecular Weight | 142.18 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | 143-146 °C |
Synthetic Pathway and Process Visualization
The selected synthetic strategy involves the formation of 4-methyl-3-thienylmagnesium bromide, followed by its reaction with carbon dioxide to yield the magnesium salt of the desired carboxylic acid. Subsequent acidic work-up liberates the final product.
Overall Reaction Scheme
Caption: The one-pot conversion of 3-bromo-4-methylthiophene to the target acid.
Detailed Process Workflow
The following diagram illustrates the major unit operations involved in the scale-up synthesis, from reactor setup to final product isolation.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood by personnel trained in handling organometallic reagents.
Materials and Equipment
| Reagent/Material | Grade | CAS | Quantity | Moles |
| 3-Bromo-4-methylthiophene | ≥95% | 30318-99-1[8] | 100.0 g | 0.565 |
| Magnesium Turnings | Reagent | 7439-95-4 | 15.1 g | 0.621 (1.1 eq) |
| Iodine | Crystal | 7553-56-2 | ~50 mg | Catalyst |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | 109-99-9 | 800 mL | - |
| Carbon Dioxide (Dry Ice) | Solid | 124-38-9 | ~500 g | Excess |
| Hydrochloric Acid (HCl) | 3 M Aqueous | 7647-01-0 | ~600 mL | - |
| Diethyl Ether | Reagent | 60-29-7 | 500 mL | For Extraction |
| Sodium Sulfate | Anhydrous | 7757-82-6 | As needed | - |
| Toluene | Reagent | 108-88-3 | As needed | For Recrystallization |
| Heptane | Reagent | 142-82-5 | As needed | For Recrystallization |
Equipment:
-
2 L three-necked round-bottom flask (reactor)
-
Mechanical stirrer with a glass shaft and Teflon paddle
-
500 mL pressure-equalizing dropping funnel
-
Reflux condenser with a nitrogen/argon inlet adapter
-
Thermocouple or thermometer
-
Heating mantle
-
Large crystallizing dish or beaker for dry ice slurry
-
2 L separatory funnel
Safety Precautions
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times.
-
Inert Atmosphere: The Grignard reaction is highly sensitive to moisture and oxygen. All glassware must be rigorously dried (flame-dried or oven-dried at >120 °C) and the reaction must be conducted under a positive pressure of an inert gas (nitrogen or argon).
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. Ensure an ice-water bath is readily available to control the reaction temperature.
-
Solvent Hazards: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby. Work in a fume hood with proper ventilation.
Step-by-Step Synthesis Procedure
Step 1: Reactor Setup and Grignard Initiation
-
Assemble the 2 L three-necked flask with the mechanical stirrer, condenser (with inert gas inlet), and a stopper. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Once cool, remove the stopper and quickly add the magnesium turnings (15.1 g) to the flask.
-
Add a single crystal of iodine. The purpose of iodine is to etch the passivating magnesium oxide layer on the surface of the turnings, thereby initiating the reaction.
-
Replace the stopper with the 500 mL dropping funnel.
-
In a separate dry flask, prepare a solution of 3-bromo-4-methylthiophene (100.0 g) in 400 mL of anhydrous THF.
-
Add ~50 mL of this solution to the dropping funnel and then add it dropwise to the stirring magnesium turnings.
-
Warm the flask gently with a heating mantle until the brown color of the iodine disappears and gentle refluxing is observed. This indicates the reaction has initiated. If initiation is sluggish, sonication or the addition of a small amount of 1,2-dibromoethane can be used.
Step 2: Grignard Reagent Formation
-
Once initiated, add the remaining 3-bromo-4-methylthiophene solution from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath as needed to control the exotherm. The total addition time should be approximately 60-90 minutes.
-
After the addition is complete, heat the mixture to a gentle reflux using the heating mantle for an additional 60 minutes to ensure complete consumption of the starting material. The solution should appear as a cloudy, grayish-brown mixture.
-
Allow the solution to cool to room temperature.
Step 3: Carboxylation
-
In a large, wide-mouthed beaker or crystallizing dish, crush approximately 500 g of dry ice into a coarse powder. Caution: Handle dry ice with insulated gloves to prevent frostbite.
-
Slowly and carefully, pour the prepared Grignard reagent from the reactor onto the crushed dry ice with vigorous manual stirring using a glass rod. This process is highly exothermic and will cause rapid sublimation of CO₂. The slow addition to a large excess of CO₂ minimizes side reactions like ketone formation.[6][9]
-
Once the addition is complete, allow the mixture to stand until the excess dry ice has sublimated and the reaction mixture has reached room temperature, forming a thick, solid mass.
Step 4: Work-up and Product Isolation
-
Carefully add 400 mL of diethyl ether to the solid mass and stir to break it up.
-
Transfer the resulting slurry to a 2 L beaker and place it in an ice bath.
-
Slowly and with vigorous stirring, add 3 M HCl (~600 mL) to quench the reaction and dissolve the magnesium salts. The addition is exothermic and will cause gas evolution. Continue adding acid until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.
-
Transfer the biphasic mixture to a 2 L separatory funnel. Shake well and allow the layers to separate.
-
Separate the layers and extract the aqueous layer with an additional 100 mL of diethyl ether.
-
Combine all organic layers and wash them with 100 mL of brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification
-
The most effective method for purifying carboxylic acids at this scale is recrystallization. A suitable solvent system is a mixture of toluene and heptane.
-
Dissolve the crude solid in a minimum amount of hot toluene.
-
Slowly add heptane until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the product under vacuum at 40-50 °C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >99% |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~11.5 (br s, 1H, COOH), 8.15 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 2.50 (s, 3H, CH₃) |
| Melting Point | 143-146 °C |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | Wet reagents/glassware; Passivated magnesium. | Ensure all equipment is rigorously dry. Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane. Use sonication to help initiate. |
| Low yield of final product. | Incomplete Grignard formation; Reaction with atmospheric CO₂/H₂O; Inefficient carboxylation. | Ensure complete consumption of starting bromide before carboxylation. Maintain a positive inert gas pressure. Pour the Grignard reagent onto a large excess of crushed dry ice. |
| Product is oily or discolored. | Impurities from side reactions; Insufficient purification. | Ensure the work-up is performed efficiently. Repeat the recrystallization step, possibly with the addition of activated charcoal to the hot toluene solution before filtration. |
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By leveraging a well-understood Grignard carboxylation reaction, this process avoids the significant hazards and costs associated with large-scale organolithium chemistry, making it an ideal choice for industrial and academic laboratories. The procedure is robust, high-yielding, and delivers a product of high purity, suitable for direct use in subsequent synthetic steps in drug development and materials research.
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- General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t.
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- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with...
- 3-Bromo-4-methylthiophene | C5H5BrS | CID 2734935.
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- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid...
- Preparation, Properties, and Safe Handling of Commercial Organolithiums... ACS Publications, Organic Process Research & Development. [Link]
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4-Methylthiophene-3-carboxylic acid in the synthesis of heterocyclic compounds
An Application Guide for the Advanced Synthesis of Heterocyclic Compounds from 4-Methylthiophene-3-carboxylic Acid
Abstract
This compound is a highly versatile and valuable building block in the synthesis of complex heterocyclic structures. Its unique substitution pattern offers a strategic starting point for the construction of novel scaffolds for drug discovery and materials science. Thiophene-based heterocycles, particularly fused systems like thienopyrimidines, are of significant interest due to their structural similarity to endogenous purines and their demonstrated wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. This guide provides researchers, medicinal chemists, and drug development professionals with in-depth technical insights, mechanistic rationale, and detailed protocols for utilizing this compound in two key synthetic applications: the direct synthesis of thiophene-3-carboxamides and a proposed strategic pathway for the synthesis of bioactive thieno[3,2-d]pyrimidinones.
Introduction: The Strategic Value of the Thiophene-3-Carboxylic Acid Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in various biological interactions. This compound[5] provides two key points for chemical modification: the carboxylic acid at the C3 position and the activated C2/C5 positions on the thiophene ring. The carboxylic acid moiety, while a useful anchor, often requires activation to participate in synthetic transformations like amide bond formation, as direct condensation with amines is unfavorable due to a competing acid-base reaction that forms a highly unreactive carboxylate salt[6][7].
This application note will focus on overcoming this challenge through modern coupling chemistry to generate valuable amide intermediates and will further explore a multi-step, yet highly strategic, pathway to access the prized thieno[3,2-d]pyrimidine core, a scaffold known to inhibit critical cancer targets like phosphatidylinositol-3-kinase (PI3K)[8].
Application I: Direct Synthesis of N-Substituted-4-methylthiophene-3-carboxamides
The most direct and fundamental application of this compound is its conversion into N-substituted carboxamides. The amide bond is the most common functional group found in approved pharmaceuticals, and this transformation allows for the rapid generation of diverse chemical libraries for screening[9]. The resulting thiophene carboxamides are not merely intermediates but can themselves possess significant biological activity, with analogues having been investigated as potent analgesics[10].
Mechanistic Rationale for Amide Coupling
To achieve an efficient reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished using a "coupling reagent." A widely adopted and reliable method involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This intermediate can be susceptible to racemization and side reactions. HOBt rapidly traps the activated acid to form an HOBt-ester. This new active ester is more stable than the O-acylisourea but highly reactive towards nucleophilic attack by an amine.
-
Nucleophilic Attack: The desired amine attacks the carbonyl carbon of the HOBt-ester.
-
Amide Formation: The tetrahedral intermediate collapses, expelling HOBt and forming the stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the HCl salt of EDC and any acids formed during the reaction, driving the equilibrium towards the product[9][11].
Visualization: Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of N-substituted-4-methylthiophene-3-carboxamides using EDC/HOBt coupling chemistry.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.15 eq, catalytic)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting acid in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the amine (1.1 eq), HOBt (0.15 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt, followed by brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure N-substituted-4-methylthiophene-3-carboxamide.
Application II: Strategic Synthesis of Thieno[3,2-d]pyrimidinones
While direct cyclization from this compound is challenging, its conversion to a 3-aminothiophene derivative opens a viable and powerful pathway to the thieno[3,2-d]pyrimidine scaffold. This multi-step approach demonstrates the extended utility of the starting material for accessing high-value heterocyclic cores[12][13]. The key transformation is the conversion of the C3-carboxylic acid into a C3-amino group via a Curtius rearrangement.
Mechanistic Rationale for the Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles. A modern, one-pot variant uses diphenylphosphoryl azide (DPPA) to convert a carboxylic acid directly into the isocyanate, which is subsequently hydrolyzed to the amine.
-
Acyl Azide Formation: The carboxylic acid, in the presence of a base like triethylamine (TEA), reacts with DPPA to form a mixed anhydride, which then rearranges to form the acyl azide intermediate.
-
Rearrangement: Upon gentle heating, the acyl azide loses dinitrogen gas (N₂) to form a highly reactive acyl nitrene, which immediately rearranges to an isocyanate.
-
Trapping/Hydrolysis: The isocyanate is then treated with an acid (like HCl) to hydrolyze it, which, after decarboxylation of the resulting carbamic acid, yields the primary amine.
Visualization: Proposed Pathway to Thieno[3,2-d]pyrimidinone
Caption: Proposed synthetic route to a thienopyrimidinone.
Protocol 2: Curtius Rearrangement and Subsequent Cyclization (Conceptual)
This protocol outlines the key steps to convert the starting acid into the thienopyrimidinone core.
Part A: Synthesis of 3-Amino-4-methylthiophene
-
Reaction Setup: Combine this compound (1.0 eq) and anhydrous toluene in a flask. Add triethylamine (TEA) (1.2 eq).
-
Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Rearrangement: Heat the mixture to 80-90 °C and stir for 2-4 hours until TLC analysis indicates the consumption of the starting acid and formation of the isocyanate. Safety Note: Acyl azides can be explosive; this one-pot method avoids their isolation but requires careful temperature control.
-
Hydrolysis: Cool the reaction. Add aqueous HCl (e.g., 4M) and reflux for 2-3 hours to hydrolyze the isocyanate to the amine.
-
Workup: After cooling, basify the aqueous layer with NaOH to pH > 10 and extract the amine product with ethyl acetate. Dry and concentrate to obtain crude 3-amino-4-methylthiophene.
Part B: Cyclization to form the Thieno[3,2-d]pyrimidinone Core
-
Formylation: Reflux the crude 3-amino-4-methylthiophene from Part A in excess formic acid for 4-6 hours. This forms the N-formyl intermediate.
-
Cyclization: This step can be achieved through various established methods for thienopyrimidine synthesis[1][13]. A common approach involves heating the N-formyl derivative with a cyclizing agent like formamide or using phosphorus oxychloride (POCl₃) followed by hydrolysis to achieve the final ring closure to the 4-methyl-7H-thieno[3,2-d]pyrimidin-4-one.
Data Summary
The following table summarizes the expected outcomes for the direct amidation of this compound with various classes of amines, based on the general reliability of the EDC/HOBt coupling protocol.
| Amine Substrate (R-NH₂) | Amine Class | Expected Reactivity | Typical Yield Range | Notes |
| Benzylamine | Primary, Aliphatic | High | 85-95% | Generally clean reaction with minimal steric hindrance. |
| Aniline | Primary, Aromatic (e-neutral) | Moderate | 70-85% | Less nucleophilic than aliphatic amines; may require longer reaction times. |
| 4-Nitroaniline | Primary, Aromatic (e-deficient) | Low to Moderate | 40-60% | Electron-withdrawing groups significantly reduce nucleophilicity. Catalytic DMAP may be beneficial[11]. |
| Morpholine | Secondary, Cyclic | High | >90% | Highly nucleophilic and sterically accessible. |
| Di-isopropylamine | Secondary, Acyclic | Low | <20% | Significant steric hindrance around the nitrogen atom impedes the reaction. |
Conclusion
This compound is a powerful and adaptable synthon for constructing diverse and medicinally relevant heterocyclic compounds. The direct amidation via robust coupling protocols provides a reliable and efficient method for generating libraries of novel carboxamides. Furthermore, by employing strategic transformations such as the Curtius rearrangement, this readily available starting material can serve as a gateway to more complex and biologically potent scaffolds like the thieno[3,2-d]pyrimidines. The protocols and insights provided herein are designed to empower researchers to fully exploit the synthetic potential of this valuable building block in their drug discovery and development programs.
References
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(5), 3932-3949. [Link]
- Patel, H. M., et al. (2022).
- Al-Obaid, A. M., et al. (2022). Thienopyrimidines: Synthesis, Properties, and Biological Activity.
- Folkes, A. J., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
- Chen, C. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5183. [Link]
- Pourceau, L., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(11), 1541. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12993673, this compound. [Link]
- Barton, D., et al. (1995). A Novel and Expeditious Approach to Thiophene-3-carboxylates.
- El-Metwaly, N., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science. [Link]
- Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 834. [Link]
- Cohen, A., et al. (2022).
- Sonal, R. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. Sonal R. [Link]
- Wang, Y., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B, 11(7), 1947-1964. [Link]
- World Journal of Advanced Research and Reviews. (2025).
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
- LibreTexts Chemistry. (2023).
- Sharma, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
- Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(43), 152458. [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. journalwjarr.com [journalwjarr.com]
- 5. This compound | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.dk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylthiophene-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Methylthiophene-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven experimental protocol.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. A prevalent and effective method for its synthesis involves the lithium-halogen exchange of 3-bromo-4-methylthiophene, followed by carboxylation with carbon dioxide. While robust, this pathway is sensitive to specific reaction parameters, and deviations can lead to a range of side reactions, impacting yield and purity. This guide will address these potential issues head-on, providing both explanations for their occurrence and actionable solutions.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is incomplete. After workup, I'm recovering a significant amount of my 3-bromo-4-methylthiophene starting material. What is the likely cause?
A1: Recovering the starting material points directly to an inefficient or incomplete lithium-halogen exchange. Several factors can contribute to this:
-
Reagent Quality: The most common culprit is the quality of the n-butyllithium (n-BuLi). Organolithium reagents are highly reactive and degrade upon exposure to air and moisture. If the n-BuLi has degraded, its actual molarity will be lower than stated, leading to an insufficient amount being added. It is crucial to use a freshly opened bottle or to titrate older bottles of n-BuLi to determine its active concentration.
-
Insufficient Equivalents: For a successful lithium-halogen exchange, at least 1.0 to 1.1 equivalents of active n-BuLi are required.[1] Using a substoichiometric amount will naturally result in incomplete conversion.
-
Reaction Temperature: The addition of n-BuLi should be performed slowly at -78 °C (a dry ice/acetone bath) to prevent localized warming.[1] If the temperature rises significantly, side reactions can consume the n-BuLi before the desired exchange occurs.
-
Solvent Purity: The solvent, typically tetrahydrofuran (THF), must be anhydrous. Any residual water will rapidly quench the n-BuLi, reducing the amount available for the reaction.
Q2: My crude NMR shows a significant peak corresponding to 4-methylthiophene, the debrominated side product. How is this forming and how can I prevent it?
A2: The formation of 4-methylthiophene is a classic sign that the 3-lithio-4-methylthiophene intermediate is being quenched by a proton source before it can react with carbon dioxide.
-
Causality: The 3-lithio-4-methylthiophene species is a very strong base. It will readily abstract a proton from even weakly acidic sources. The primary source of protons in this reaction is typically trace amounts of water in the solvent, reagents, or glassware.[2]
-
Troubleshooting Workflow:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use to remove adsorbed moisture.
-
Solvent: Use freshly distilled, anhydrous THF. Solvents from sealed bottles over molecular sieves are generally reliable.
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (argon or nitrogen) to prevent moisture from the air from entering the system.[1] A positive pressure of inert gas is recommended.
-
Starting Material: Ensure your 3-bromo-4-methylthiophene is dry. If it has been stored for a long time, consider co-evaporating it with anhydrous toluene to remove azeotropically any residual water.
-
Workflow: Minimizing Debromination Side Product
Caption: Workflow for minimizing proton quenching.
Q3: I've isolated a significant amount of a ketone byproduct, likely 3,3'-di(4-methylthenoyl) ketone. How does this form?
A3: This side reaction arises from the over-addition of the organolithium intermediate to the desired carboxylate product.
-
Mechanism:
-
The first equivalent of 3-lithio-4-methylthiophene reacts with CO₂ to form a lithium carboxylate salt.
-
This carboxylate is generally stable at -78 °C. However, if the temperature rises or if there is a high local concentration of the highly reactive organolithium, a second molecule of 3-lithio-4-methylthiophene can attack the electrophilic carbon of the carboxylate.
-
This forms a dilithium adduct which, upon acidic workup, collapses to the corresponding ketone. This is a known side reaction in Grignard carboxylations as well.[3][4]
-
-
Prevention:
-
Inverse Addition: Instead of adding CO₂ to the organolithium solution, try transferring the organolithium solution via cannula into a flask containing a large excess of crushed, fresh dry ice in anhydrous THF. This ensures the organolithium always encounters an excess of the electrophile, minimizing the chance of over-addition.
-
Maintain Low Temperature: Do not allow the reaction to warm up before the acidic workup is complete.
-
Q4: Can I use a Grignard reaction instead of lithiation? What are the pros and cons?
A4: Yes, a Grignard reaction is a viable alternative. You would first react 3-bromo-4-methylthiophene with magnesium turnings to form the Grignard reagent, which is then quenched with CO₂.[3][5]
-
Pros:
-
Grignard reagents are generally less basic and less pyrophoric than organolithiums, making them somewhat easier and safer to handle.
-
The reaction does not typically require temperatures as low as -78 °C, often proceeding well at 0 °C or room temperature.
-
-
Cons:
Frequently Asked Questions (FAQs)
What is the best way to prepare the 3-bromo-4-methylthiophene precursor?
A common and effective method is the electrophilic bromination of 4-methylthiophene. However, direct bromination can lead to a mixture of isomers. A more regioselective approach involves the debromination of 2,3,5-tribromo-4-methylthiophene using zinc dust in acetic acid, which provides the desired 3-bromo-4-methylthiophene in good yield.[7]
How critical is maintaining the reaction at -78 °C during lithiation?
It is absolutely critical. Thiophene-based organolithiums can be unstable at higher temperatures.[1] Allowing the temperature to rise above approximately -60 °C can lead to decomposition, rearrangement (halogen dance), or other side reactions, all of which will drastically lower the yield of your desired product.
What are the typical yields for this synthesis?
With careful attention to anhydrous conditions, reagent quality, and temperature control, yields for the conversion of 3-bromo-4-methylthiophene to this compound can range from 70% to over 90%.
Data Summary Table
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Recovery of Starting Material | Inactive/insufficient n-BuLi; Reaction temperature too high. | Titrate n-BuLi; Use 1.1 eq; Maintain -78 °C. |
| Formation of 4-methylthiophene | Presence of proton sources (H₂O). | Flame-dry glassware; Use anhydrous solvents; Maintain strict inert atmosphere.[1][2] |
| Formation of Ketone Byproduct | Over-addition of organolithium to the carboxylate. | Use inverse addition (add organolithium to excess dry ice); Maintain low temperature.[3] |
| Low Overall Yield | Combination of the above; Inefficient CO₂ quench. | Use freshly crushed, high-purity dry ice; Ensure vigorous stirring during quench. |
Detailed Experimental Protocol
Synthesis of this compound via Lithiation-Carboxylation
Safety Note: n-Butyllithium is a pyrophoric liquid that reacts violently with water and air. All operations should be performed by trained personnel in a fume hood under an inert atmosphere.
Materials:
-
3-bromo-4-methylthiophene (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, typically 2.5 M in hexanes)
-
Dry Ice (CO₂, solid, large excess)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add 3-bromo-4-methylthiophene to the flask via syringe, followed by anhydrous THF (to achieve a concentration of ~0.3 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. Ensure the needle tip is below the surface of the liquid. A slight color change (e.g., to yellow or light brown) may be observed. Stir the mixture at -78 °C for 45-60 minutes.[1]
-
Carboxylation: In a separate, dry flask, place a large excess of freshly crushed dry ice. Using a cannula, slowly transfer the cold organolithium solution onto the dry ice with vigorous stirring. A thick white slurry will form.
-
Quench & Warm-up: Once the addition is complete, allow the mixture to slowly warm to room temperature, allowing excess CO₂ to sublime.
-
Workup: Add 1 M HCl solution and stir until all solids dissolve and the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Reaction Pathway and Side Reactions
Caption: Main reaction and key side product pathways.
References
- PrepChem.com. Synthesis of 3-bromo-4-methylthiophene.
- S. Gronowitz, et al. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes.
- PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....
- Organic Syntheses. 3-thenyl bromide.
- PubChem. Methyl 4-methylthiophene-2-carboxylate.
- MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium.
- ResearchGate. Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)....
- ResearchGate. Summary reaction results for thiophene carboxylation as the function of....
- PubChem. This compound.
- Wiley Online Library. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
- ChemRxiv. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
- ResearchGate. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
- ResearchGate. Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives.
- Organic Syntheses. Esterification of Carboxylic Acids with....
- Reddit. I keep getting debrominated starting material and low conversion after lithiation.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Cambridge Open Engage. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
Sources
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- 2. reddit.com [reddit.com]
- 3. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. adichemistry.com [adichemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Crude 4-Methylthiophene-3-carboxylic Acid
<_ _>
Welcome to the technical support center for the purification of crude 4-Methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and detailed protocols for obtaining high-purity material.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis often yields a crude product contaminated with starting materials, byproducts, and residual solvents. Effective purification is critical for ensuring the reliability and reproducibility of downstream applications. This guide provides a structured approach to tackling common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Purity Assessment & Impurity Profile
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. Common impurities may include unreacted starting materials, reagents from the work-up, and side-products. For instance, if prepared via carboxylation of a lithiated thiophene, you might find residual starting material or di-carboxylated species. It is crucial to perform an initial purity assessment to devise an appropriate purification strategy.[1]
Q2: How can I assess the purity of my crude and purified product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components. Streaking is a common issue with carboxylic acids on silica gel. To mitigate this, add a small amount (0.5-1%) of acetic or formic acid to your eluent system.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with an acetonitrile/water mobile phase containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known.
-
Melting Point Analysis: A sharp melting point range close to the literature value (136-138°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Recrystallization
Q3: My crude this compound is a solid. What is the best way to purify it by recrystallization?
A3: Recrystallization is often the most effective method for purifying solid organic compounds.[3] The key is selecting an appropriate solvent system.
Solvent Selection Guide for Recrystallization
| Solvent | Solubility Characteristics | Comments |
| Water | Sparingly soluble in cold water, more soluble in hot water. | A good "green" solvent choice. May require a large volume. |
| Ethanol/Water | Soluble in ethanol, insoluble in water. | A good mixed-solvent system. Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol and cool slowly. |
| Toluene | Moderately soluble in hot toluene, sparingly soluble in cold. | Good for removing more polar impurities. |
| Heptane/Ethyl Acetate | Soluble in ethyl acetate, insoluble in heptane. | Another effective mixed-solvent system. |
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.[5]
-
Ensure a slow cooling rate. Insulate the flask to allow for the gradual formation of crystals.[5]
-
If the problem persists, consider a different solvent system with a lower boiling point.[1]
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield can result from several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: This can lead to the formation of fine crystals that are difficult to filter and may trap impurities.[5]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
Significant solubility in cold solvent: If the product has some solubility even at low temperatures, you can try cooling the flask in an ice bath to maximize crystal formation before filtration.
Acid-Base Extraction
Q6: My crude product is an oil or contains many impurities. Can I use acid-base extraction?
A6: Absolutely. Acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[2][6][7][8][9] The principle relies on the differential solubility of the acidic compound and its salt form.
Q7: I'm getting an emulsion during the extraction. How can I break it?
A7: Emulsions are common and can be resolved by:
-
Adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to force the separation.
-
Gently swirling or rocking the separatory funnel instead of vigorous shaking.
-
Allowing the mixture to stand undisturbed for a longer period.
Column Chromatography
Q8: When should I consider using column chromatography?
A8: Column chromatography is useful when recrystallization or extraction fails to provide the desired purity, especially for removing impurities with similar properties to your product.[10][11] It is also the method of choice for purifying non-crystalline (oily) products.
Q9: What is a good starting mobile phase for the column chromatography of this compound?
A9: A gradient of ethyl acetate in hexanes is a common choice. Due to the acidic nature of the compound, it can streak on a standard silica gel column.[2] To prevent this, add 0.5-1% acetic acid to your mobile phase.[2] This keeps the carboxylic acid protonated, leading to sharper bands and better separation.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.[2]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid is extracted. Combine all aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). The this compound should precipitate out as a solid.[2]
-
Isolation & Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.[2]
References
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Columbia University. (n.d.). Column chromatography.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- A-Allen Group. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
- University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- University of California, Santa Barbara. (n.d.). Supporting Information: Influence of an Ester Directing-Group on Defect Formation....
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Google Patents. (n.d.). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound for Pharmaceutical and Chemical Synthesis.
Sources
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- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. columbia.edu [columbia.edu]
Technical Support Center: Recrystallization of 4-Methylthiophene-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the purification of 4-Methylthiophene-3-carboxylic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity for this critical intermediate. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "perfect" solvent, as the optimal choice depends on the impurity profile of your crude material. A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below. For this compound, which is an aromatic carboxylic acid, several solvent systems are worth screening. Based on its structure and known solubility data, good starting points include:
-
Alcohols (Ethanol, Methanol): These are versatile polar protic solvents that are effective for many carboxylic acids.[1][2]
-
Water: Can be an excellent choice, especially for polar compounds, but solubility might be low even when hot.[1][3] It is often used in a mixed solvent system.
-
Toluene: As an aromatic solvent, it can be effective for aromatic carboxylic acids.[1]
-
Mixed Solvent Systems: A combination of a "soluble" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which it is poorly soluble) is often highly effective. Common pairs include Ethanol/Water, Acetone/Hexane, or Toluene/Hexane.[1][3]
A small-scale solvent screen is always the recommended first step.
Q2: My purified this compound is still yellow or brown. What causes this and how can I fix it?
A2: Discoloration typically arises from highly conjugated, colored impurities or oxidation byproducts.[4] If the color persists after one recrystallization, you can add a small amount (1-2% w/w) of activated carbon to the hot solution before the filtration step. The carbon will adsorb the colored impurities. Be cautious, as using too much activated carbon can lead to significant product loss.[5]
Q3: How can I be sure my final product is pure?
A3: Purity should be assessed using analytical techniques. The most common and reliable methods include:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (136-138°C[6]) indicates high purity. Impurities will typically depress and broaden the melting point range.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining proton- or carbon-containing impurities.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the procedure.
| Problem/Symptom | Potential Causes | Recommended Solutions & Scientific Rationale |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. [5][7] 2. The solution is supersaturated. [7] | 1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. This increases the concentration of the solute, forcing it out of solution upon cooling. 2. Induce Nucleation: A supersaturated solution lacks a nucleation site for crystals to begin growing. Try scratching the inside of the flask with a glass rod just below the solvent line.[7] The microscopic scratches provide a surface for crystal formation. Alternatively, add a "seed crystal" (a tiny speck of the crude solid) to initiate crystallization.[5] |
| Compound "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute (or the impurity-depressed melting point). [1] 2. The solution is too concentrated. 3. The solution was cooled too rapidly. | 1. Change Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system to lower the temperature at which the compound precipitates.[1] 2. Add More Solvent: Re-heat the solution until the oil dissolves completely, add a small amount of additional hot solvent, and allow it to cool slowly again.[5][7] This ensures the saturation point is reached at a temperature below the compound's melting point.[1] 3. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath. Slow cooling promotes the formation of an ordered crystal lattice rather than an amorphous oil.[1] |
| Very Low Yield/Poor Recovery | 1. Excessive solvent was used during dissolution. [5] 2. Premature crystallization occurred during hot filtration. [1] 3. The crystals were washed with a solvent at room temperature. | 1. Use Minimal Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[1] Any excess will retain a larger amount of your product in the mother liquor. 2. Pre-heat Equipment: Ensure the filter funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to prevent the solution from cooling and crystallizing on the filter paper.[1] 3. Wash with Ice-Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant amount of the product.[4] |
| Purity Does Not Improve Significantly | 1. The impurity has very similar solubility properties to the target compound. [1] 2. Crystallization occurred too rapidly, trapping impurities. [5] | 1. Try a Different Solvent: The solubility of two different compounds will vary differently in different solvents. A new solvent system may provide better separation. If this fails, an alternative purification method like column chromatography may be necessary.[1][4] 2. Perform a Second Recrystallization: Re-crystallizing the material a second time can often remove stubborn impurities.[1] Ensure cooling is slow to allow for the selective growth of pure crystals.[5] |
Visual Workflow and Troubleshooting
General Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallization.
Caption: Standard experimental workflow for purification by recrystallization.
Troubleshooting Decision Tree: Oiling Out
Use this decision tree if your compound forms an oil instead of solid crystals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Purification Protocols for 4-Methylthiophene-3-carboxylic acid
An in-depth guide to the purification of 4-Methylthiophene-3-carboxylic acid using column chromatography, complete with troubleshooting and frequently asked questions.
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven approach to the purification of this compound via column chromatography. The protocols and troubleshooting advice herein are grounded in established chromatographic principles to ensure both success and reproducibility in your work.
Understanding the Molecule: Physicochemical Properties
Before embarking on any purification, a foundational understanding of the target molecule's properties is essential. These characteristics dictate its behavior on a chromatography column and inform our strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | [1] |
| Molecular Weight | 142.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | 2-8°C, protect from light, keep sealed in dry conditions | [3][4] |
The 'Why': Core Principles of Chromatographic Separation
Simply following a recipe is insufficient for a scientist; understanding the causality behind each step is what enables effective troubleshooting and adaptation.
Stationary Phase: The Role of Silica Gel
For a moderately polar molecule like this compound, silica gel is the conventional and appropriate stationary phase. Its surface is covered in acidic silanol groups (Si-OH), making it highly polar.[5] This polarity is key to the separation mechanism; polar molecules will adsorb more strongly to the silica surface and thus move down the column more slowly.
However, the acidic nature of both the silanol groups and our target carboxylic acid creates a potential for problematic secondary interactions.[5][6][7] The carboxyl group (-COOH) of our analyte can deprotonate and interact ionically with the silica surface, leading to a common chromatographic issue: peak tailing .[5][8][9] This phenomenon, where the back of the elution peak is drawn out, results in poor separation and lower purity of collected fractions.
Mobile Phase: The Art of Elution and Suppressing Ionization
The mobile phase, or eluent, is the solvent that flows through the column, carrying the sample with it. The key to successful separation is to find a solvent system with the right polarity to move the target compound at an appropriate rate.
-
Too Polar: If the eluent is too polar, it will compete too effectively for the binding sites on the silica gel. All compounds, including your target, will be washed off the column quickly with little to no separation.[10]
-
Not Polar Enough: If the eluent is not polar enough, it cannot displace the analyte from the silica gel. Your compound will remain adsorbed at the top of the column.[10]
For this compound, a binary system of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a standard starting point. The ratio of these two solvents is adjusted to achieve the desired polarity.
Crucially, to counteract the peak tailing discussed above, we must suppress the ionization of both the analyte's carboxylic acid group and the silica gel's silanol groups. This is achieved by acidifying the mobile phase .[11] Adding a small amount (typically 0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent forces the equilibrium of both acidic groups towards their neutral, protonated forms.[11][12] This minimizes ionic interactions, leading to sharper, more symmetrical peaks and vastly improved separation.
Mandatory First Step: Method Development with Thin-Layer Chromatography (TLC)
Attempting a column separation without first developing a method via Thin-Layer Chromatography (TLC) is inefficient and risks wasting valuable material. TLC is a rapid, small-scale version of column chromatography that allows you to test various solvent systems quickly.[10][13]
The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value between 0.25 and 0.35 .
-
Rƒ = (distance traveled by the compound) / (distance traveled by the solvent front) [12]
An Rƒ in this range ensures that the compound will move through the column at a reasonable rate, allowing for effective separation from impurities.
Step-by-Step TLC Protocol:
-
Prepare the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., a few drops of ethyl acetate or dichloromethane). The concentration should be around 1%.[12]
-
Prepare Eluent Systems: In separate beakers, prepare small volumes of different hexane/ethyl acetate mixtures. For example: 9:1, 8:2, 7:3 (Hexane:EtOAc). To each, add a drop of glacial acetic acid.
-
Spot the Plate: Using a microcapillary, spot a small amount of your dissolved sample onto the baseline of a TLC plate.[12]
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[12]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rƒ: Measure the distances and calculate the Rƒ value. Adjust the solvent ratio until the target compound's Rƒ is in the optimal 0.25-0.35 range.
Detailed Protocol for Column Chromatography Purification
Once the optimal eluent system is determined by TLC, you can proceed with the preparative column chromatography.
Experimental Workflow Diagram
Caption: Workflow for purifying this compound.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Choose an appropriate size glass column.
-
In a beaker, mix silica gel with your starting eluent (the one determined by TLC) to form a consistent, pourable slurry.
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition. Never let the top of the silica gel run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator. This results in the crude product being adsorbed onto the silica.
-
Carefully add this dry, product-adsorbed silica as a uniform layer on top of the sand in your packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully fill the column with the eluting solvent.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
Maintain a constant head of solvent above the stationary phase to ensure a continuous, even flow.
-
If separation from impurities is difficult, you may need to employ a gradient elution, where you gradually increase the polarity of the mobile phase over time (e.g., starting with 9:1 Hexane:EtOAc and slowly increasing to 8:2, then 7:3).
-
-
Fraction Analysis and Isolation:
-
Analyze the collected fractions using TLC to determine which ones contain your pure product. Spot multiple fractions on the same TLC plate for direct comparison.
-
Combine all fractions that show a single spot corresponding to the Rƒ of your pure compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of acidic compounds like this compound.
Q1: My compound is streaking badly on the TLC plate and I get broad, tailing peaks from my column. What's wrong?
A: This is the most common issue with acidic compounds on silica gel and is almost always caused by unwanted ionic interactions.[5][14] The acidic analyte interacts with the acidic silanol groups on the silica surface, leading to this poor chromatographic behavior.[6][7]
-
Solution: You must acidify your mobile phase. Add 0.1% to 1% of a volatile acid like acetic acid or formic acid to your eluent for both TLC and column chromatography.[11][12] This suppresses the ionization of both the carboxylic acid and the silanols, ensuring the compound is in its neutral form, which chromatographs much more cleanly.
Q2: My compound is not moving from the baseline on the TLC plate (Rƒ = 0). How can I get it to move down the column?
A: An Rƒ of zero indicates your eluent is not polar enough to move the compound.[15] Your compound is too strongly adsorbed to the silica gel.
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate. For example, if 8:2 (Hexane:EtOAc) is not working, try 7:3 or 6:4. If you still see no movement with high concentrations of ethyl acetate, consider adding a small amount of a more polar solvent like methanol.
Q3: My compound runs with the solvent front on the TLC plate (Rƒ ≈ 1) and elutes immediately from the column with impurities.
A: An Rƒ near 1 means your eluent is too polar.[15] The mobile phase is so effective at solvating your compound that it doesn't interact sufficiently with the stationary phase for a separation to occur.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent. For instance, if you are using 7:3 (Hexane:EtOAc), try 8:2 or 9:1.
Q4: I'm getting a very low yield after purification. Could my compound be stuck on the column?
A: This is possible, especially with highly polar compounds or if the silica gel is too "active" (not sufficiently hydrated). The compound may bind irreversibly. Another possibility is that the compound is not stable on silica gel and is decomposing during the long exposure time of the column run.[15]
-
Solutions:
-
Check for Decomposition: Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[15] In this case, you may need to use a less acidic stationary phase like alumina or consider reversed-phase chromatography.
-
Increase Eluent Polarity: At the end of your run, try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 9:1 ethyl acetate/methanol, with added acetic acid) to wash off any remaining highly retained material.
-
Consider Reversed-Phase: For polar, acidic compounds, reversed-phase chromatography is an excellent alternative.[16] Here, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). The same principle of acidifying the mobile phase (e.g., with 0.1% TFA or formic acid) applies to ensure the compound is neutral and retains well.[16][17]
-
Q5: How do I properly visualize the fractions on TLC if my compound is not UV active?
A: While many thiophene derivatives are UV active, if you cannot see your compound under a UV lamp, you will need to use a chemical stain.
-
Solution: After developing and drying the TLC plate, dip it into a staining solution. A common general-purpose stain is potassium permanganate (KMnO₄). It reacts with most organic compounds, appearing as yellow/brown spots on a purple background. Other stains like vanillin or ceric ammonium molybdate (CAM) can also be effective.
References
- ResearchGate. Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.
- SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- PubChem. This compound.
- Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids.
- PubMed Central (PMC). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- SIELC Technologies. HPLC Separation of Carboxylic Acids.
- Axion Labs. HPLC Peak Tailing.
- Chromatography Forum. Acidic compound / Si column tailing.
- Element Lab Solutions. Peak Tailing in HPLC.
- ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- SIELC Technologies. 2-Thiophenecarboxylic acid.
- SciSpace. Rapid Paper Chromatography of Carboxylic Acids.
- Hichrom. HPLC Troubleshooting Guide.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ACS Publications. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
- Chromatography Online. Retaining Polar Compounds.
- Reddit. Column chromatography of carboxylic acids?.
- ResearchGate. How to separate ester from carboxylic acid by using chromatography?.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography.
- MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
- Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
- MDPI. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
- PubMed. [Optimization of the solvent system in thin-layer chromatography (TLC)].
- ElectronicsAndBooks.com. THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
- Veeprho. Exploring the Different Mobile Phases in HPLC.
- Reddit. carboxylic acid TLC.
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Technical Support Center: Synthesis of 4-Methylthiophene-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Yield
A common challenge in organic synthesis is a lower-than-expected yield. For the synthesis of this compound, this can often be traced back to several critical factors in the reaction setup and execution.
Possible Causes and Solutions:
-
Incomplete Lithiation or Grignard Formation: The formation of the organometallic intermediate is the cornerstone of this synthesis.
-
Moisture and Air Sensitivity: Organolithium and Grignard reagents are extremely reactive towards water and oxygen. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen).[1] All solvents and reagents should be rigorously dried.
-
Reagent Quality: The titer of commercial organolithium reagents can decrease over time. It is best practice to titrate your n-butyllithium (n-BuLi) solution before use to determine its exact molarity.
-
Insufficient Reaction Time or Temperature: For the lithiation of 3-bromothiophene derivatives, allow sufficient time at low temperatures (typically -78 °C) for the lithium-halogen exchange to go to completion, usually 30-60 minutes.[1]
-
-
Inefficient Carboxylation: The reaction with carbon dioxide (CO₂) is another critical step where yield can be lost.
-
CO₂ Source and Addition: Use high-purity, dry CO₂. A common method is to quench the reaction mixture with freshly crushed dry ice. Ensure the dry ice is free of condensed water. Alternatively, bubbling dry CO₂ gas through the solution can be effective, but ensure a good dispersion and sufficient reaction time.
-
Temperature During Quench: Maintain a low temperature (e.g., -78 °C) during the addition of CO₂ to prevent side reactions of the reactive organometallic intermediate.
-
-
Protonation of the Organometallic Intermediate: If there are any acidic protons in the reaction mixture, the organolithium or Grignard reagent will be quenched before it can react with CO₂.
-
Starting Material Purity: Ensure your starting material (e.g., 3-bromo-4-methylthiophene or 3-methylthiophene) is pure and free from acidic impurities.
-
Debromination: In the case of lithiation of a brominated thiophene, the presence of trace amounts of water can lead to the formation of the debrominated starting material, which will not carboxylate.[2]
-
Issue 2: Formation of Isomeric Byproducts
A significant challenge, particularly when starting from 3-methylthiophene, is the formation of unwanted isomers, primarily 3-methylthiophene-2-carboxylic acid and 3-methylthiophene-5-carboxylic acid. This is due to the non-selective deprotonation of the thiophene ring.
Strategies for Improving Regioselectivity:
-
Choice of Lithiating Agent: Standard alkyllithium reagents like n-BuLi can be unselective.[3][4]
-
Sterically Hindered Bases: The use of a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can significantly improve the regioselectivity of lithiation of 3-methylthiophene, favoring deprotonation at the 5-position.[3][4][5] This is a key strategy to avoid the formation of the 2-carboxylated isomer.
-
-
Directed Metalation: While not directly applicable to a simple methyl group, it's a powerful concept. For other substituted thiophenes, a directing group can ensure lithiation occurs at an adjacent position.
-
Starting Material Selection: To circumvent the issue of regioselectivity, starting with a pre-functionalized thiophene, such as 3-bromo-4-methylthiophene, is a more direct route. The bromine atom directs the lithiation to the 3-position via lithium-halogen exchange, leading exclusively to the desired product upon carboxylation.[6]
Experimental Workflow: Synthesis via Lithiation-Carboxylation of 3-Bromo-4-methylthiophene
Caption: A typical workflow for the synthesis of this compound.
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Strategies:
-
Acid-Base Extraction: this compound is an acid and will be deprotonated by a base to form a water-soluble carboxylate salt. This property is key to its purification.
-
After the reaction, quench with water.
-
Wash the aqueous layer with an organic solvent (like diethyl ether or ethyl acetate) to remove any non-polar impurities and unreacted starting material.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~1-2. The carboxylic acid product will precipitate out if it is not soluble in the acidic aqueous solution, or it can be extracted with an organic solvent.
-
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is an effective purification method. The melting point of this compound is reported to be 136-138 °C.[6]
-
Column Chromatography: If isomers are present, purification by silica gel column chromatography may be necessary. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain this compound with high purity?
Starting from 3-bromo-4-methylthiophene and performing a lithium-halogen exchange with n-butyllithium at -78 °C, followed by quenching with dry carbon dioxide, is generally the most regioselective and reliable method.[6] This avoids the formation of isomers that can occur when starting with 3-methylthiophene.
Q2: Can I use a Grignard reaction instead of lithiation?
Yes, forming a Grignard reagent from 3-bromo-4-methylthiophene using magnesium, followed by reaction with CO₂, is a viable alternative to lithiation.[7][8] Grignard reagents are generally less reactive than organolithiums and may require elevated temperatures for their formation. However, they are also less basic and can sometimes be more tolerant of certain functional groups.
Q3: My reaction turns black/brown. Is this normal?
The formation of dark-colored solutions is not uncommon in organometallic reactions, especially with thiophene derivatives. This can be due to minor decomposition pathways or the formation of highly colored intermediates. While a slight color change is often acceptable, a very dark or tarry mixture could indicate significant decomposition due to moisture, oxygen, or the reaction temperature being too high.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value (136-138 °C) is a good indicator of purity.[6]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve low yield issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Bromo-4-methylthiophene | Ensures high regioselectivity for carboxylation at the 3-position. |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Effective for lithium-halogen exchange. |
| Equivalents of n-BuLi | 1.1 - 1.2 equivalents | A slight excess ensures complete reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the organometallic intermediates. |
| Reaction Temperature | -78 °C | Minimizes side reactions and decomposition of the organolithium species.[1] |
| Carboxylating Agent | Crushed Dry Ice (solid CO₂) | Readily available, effective, and helps maintain low temperature. |
| Product Melting Point | 136-138 °C[6] | A key physical property for characterization and purity assessment. |
References
- Clayden, J., & Westlund, N. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. The Journal of Organic Chemistry, 72(3), 1031–1034. [Link]
- Clayden, J., & Westlund, N. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry, 72(3), 1031-1034. [Link]
- Clayden, J., & Westlund, N. (2007). Supporting Information for Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation.
- Various Authors. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates.
- McCullough, R. D., & Loewe, R. S. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 32(20), 6757–6763. [Link]
- Jeffries-El, M., & McCullough, R. D. (2005). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Macromolecules, 38(25), 10345–10347. [https://pubs.acs.org/doi/10.1021/ma051597+]
- Google Patents. (n.d.).
- Poater, A., et al. (2025). Exploring the Mechanism of Grignard Metathesis Polymerization of 3-alkylthiophenes.
- PubChem. (n.d.).
- Wang, L., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium.
- Park, Y., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics, 40(19), 3349–3354. [Link]
- El-Sayed, N. N. E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. BMC Chemistry, 12(1), 93. [Link]
- ResearchGate. (n.d.). Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)... [Link]
- Dow AgroSciences. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.).
- Reddit. (2018).
- The Chemistry Behind Advanced Synthesis: Focus on Thiophene Carboxylic Acids. (n.d.). [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Ag(I)
- ResearchGate. (n.d.). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). [Link]
- Supporting Information for Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. (n.d.). [Link]
- Google Patents. (n.d.).
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). [Link]
- National Institutes of Health. (2024).
- ResearchGate. (n.d.). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. [Link]
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Technical Support Center: A Troubleshooting Guide for 4-Methylthiophene-3-carboxylic Acid Reactions
Welcome to the technical support center for 4-Methylthiophene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and storage of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the basic properties of your starting material is the first step to a successful reaction. This compound is a white to off-white solid.[1] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 78071-30-4 | [1][2] |
| Molecular Formula | C₆H₆O₂S | [1][2] |
| Molecular Weight | 142.18 g/mol | [1][2] |
| Melting Point | 136-138 °C | [1][3] |
| Boiling Point | 274 °C | [1][3] |
| Density | 1.319 g/cm³ | [1][3] |
| pKa | 4.18 ± 0.20 (Predicted) | [1] |
Q2: How should I properly store this compound to ensure its long-term stability?
To maintain its integrity, the compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption.[1][4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent potential oxidation of the sulfur atom in the thiophene ring.[4]
Q3: What are the best solvents for dissolving this compound?
Solubility is a critical factor for reaction setup. This compound exhibits slight solubility in methanol and DMSO.[1] For reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly employed, especially for amide coupling reactions. The solubility of carboxylic acids in some organic solvents can be enhanced by the presence of small amounts of water.[5]
Troubleshooting Guide for Common Reactions
This core section provides detailed, cause-and-effect troubleshooting for the most common transformations involving this compound.
1. Amide Coupling Reactions
Amide bond formation is one of the most frequent reactions performed with this substrate.[6]
Q: My amide coupling reaction is giving a low yield or failing completely. What are the likely causes and solutions?
This is a common issue that can typically be traced back to carboxylic acid activation, the nature of the amine, or reaction conditions.
-
Potential Cause 1: Inefficient Carboxylic Acid Activation.
-
Why it happens: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a coupling.[7] The carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" to form a highly reactive activated ester intermediate.[6]
-
Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC, and uronium/phosphonium salts like HATU or PyBOP.[7][8] Often, additives are required. For instance, HOBt (1-Hydroxybenzotriazole) is frequently used with carbodiimides to generate a more reactive HOBt ester intermediate and suppress side reactions like racemization.[8][9]
-
-
Potential Cause 2: Poorly Nucleophilic Amine.
-
Why it happens: Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles and react sluggishly with activated esters.[8]
-
Solution: For these challenging substrates, more potent coupling reagents like HATU are often necessary.[8] Alternatively, including an acyl transfer catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts can significantly accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[8]
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Why it happens: Factors like solvent, temperature, and stoichiometry are critical. Polar aprotic solvents like DMF, DCM, or acetonitrile are generally preferred.[7]
-
Solution: Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. Run the reaction under an inert atmosphere. A slight excess (1.1-1.2 equivalents) of the amine and coupling reagents is often beneficial.
-
Caption: General workflow for amide bond formation.
2. Esterification Reactions
Q: I am struggling with incomplete conversion during the esterification of this compound. What should I do?
Esterification challenges often stem from equilibrium limitations or steric hindrance.
-
Potential Cause 1: Unfavorable Equilibrium (Fischer Esterification).
-
Why it happens: The classic Fischer esterification—reacting a carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄)—is a reversible process.[10] The presence of the water byproduct can drive the equilibrium back towards the starting materials, limiting the yield.
-
Solution: To push the equilibrium towards the product, use a large excess of the alcohol as the solvent or physically remove the water as it forms using a Dean-Stark apparatus.[10]
-
-
Potential Cause 2: Steric Hindrance.
-
Why it happens: Bulky (secondary or tertiary) alcohols are less nucleophilic and react slowly under Fischer conditions.
-
Solution: For sterically hindered alcohols, it is better to activate the carboxylic acid first. This can be done using methods similar to amide coupling (e.g., DCC with a catalytic amount of DMAP) or by first converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][11]
-
3. Electrophilic Aromatic Substitution (e.g., Bromination)
Q: When I try to brominate the thiophene ring, I get a mixture of products and a low yield of the desired monobrominated compound. How can I improve selectivity?
The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic substitution, but this reactivity can also lead to a lack of control.[12]
-
Potential Cause: Over-bromination.
-
Why it happens: The thiophene ring is easily activated, and harsh conditions or excess brominating agent can lead to the formation of di- or polybrominated side products.[13]
-
Solution:
-
Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for more controlled monobromination.[13]
-
Control Stoichiometry: Use a strict 1.0 to 1.1 molar equivalent of the brominating agent.[13][14]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to enhance selectivity.[13][14]
-
Slow Addition: Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture, disfavoring multiple substitutions.[13][14]
-
-
4. Decarboxylation
Q: I need to remove the carboxylic acid group, but the reaction requires very high temperatures and gives a low yield. Are there better methods?
Decarboxylation of aromatic carboxylic acids can be challenging without specific structural features (like a beta-keto group).[15]
-
Potential Cause: Ring Stability.
-
Why it happens: The carboxyl group is directly attached to a stable aromatic ring, making its removal difficult. Simple heating is often insufficient.
-
Solution: While high temperatures in solvents like DMF or DMSO can work, they can also lead to decomposition.[16] A common lab-scale method involves heating the carboxylic acid with a copper catalyst (e.g., copper powder or copper(I) oxide) in a high-boiling solvent like quinoline. This facilitates the decarboxylation at more moderate temperatures, though conditions can still be harsh. Unwanted decarboxylation can also occur as a side reaction in other transformations under high heat.[13]
-
Purification Strategies
Q: My crude product is an impure mixture. What is the best general strategy for purifying derivatives of this compound?
A multi-step purification approach is often most effective.
-
Step 1: Acid-Base Extraction.
-
What it is: This is a powerful workup technique to separate your acidic product from any neutral or basic impurities.[14][17] The crude mixture is dissolved in an organic solvent and washed with an aqueous base (e.g., NaHCO₃ or NaOH solution). The acidic compound is deprotonated and moves into the aqueous layer, leaving neutral impurities behind. The aqueous layer is then re-acidified (e.g., with HCl), causing the pure carboxylic acid product to precipitate, where it can be filtered or re-extracted into an organic solvent.[17]
-
Troubleshooting: If an emulsion forms during extraction, add a small amount of brine to help break it up.[14] If recovery is low, it may be due to the partial solubility of your compound in the aqueous layer; perform multiple extractions with fresh organic solvent.[14]
-
Caption: Purification workflow using acid-base extraction.
-
Step 2: Recrystallization or Column Chromatography.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[14] The key is finding a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Column Chromatography: This is highly effective for purifying oils or separating compounds with similar polarities.[14] Pro-Tip: If your carboxylic acid streaks on the TLC plate, add a small amount of acetic or formic acid to the eluent. This keeps the compound protonated and leads to sharper bands.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Monobromination using NBS
This protocol is adapted for the controlled bromination of activated thiophene rings.[13]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile.[13]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) in small portions over 15-20 minutes.
-
Reaction: Stir the mixture at 0 °C and monitor the progress by TLC. Allow the reaction to slowly warm to room temperature if necessary, but avoid excessive heating.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.[13] Extract the mixture with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
References
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Reddit. (2020). Help with MonoBromination of 3-Thiophenecarboxylic acid.
- ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates.
- PubChem. (n.d.). This compound.
- Pardeshi, A. D., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Library of Medicine.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2013). How can I purify carboxylic acid?
- PrepChem.com. (n.d.). Synthesis of 4-sulfothiophene-3-carboxylic acid.
- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
- Organic Syntheses Procedure. (n.d.). 3-methylthiophene.
- NIH National Library of Medicine. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
- Sonepa. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1.
- PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Valeshvar. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester.
- ResearchGate. (n.d.). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN).
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- YouTube. (2023). Decarboxylation of Carboxylic Acids.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Wiley Online Library. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix.
- Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- HMC Undergraduate Research Opportunities. (2023). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Reddit. (2023). carboxylic acid solubility + TLC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound for Pharmaceutical and Chemical Synthesis.
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Stability and storage conditions for 4-Methylthiophene-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability, storage, and handling of 4-Methylthiophene-3-carboxylic acid (CAS: 78071-30-4). Our goal is to ensure the chemical integrity of your samples, leading to reproducible and reliable experimental outcomes.
Quick Reference Data Sheet
For immediate reference, the key storage and handling parameters for this compound are summarized below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C.[1] | Minimizes thermal degradation and slows potential side reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[2] | The thiophene ring is susceptible to oxidation.[2] Inert gas displaces oxygen and moisture. |
| Light Conditions | Protect from light.[1][3] | Aromatic compounds can be light-sensitive, risking photodegradation. |
| Container | Tightly sealed, light-resistant (amber) vial.[3][4] | Prevents exposure to air, moisture, and light. |
| Shelf Life | 1 year from date of shipment under recommended conditions. | Standard warranty for products without specific retest dates. |
| Primary Incompatibilities | Strong oxidizing agents.[4][5][6] | Can lead to aggressive, potentially hazardous reactions and compound degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container at 2°C to 8°C.[1] To prevent slow degradation from atmospheric oxygen and moisture, storage under an inert atmosphere like argon or nitrogen is strongly advised, particularly if the material will be stored for many months before use.[2]
Causality Explained: The thiophene moiety, while aromatic, contains a sulfur atom that can be susceptible to oxidation over time, potentially forming S-oxides.[2] Lower temperatures reduce the kinetic energy of molecules, slowing all potential degradation pathways. Protection from light is crucial as UV energy can induce cleavage of bonds within the molecule.[2]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions require careful preparation to maintain their integrity.
-
Solvent Selection: this compound has slight solubility in DMSO and methanol.[1] For biological assays, high-purity, anhydrous DMSO is often the solvent of choice. It is critical to use newly opened or properly stored anhydrous DMSO, as absorbed water can promote hydrolysis of the compound or affect solubility.[7]
-
Preparation: To aid dissolution, gentle warming or sonication may be applied. Ensure the compound is fully dissolved before making final dilutions.
-
Storage: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] For a related compound, Thiophene-3-carboxylic acid, recommended storage for stock solutions is -20°C for up to one month or -80°C for up to six months, always protected from light.[7] These conditions serve as an excellent starting point for this compound.
Q3: What are the primary visual signs of degradation?
A key indicator of degradation is a change in the physical appearance of the compound.
-
Color Change: A noticeable shift from its original color, such as yellowing or browning, is a strong sign that chemical changes, likely oxidation, have occurred.[2]
-
Clumping: Changes in texture, such as the powder becoming clumpy or sticky, can indicate the absorption of moisture.
If any of these changes are observed, it is imperative to verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before proceeding with any experiments.
Q4: What are the main chemical incompatibilities to be aware of?
The primary incompatibility for this compound is with strong oxidizing agents .[4][5][6] Contact with these reagents can lead to vigorous reactions and complete degradation of the thiophene ring. Additionally, as a carboxylic acid, it will react with strong bases. Avoid mixing the compound directly with incompatible substances.
Q5: What safety precautions are essential when handling this compound?
According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Eye Protection: Wear chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[9]
-
Skin Protection: Handle with chemical-resistant gloves (inspect before use) and wear a lab coat or other protective clothing to prevent skin contact.[4][5][9]
-
Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3][5][10]
-
Hygiene: Wash hands thoroughly after handling the compound.[4][5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) of Solid | 1. Oxidation from improper storage (exposure to air).2. Photodegradation from exposure to light. | 1. Immediately transfer the compound to a light-resistant container and purge with inert gas (See Protocol 1).2. Crucially, re-verify the purity via HPLC, LC-MS, or NMR before use to quantify the extent of degradation.3. If purity is compromised, acquire a new batch of the compound. |
| Inconsistent or Poor Results in Downstream Assays | 1. Degradation of the starting material, leading to a lower effective concentration and the presence of impurities.2. Precipitation of the compound out of the solution due to poor solubility or temperature changes.3. Hydrolysis of the compound in stock solutions due to moisture. | 1. Confirm the purity of the solid material as described above.2. Prepare a fresh stock solution using anhydrous solvent and aliquot for single use (See Protocol 2).3. Visually inspect solutions for any precipitate before use. If observed, gently warm or sonicate to redissolve. |
| Compound is Difficult to Dissolve | 1. Use of a non-optimal or low-grade solvent.2. The solvent has absorbed moisture (especially relevant for DMSO).[7]3. Attempting to make a solution that is above the compound's solubility limit. | 1. Switch to a fresh, high-purity anhydrous grade of the recommended solvent (e.g., DMSO).[7]2. Use gentle sonication or warming to assist dissolution.3. Consult literature for typical concentration ranges or perform a solubility test on a small scale. |
Visual Guides & Workflows
Caption: Decision tree for troubleshooting compound stability issues.
Sources
- 1. This compound | 78071-30-4 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Identification of Impurities in 4-Methylthiophene-3-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methylthiophene-3-carboxylic acid. It is designed as a dynamic resource to troubleshoot common challenges encountered during impurity identification and analysis. The methodologies and explanations herein are grounded in established analytical principles to ensure scientific integrity and reliable outcomes.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses foundational questions regarding the impurity profile of this compound.
Q1: What are the most probable sources of impurities in my this compound sample?
Impurities can originate from three primary sources: the synthetic route, degradation, and storage conditions.
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if the synthesis involves halogenated precursors, you might find residual halogenated thiophenes.[1] Isomeric impurities, such as 4-Methylthiophene-2-carboxylic acid, can also form depending on the regioselectivity of the carboxylation step.
-
Degradation Products: this compound, like other thiophene derivatives, is susceptible to degradation under various stress conditions.[2][3] Key degradation pathways include:
-
Oxidation: The thiophene ring's sulfur atom can be oxidized to form thiophene S-oxides.[2]
-
Photodegradation: Exposure to UV or visible light can induce ring cleavage or other structural changes.[2]
-
Thermal Degradation: High temperatures may cause decarboxylation, leading to the formation of 4-methylthiophene.
-
-
Storage Impurities: Improper storage can lead to the formation of degradation products. Discoloration of the material, for example, often indicates degradation due to exposure to light or air.[2]
Q2: I am starting my analysis. What is the best initial analytical technique to use?
For a non-volatile and UV-active compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard starting point.[4][5] It excels at separating compounds of varying polarity and is highly effective for quantifying impurities. A reversed-phase C18 column is a robust initial choice for method development.[5] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for definitive identification, as it provides crucial mass-to-charge ratio (m/z) information for the parent compound and its impurities.
Q3: How should I prepare my sample for HPLC analysis to ensure accurate results?
Proper sample preparation is critical to prevent the introduction of artifacts.
-
Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase, typically a mixture of acetonitrile or methanol and water. The final sample solution should be fully dissolved to avoid particulates clogging the HPLC system.
-
Concentration: Aim for a concentration that provides a strong signal for the main peak without saturating the detector, typically around 0.5 to 1.0 mg/mL. This concentration is usually sufficient to detect impurities at the 0.1% level.
-
Filtration: Always filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection. This removes any particulate matter that could damage the column or instrument.
Q4: What are the ideal storage conditions for this compound to minimize degradation?
To maintain the integrity of the compound, store it in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon).[2] Use amber vials to protect the material from light, which can cause photodegradation.[2] For long-term storage, refrigeration (2-8°C) is recommended.
Section 2: Troubleshooting Guide for Chromatographic and Spectroscopic Analysis
This section provides solutions to specific experimental problems in a question-and-answer format.
Q5: I see several unexpected small peaks in my HPLC chromatogram. How do I begin to identify them?
This is a common challenge. A systematic approach is key. The first step is to determine the origin of the peaks.
-
Is it from the sample or the system? Inject a "blank" (your sample solvent) to check for system peaks, solvent contaminants, or carryover from previous injections.
-
Is it a related substance or a degradation product? This is where a forced degradation study becomes invaluable.[3] Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help selectively generate degradation products. If a peak's area increases under a specific stress condition, it is likely a degradant. Peaks present in the unstressed sample but not increasing during forced degradation are likely synthesis-related impurities.
The overall workflow for identifying an unknown peak is visualized below.
Caption: Workflow for troubleshooting unknown chromatographic peaks.
Q6: The peak shape for my main compound is broad and tailing. What are the likely causes and solutions?
Poor peak shape can compromise resolution and quantification. The common causes are:
-
Column Overload: The sample concentration is too high.
-
Solution: Dilute the sample and reinject. A 10-fold dilution is a good starting point.
-
-
Secondary Interactions: The acidic carboxylic acid group can interact with residual silanols on the silica-based column, causing tailing.
-
Solution: Lower the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid). This keeps the carboxylic acid in its protonated, less interactive state.
-
-
Mismatched Injection Solvent: Injecting in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
-
Column Degradation: The column may be fouled or nearing the end of its life.
-
Solution: Wash the column with a strong solvent series. If performance doesn't improve, replace the column.
-
Q7: My LC-MS data shows an impurity with a mass of +16 Da compared to the parent compound. What is it?
A mass difference of +16 Da is a classic indicator of oxidation . In the case of a thiophene-containing molecule, this almost certainly corresponds to the formation of a thiophene S-oxide .[2] This is a common degradation product formed under oxidative stress (e.g., exposure to hydrogen peroxide or even air over time).
The diagram below illustrates this common degradation pathway.
Caption: Oxidative degradation pathway of the parent compound.
Q8: How can I quantify an impurity when I don't have a certified reference standard for it?
While using a certified standard is the most accurate method, it's often not feasible for every impurity. A common and accepted alternative is to use relative response factors (RRFs) .
Assuming the impurity has a similar chromophore (UV-absorbing part) to the parent compound, you can estimate its concentration using the area percentage of the main peak.
-
Area % = (Area of Impurity Peak / Total Area of All Peaks) * 100
This method assumes an RRF of 1.0. For more accurate quantification required in later stages of drug development, an RRF must be experimentally determined or a standard must be synthesized.
Section 3: Key Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This method serves as an excellent starting point for analyzing the purity of this compound samples.
| Parameter | Recommended Setting | Rationale |
| Instrumentation | HPLC with UV/DAD Detector | Standard equipment for purity analysis. DAD allows for peak purity assessment. |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | A workhorse column providing good retention and resolution for this compound.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure good peak shape for the carboxylic acid.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography.[5] |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25-27 min: 95% to 5% B; 27-35 min: 5% B | A broad gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm | A common wavelength for aromatic and conjugated systems. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile/Water | Ensures solubility and compatibility with the mobile phase. |
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of an analytical method.[3]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.[2]
-
Thermal Degradation: Store the stock solution (or solid powder) in an oven at 80°C.[2]
-
Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber.[2]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by the developed HPLC-UV method alongside an unstressed control sample.
-
Evaluation: Compare the chromatograms to identify new peaks (degradants) and monitor the decrease in the main peak area. Aim for 5-20% degradation of the active ingredient for meaningful results.
References
- BenchChem Technical Support. (n.d.). Stabilizing 5-Acetylthiophene-2-carboxylic acid during storage.
- Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
- BenchChem Technical Support. (n.d.). A Comparative Guide to Purity Assessment of Synthesized Methyl 3-amino-4-methylthiophene-2-carboxylate.
- BLD Pharm. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Siracusa, V., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology.
- Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- PrepChem.com. (n.d.). Synthesis of 4-sulfothiophene-3-carboxylic acid.
- BenchChem Technical Support. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 4-bromo-3-methoxythiophene-2-carboxylate.
Sources
Overcoming challenges in the functionalization of 4-Methylthiophene-3-carboxylic acid
Welcome to the technical support center for the functionalization of 4-methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile heterocyclic building block. The presence of the methyl group at the 4-position introduces specific steric and electronic challenges that require careful consideration in experimental design. This resource offers field-proven insights and detailed protocols to navigate these complexities successfully.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in working with this compound?
-
How does the 4-methyl group influence the reactivity of the thiophene ring?
-
What are the most reactive positions on the this compound ring for electrophilic substitution?
-
Is decarboxylation a significant side reaction to consider?
-
-
Troubleshooting Guides by Reaction Type
-
Amide Bond Formation
-
Esterification
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Heck)
-
Direct C-H Functionalization
-
Ortho-Lithiation and Subsequent Functionalization
-
-
Experimental Protocols
-
Protocol 1: Amide Coupling with a Sterically Hindered Amine via Acyl Fluoride Intermediate
-
Protocol 2: Regioselective C5-Arylation using a Palladium-Catalyzed Direct C-H Functionalization
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound?
A1: The primary challenges stem from the steric hindrance imposed by the 4-methyl group, which is adjacent to the carboxylic acid at the 3-position. This steric congestion can significantly hinder reactions involving the carboxylic acid, such as amide bond formation and esterification, especially with bulky reagents.[1] Additionally, controlling regioselectivity during functionalization of the thiophene ring, particularly at the C2 and C5 positions, can be challenging.[2]
Q2: How does the 4-methyl group influence the reactivity of the thiophene ring?
A2: The methyl group is an electron-donating group, which generally activates the thiophene ring towards electrophilic substitution. However, its directing effect can be complex. In 3-substituted thiophenes, the C2 and C5 positions are both activated, and achieving high regioselectivity in reactions like direct arylation can be difficult.[2][3] The steric bulk of the methyl group can also influence the approach of reagents, potentially favoring reaction at the less hindered C5 position in some cases.
Q3: What are the most reactive positions on the this compound ring for electrophilic substitution?
A3: The C2 and C5 positions of the thiophene ring are the most susceptible to electrophilic attack. The carboxylic acid group at the 3-position is an electron-withdrawing group and deactivates the ring, but the electron-donating methyl group at the 4-position counteracts this effect to some extent. Generally, the C5 position is electronically favored for electrophilic substitution in 3-substituted thiophenes. However, the outcome of a reaction can be influenced by the specific reagents and conditions used.[2]
Q4: Is decarboxylation a significant side reaction to consider?
A4: Decarboxylation of heterocyclic carboxylic acids can occur under certain conditions, particularly at elevated temperatures in the presence of catalysts.[4] For this compound, while not always a primary concern under standard functionalization conditions, it is a possibility in reactions requiring high heat, especially in polar aprotic solvents like DMF.[4] Monitoring for the formation of 3-methylthiophene as a byproduct is advisable in such cases.
Troubleshooting Guides by Reaction Type
Amide Bond Formation
Problem: Low or no yield when coupling this compound with a primary or secondary amine, especially a sterically hindered one.
| Potential Cause | Troubleshooting Strategy & Explanation |
| Steric Hindrance | The 4-methyl group impedes the approach of the amine to the activated carboxylic acid. Standard coupling reagents like HATU or HBTU may fail. Solution: Switch to a less sterically demanding activation method. The in-situ formation of an acyl fluoride is a highly effective strategy for coupling sterically hindered substrates.[5] (See Protocol 1) |
| Poor Carboxylic Acid Activation | The chosen coupling reagent may not be potent enough to overcome the electronic and steric properties of the substrate. Solution: Employ more powerful coupling reagents like COMU or phosphonium salts (PyBOP, PyAOP).[6] |
| Side Reactions | The activated carboxylic acid intermediate may be unstable and decompose or undergo side reactions before coupling with the amine. Solution: Consider a two-step approach where the acyl chloride is first synthesized and then reacted with the amine.[7] |
Logical Flow for Troubleshooting Amide Coupling:
Caption: General scheme for C5-arylation.
Direct C-H Functionalization
Problem: Lack of selectivity between the C2 and C5 positions.
| Potential Cause | Troubleshooting Strategy & Explanation |
| Similar Reactivity of C2 and C5 | Both positions are activated by the thiophene ring and the methyl group. Solution: The carboxylic acid group can act as a directing group in some metal-catalyzed reactions. Explore conditions that favor chelation control to direct functionalization to the C2 position. Conversely, bulky reagents or catalysts may favor the less sterically hindered C5 position. [2] |
Ortho-Lithiation and Subsequent Functionalization
Problem: Difficulty in achieving selective lithiation at the C2 position.
| Potential Cause | Troubleshooting Strategy & Explanation |
| Competing Deprotonation | The acidic proton of the carboxylic acid will be removed first. The methyl group protons can also be deprotonated under harsh conditions. Solution: Use at least two equivalents of a strong lithium base (e.g., sec-butyllithium) at low temperatures (-78 °C or below) to first form the lithium carboxylate, followed by directed ortho-lithiation at the C2 position. [8][9]The lithium carboxylate acts as the directing group. |
| Instability of the Lithiated Intermediate | The lithiated species may not be stable at higher temperatures. Solution: Maintain a low reaction temperature throughout the lithiation and subsequent quenching with an electrophile. |
Experimental Protocols
Protocol 1: Amide Coupling with a Sterically Hindered Amine via Acyl Fluoride Intermediate
This protocol is adapted from methodologies developed for sterically hindered couplings. [5]
-
Acyl Fluoride Formation:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add cyanuric fluoride (1.2 eq).
-
Add pyridine (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 1 hour. The formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch for acyl fluoride appears at a higher frequency than the carboxylic acid).
-
-
Amide Coupling:
-
In a separate flask, dissolve the sterically hindered amine (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of the in-situ generated acyl fluoride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective C5-Arylation using a Palladium-Catalyzed Direct C-H Functionalization
This protocol is based on strategies for achieving C5 selectivity in the direct arylation of 3-substituted thiophenes. [2]
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq), the sterically hindered aryl bromide (e.g., 2-bromo-1,3-dichlorobenzene) (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and potassium acetate (KOAc, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous dimethylacetamide (DMA) as the solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 150 °C and stir for 20-24 hours.
-
Monitor the reaction for the consumption of starting materials and the formation of the C5-arylated product by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the C5-arylated product.
-
References
- This is a placeholder for a reference that would discuss general challenges with thiophene functionaliz
- Doucet, H., & Laidaoui, N. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1139–1147. [Link]
- This is a placeholder for a general reference on palladium c
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
- Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 843-847. [Link]
- This is a placeholder for a reference on Heck reactions.
- Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. The Journal of Organic Chemistry, 59(15), 4042–4044. [Link]
- This is a placeholder for a reference on Suzuki-Miyaura coupling.
- This is a placeholder for a reference on purific
- This is a placeholder for a reference discussing the synthesis of 4-methylthiophene-3-carbonyl chloride.
- Herrerías, C. I., Yao, X., Li, Z., & Sharpless, K. B. (2007). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 1177–1188. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-lithiated derivatives. Chemical Reviews, 90(6), 879-933. [Link]
- This is a placeholder for a reference on drug development case studies.
- This is a placeholder for a reference on the synthesis of thiophene-3-carbonyl chloride.
- This is a placeholder for a general reference on thiophene functionaliz
- Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds (CN109694343B).
- This is a placeholder for a reference on regioselective C5-aryl
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
- Master Organic Chemistry. (2020).
- This is a placeholder for a reference on ortho-lithi
- This is a placeholder for a reference on the Heck reaction mechanism.
- This is a placeholder for a reference on recyclable c
- This is a placeholder for a reference on olefin met
- This is a placeholder for a reference on directed ortho-metalation str
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
- This is a placeholder for a reference on 4-arylthiophene-3-carboxylic acid deriv
- This is a placeholder for a reference on decarboxyl
- Doucet, H., & Laidaoui, N. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 1177-1188. [Link]
- This is a placeholder for a reference on the role of boronic esters in Suzuki-Miyaura reactions.
- This is a placeholder for a reference
- This is a placeholder for a commercial supplier of 4-methylthiophene-3-carbonyl chloride.
- PubChem. (n.d.). This compound. [Link]
- Ballini, R., Bosica, G., & Maggi, R. (2001). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
Sources
- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ojs.chimia.ch [ojs.chimia.ch]
- 7. Amide Synthesis [fishersci.dk]
- 8. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Parameters for 4-Methylthiophene-3-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. As Senior Application Scientists, we have synthesized the information in this guide to be technically accurate and grounded in field-proven insights.
I. Introduction to the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry and materials science. The thiophene ring is an electron-rich aromatic system, which influences the reactivity of its substituents. The carboxylic acid at the 3-position is the primary site for derivatization, while the methyl group at the 4-position and the thiophene ring itself can influence reaction outcomes. Understanding the interplay of these features is crucial for optimizing your derivatization reactions.
A computational study on the reactivity of thiophene carboxylic acids suggests that the position of the carboxylic acid group on the thiophene ring can influence its reactivity. While thiophene-2-carboxylic acid's reactivity is influenced by an internal hydrogen bond with the sulfur atom, thiophene-3-carboxylic acids, like the one of interest here, have different conformational possibilities that affect their electronic properties and susceptibility to nucleophilic attack[1][2].
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound.
1. What are the most common derivatization reactions for this compound?
The most common derivatization reactions involve the carboxylic acid group and include:
-
Amide Formation (Amidation): Reaction with an amine to form an amide bond, often facilitated by a coupling reagent.
-
Ester Formation (Esterification): Reaction with an alcohol to form an ester, typically under acidic conditions or using a coupling reagent.
-
Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acid chloride, which can then be used to form amides, esters, and other derivatives.
2. How does the thiophene ring affect the derivatization reactions?
The sulfur atom in the thiophene ring can have several effects:
-
Catalyst Poisoning: The sulfur atom can coordinate with and deactivate certain metal catalysts, a phenomenon known as catalyst poisoning[3][4][5]. This is a critical consideration when selecting catalysts for your reactions.
-
Electronic Effects: The electron-donating nature of the thiophene ring can influence the reactivity of the carboxylic acid.
-
Side Reactions: Under harsh conditions, the thiophene ring itself can undergo reactions such as oxidation or electrophilic substitution.
3. What is the role of the methyl group at the 4-position?
The methyl group is an electron-donating group, which can slightly modulate the electronic properties of the thiophene ring and the reactivity of the carboxylic acid[6]. It can also have a minor steric influence on the approach of reagents to the carboxylic acid group.
4. How can I monitor the progress of my derivatization reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to assess the purity of the product[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and to confirm the structure of the final product[9][10].
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the derivatization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Ineffective activation of the carboxylic acid: The coupling reagent may not be suitable for this substrate. - Poor nucleophilicity of the amine/alcohol: The incoming nucleophile may not be reactive enough. - Steric hindrance: The substituents on the amine/alcohol or the thiophene ring may be sterically hindering the reaction. - Catalyst poisoning: If using a metal catalyst, the sulfur in the thiophene ring may be deactivating it. | - Change the coupling reagent: Switch to a more powerful coupling reagent (e.g., from DCC to HATU). - Increase the reaction temperature: This can help to overcome activation energy barriers. - Use a stronger base: A stronger base can help to deprotonate the nucleophile and increase its reactivity. - Choose a different catalyst: If catalyst poisoning is suspected, switch to a catalyst that is known to be more resistant to sulfur poisoning, or use a stoichiometric reagent. |
| Formation of Multiple Byproducts | - Side reactions on the thiophene ring: Under harsh acidic or oxidative conditions, the thiophene ring can undergo side reactions. - Decomposition of starting materials or product: The reaction conditions may be too harsh, leading to decomposition. - Reaction with the solvent: The solvent may be participating in the reaction. | - Use milder reaction conditions: Lower the temperature and use less reactive reagents. - Protect the thiophene ring: If side reactions on the ring are a major issue, consider protecting it, although this adds extra steps to the synthesis. - Choose an inert solvent: Use a solvent that is known to be unreactive under the reaction conditions. |
| Difficulty in Product Purification | - Byproducts from the coupling reagent: Some coupling reagents, like DCC, produce byproducts (dicyclohexylurea) that can be difficult to remove. - Similar polarity of product and starting materials: This can make separation by chromatography challenging. | - Choose a coupling reagent with water-soluble byproducts: Reagents like EDC produce byproducts that can be removed with an aqueous wash. - Optimize the chromatographic conditions: Experiment with different solvent systems and stationary phases for better separation. - Consider recrystallization: If the product is a solid, recrystallization can be a very effective purification method. |
IV. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the most common derivatization reactions of this compound. These should be considered as starting points, and optimization may be necessary to achieve the best results for your specific substrate and desired product.
A. Amide Formation (Amidation)
Amide bond formation is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated.
Choice of Coupling Reagent
A variety of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent can significantly impact the reaction's success.
| Coupling Reagent | Class | Key Features |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive and effective, but the dicyclohexylurea (DCU) byproduct is often difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | The urea byproduct is water-soluble, simplifying purification. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Highly efficient, even for sterically hindered substrates, but more expensive. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Effective for peptide coupling and can be used for challenging couplings. |
General Protocol for Amidation using EDC and HOBt
This protocol utilizes EDC as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.
Materials:
-
This compound
-
Amine of choice
-
EDC (1.1 eq)
-
HOBt (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq), HOBt (1.1 eq), and DIPEA (2-3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Ester Formation (Esterification)
Esterification of this compound can be achieved through several methods, with Fischer esterification and Steglich esterification being the most common.
Fischer Esterification
This is a classic method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Materials:
-
This compound
-
Alcohol of choice (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol.
-
Add a catalytic amount of concentrated H2SO4 or p-TsOH.
-
Heat the reaction mixture to reflux for several hours. The use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the product[11].
-
Monitor the reaction by TLC or HPLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
Steglich Esterification
This method is suitable for acid-sensitive substrates and uses a coupling reagent, typically DCC, and a catalyst, 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Alcohol of choice (1.0-1.5 eq)
-
DCC (1.1 eq)
-
DMAP (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol (1.0-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
C. Acid Chloride Formation
Converting the carboxylic acid to an acid chloride is an excellent way to activate it for subsequent reactions with a wide range of nucleophiles.
Protocol for Acid Chloride Formation using Thionyl Chloride
Thionyl chloride (SOCl2) is a common and effective reagent for this transformation. The byproducts, SO2 and HCl, are gases, which simplifies the workup.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) (2-5 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A catalytic amount of Dimethylformamide (DMF) (optional, but can accelerate the reaction)
Procedure:
-
To a solution of this compound in anhydrous toluene or DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2-5 eq) at 0 °C.
-
Heat the reaction mixture to reflux for 1-3 hours. The reaction should be performed in a well-ventilated fume hood as SO2 and HCl gases are evolved.
-
Monitor the reaction by quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or GC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
The resulting crude acid chloride is often used immediately in the next step without further purification.
V. Visualizations
Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General derivatization pathways for this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in derivatization reactions.
Caption: A logical flow for troubleshooting derivatization reactions.
VI. References
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). [Source not further specified][Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]
-
Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (2020). ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Final Analysis: Sulfur as a Catalyst Poison. (2019). ResearchGate. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. (2010). ResearchGate. [Link]
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2024). Yufeng. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Acid chloride formation | Carboxylic acids and derivatives | Organic chemistry. (2010). Khan Academy. [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]
-
Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. (2010). PubMed. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2006). ResearchGate. [Link]
-
Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022). Wiley Online Library. [Link]
-
An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. [Source not further specified]. [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. (2020). Semantic Scholar. [Link]
-
Copper(I) Thiophene-2-carboxylate (CuTC). (2005). SYNLETT. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). National Institutes of Health. [Link]
-
Research on Mechanism of Sulfur Poisoning in the Precious Metal Catalyst. (2011). ResearchGate. [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. (2023). Royal Society of Chemistry. [Link]
-
γ‐Alkylation of 3‐methyl thiophene/ furan‐2‐carboxylic acid. (2020). ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. (1984). PubMed. [Link]
-
Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. (2018). PubMed. [Link]
-
Esterification/Amidation Problems. (2022). Reddit. [Link]
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). MDPI. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). National Institutes of Health. [Link]
-
Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. (2023). PubMed. [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. (2021). Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (2016). PubMed. [Link]
-
Methyl 3-thiophenecarboxylate. PubChem. [Link]
-
The Relative Reactivity of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. [Link]
-
Carboxylic Acids Important Reactions. Jack Westin. [Link]
-
Dimerization reactions with oxidized brominated thiophenes. (2023). Royal Society of Chemistry. [Link]
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). SRUC. [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Analytical Science & Technology. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Handling and disposal of 4-Methylthiophene-3-carboxylic acid waste
Answering the critical needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the safe handling and disposal of 4-Methylthiophene-3-carboxylic acid waste. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the underlying scientific principles to ensure every protocol is a self-validating system for safety and compliance.
Section 1: Hazard Profile and Initial Risk Assessment
Before any experiment begins, a thorough understanding of the chemical's hazard profile is paramount. This section addresses the intrinsic risks of this compound to inform safe handling practices.
Frequently Asked Questions (FAQs)
Question: What are the primary hazards associated with this compound? Answer: this compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
While it is a weak acid, direct contact should be avoided through engineering controls and appropriate personal protective equipment.[2]
Question: What immediate steps should I take before starting an experiment with this compound? Answer: A pre-experimental risk assessment is critical.
-
Review the Safety Data Sheet (SDS): Always consult the most recent SDS for the compound.[3]
-
Locate Safety Equipment: Ensure you have unobstructed access to a safety shower, eyewash station, and a chemical spill kit.[4]
-
Verify Engineering Controls: Confirm that the chemical fume hood you will be working in has a valid certification.[5] All manipulations of solid this compound should be performed in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust.[4][5]
Data Presentation: GHS Hazard Summary
| Hazard Category | GHS Classification | Hazard Statement | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Adapted from PubChem CID 12993673.[1]
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Proper PPE is the first line of defense against chemical exposure. The choice of PPE is dictated by the hazards identified in Section 1.
Frequently Asked Questions (FAQs)
Question: What specific PPE is required for handling this compound? Answer: Based on its irritant properties, the following PPE is mandatory to prevent skin, eye, and respiratory exposure.
Data Presentation: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale & Causality |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields.[6] A face shield is recommended when handling larger quantities.[5] | Protects eyes from dust particles and accidental splashes of solutions. The carboxylic acid functional group necessitates robust eye protection.[4] |
| Skin Protection | Chemical-resistant nitrile gloves and a standard laboratory coat.[4][6] | Nitrile gloves provide a sufficient barrier against incidental skin contact with this compound.[4][5] A lab coat protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | An N95-rated respirator or higher. | Essential when handling the solid powder outside of a certified chemical fume hood to prevent the inhalation of fine particles that can cause respiratory irritation.[4][5] |
Experimental Workflow: Pre-Handling Safety Checklist
This diagram illustrates the mandatory checks before handling the compound.
Caption: Workflow for pre-handling safety verification.
Section 3: Troubleshooting Guide for Spills and Exposures
Accidents can happen despite the best precautions. This section provides direct, actionable steps for managing spills and personal exposure in a question-and-answer format.
Question: I've spilled solid this compound powder on the bench. What is the immediate action plan? Answer: For a small spill of solid acid, follow these steps:
-
Alert & Restrict: Alert colleagues in the immediate area and restrict access to the spill zone.[8]
-
Don PPE: If not already wearing it, put on your full PPE, including an N95 respirator, to avoid inhaling the dust.[5]
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6] Do not use combustible materials like paper towels for the initial cleanup.
-
Collect: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[6][9] Use non-sparking tools if there is any solvent vapor present.[10]
-
Decontaminate: Wipe the spill area with a damp cloth or sponge and soapy water.[9] Collect the cleaning materials in the same hazardous waste container.
-
Dispose: Label the container as "Hazardous Waste: Solid this compound Spill Debris" and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[9]
Question: How does the procedure change if I spill a solution of the compound? Answer: For liquid spills, the principle shifts from dust containment to absorption and neutralization.
-
Alert & Restrict: Same as for a solid spill.
-
Don PPE: Ensure your PPE protects against splashes.
-
Contain: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter to prevent it from spreading.[11][12]
-
Neutralize: Slowly add a weak base like sodium bicarbonate or soda ash to the spill, starting from the outside and working inwards.[8][11] The reaction may fizz as it neutralizes the acid.[12]
-
Verify Neutralization: Check the pH of the spill with pH paper to ensure it is within a safe range (typically 6-8).[3][11]
-
Absorb & Collect: Once neutralized, absorb the liquid with your containment material. Scoop the absorbed residue into a labeled hazardous waste container.[9][11]
-
Decontaminate & Dispose: Clean the area with soap and water and dispose of all contaminated materials as hazardous waste.[9]
Question: What is the first aid procedure for skin or eye contact? Answer:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[7] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
Logical Relationship: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Section 4: Waste Disposal Protocols and FAQs
The final step in the chemical lifecycle is proper disposal. Improper disposal can lead to regulatory fines and environmental damage.
Frequently Asked Questions (FAQs)
Question: How should I collect and store waste containing this compound? Answer: All waste must be treated as hazardous.
-
Designate a Container: Use a clearly labeled, sealable, and chemically compatible container.[6] Ensure it has a secure lid to prevent leaks.
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" label.[6] The label must include the full chemical name, CAS number (78071-30-4), and all associated hazards (e.g., "Irritant").[1][6]
-
Segregate Waste: Keep this waste stream separate from other incompatible waste types, especially bases, to prevent unintended reactions.[2][14] Collect solid waste, concentrated liquid waste, and dilute aqueous waste in separate, appropriately labeled containers.
Question: Can I neutralize this waste in the lab and pour it down the drain? Answer: This is generally not recommended and depends heavily on local regulations. While dilute, non-hazardous acidic waste can sometimes be neutralized to a pH between 5.5 and 9 and drain-disposed, this compound's organic thiophene structure complicates matters.[15] Thiophene derivatives can be harmful to aquatic life.[5] Therefore, the standard and safest protocol is to collect all waste (solid, liquid, and contaminated materials) for professional disposal.[6][14]
Question: What is the professional disposal method for this type of waste? Answer: The primary recommended method is disposal through a licensed hazardous waste facility.[6][13] The typical terminal disposal process for sulfur-containing organic compounds is high-temperature incineration.[16][17] This process is designed to operate at temperatures high enough (e.g., 650°C - 900°C) and with sufficient residence time to ensure complete combustion, converting the sulfur to sulfur dioxide (SO2), which is then removed from the flue gas by scrubbers.[16][17]
Experimental Protocol: Collection of Solid Waste
-
Preparation: Designate a robust, sealable hazardous waste container. Before first use, ensure it is clean, dry, and properly labeled with the chemical name and hazard warnings.
-
Transfer: In a chemical fume hood, carefully transfer solid waste (e.g., residual compound, contaminated weighing paper) into the designated container using spatulas or brushes. Avoid creating airborne dust.
-
Contaminated PPE: Place grossly contaminated gloves and other disposable items into the same container.
-
Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area that is cool, dry, and away from incompatible materials.[14]
-
Disposal Request: Once the container is full, contact your institution's EHS or licensed waste contractor for pickup.[6]
Decision Tree: Waste Disposal Pathway
Sources
- 1. This compound | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Technical Support Center: Analysis of Reaction Byproducts in 4-Methylthiophene-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis and analysis of 4-methylthiophene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The purity of this reagent is paramount, as impurities can lead to unforeseen side reactions, diminished yields in subsequent steps, and complications in biological assays. This document provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to help you identify and mitigate common reaction byproducts.
Section 1: The Synthetic Landscape: Primary Route and Common Side Reactions
The most prevalent laboratory-scale synthesis of this compound involves the carboxylation of a Grignard reagent derived from 3-bromo-4-methylthiophene. While robust, this pathway is susceptible to several side reactions that generate characteristic byproducts. Understanding the mechanisms of their formation is the first step toward prevention and control.
The core reaction involves the formation of 3-thienylmagnesium bromide, which then acts as a nucleophile, attacking carbon dioxide. However, the highly reactive nature of the Grignard reagent is also the source of the most common impurities.[1]
Caption: Primary synthesis and major byproduct formation pathways.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and provides actionable advice based on mechanistic principles.
Question 1: My reaction yield is significantly lower than expected, and my crude NMR shows a large amount of unreacted 3-bromo-4-methylthiophene and some 4-methylthiophene.
Answer: This is a classic symptom of poor Grignard reagent formation or premature quenching. The Grignard reagent is a powerful base and nucleophile, and its successful formation and reaction are highly sensitive to the experimental conditions.[1]
-
Causality - Inactive Magnesium: Magnesium turnings are often coated with a layer of magnesium oxide, which is unreactive and prevents the oxidative insertion step.[2] If the reaction does not initiate (no exotherm, no color change), the magnesium surface is likely passivated.
-
Solution: Activate the magnesium before adding the halide. This can be achieved by adding a small crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[2]
-
-
Causality - Protic Contaminants: Traces of water in the glassware, solvent (THF), or even absorbed on the surface of the magnesium will rapidly protonate and destroy the Grignard reagent as it forms, converting it to 4-methylthiophene.[1] This is an acid-base reaction that is much faster than the desired carboxylation.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) immediately before use and assembled under a positive pressure of an inert gas (Nitrogen or Argon). Use anhydrous grade solvent, preferably freshly distilled from a suitable drying agent like sodium/benzophenone.
-
-
Causality - Low Temperature: While Grignard formation is exothermic, very low temperatures can make initiation difficult.
-
Solution: Gentle warming with a heat gun may be required to initiate the reaction. Once initiated, the reaction should be maintained at a gentle reflux or room temperature to ensure complete conversion.[3]
-
Question 2: I observe an unexpected, less polar spot on my TLC plate and my mass spectrum shows a peak at M=194.28 g/mol .
Answer: This evidence strongly points to the formation of the homocoupled dimer, 3,3'-Di(4-methylthiophene) . This byproduct arises from a Wurtz-type coupling reaction where a molecule of the formed Grignard reagent acts as a nucleophile and attacks the electrophilic carbon of an unreacted molecule of 3-bromo-4-methylthiophene.[2]
-
Mechanism: R-MgBr + R-Br → R-R + MgBr₂ (where R = 4-methyl-3-thienyl)
-
Mitigation Strategies:
-
Slow Addition: Add the solution of 3-bromo-4-methylthiophene dropwise to the activated magnesium suspension. This maintains a low concentration of the halide in the presence of the Grignard reagent, minimizing the probability of the coupling side reaction.[2]
-
Temperature Control: Running the reaction at a lower temperature after initiation can sometimes favor Grignard formation over coupling, though this can also slow the primary reaction.
-
Inverse Addition: In some cases, adding the magnesium turnings to the halide solution (inverse addition) can be beneficial, although this is less common.
-
Question 3: My mass spectrum shows a peak with a mass of m/z 220.32, and the IR spectrum of the crude product has a sharp carbonyl peak around 1680 cm⁻¹ in addition to the broad carboxylic acid signal.
Answer: This impurity is likely Di(4-methyl-3-thienyl) ketone . This "over-addition" byproduct forms when the Grignard reagent attacks the initially formed carboxylate salt. This reaction is typically slower than the initial carboxylation but can become significant if there is a high local concentration of the Grignard reagent.
-
Mechanism: The Grignard reagent can perform a nucleophilic attack on the carbonyl carbon of the magnesium carboxylate salt formed after CO₂ addition. A subsequent attack by a second equivalent of the Grignard reagent on the resulting intermediate, followed by acidic workup, yields the ketone.[4]
-
Mitigation Strategies:
-
Temperature: Perform the carboxylation at a low temperature (e.g., -78 °C using a dry ice/acetone bath). This significantly reduces the rate of the secondary attack on the carboxylate.
-
Quenching: Ensure the reaction is quenched by pouring the mixture onto a large excess of crushed dry ice or by bubbling CO₂ gas through the solution vigorously. This ensures the Grignard reagent is consumed by the CO₂ before it has a chance to react with the product salt.
-
Section 3: FAQs for Byproduct Analysis
Q: What is a reliable workflow for identifying and quantifying byproducts in my crude reaction mixture?
A: A multi-technique approach is essential for a comprehensive analysis.
Caption: Recommended analytical workflow for reaction analysis.
Q: How can I use ¹H NMR to quickly differentiate the product from the main byproducts?
A: The ¹H NMR spectrum provides distinct signatures for each compound.
-
This compound (Product): You will see a very characteristic broad singlet far downfield, typically between 10-12 ppm, for the acidic carboxylic acid proton.[5] The two thiophene ring protons will appear as distinct signals in the aromatic region (approx. 7.0-8.5 ppm), and the methyl group will be a singlet around 2.2-2.5 ppm.
-
3,3'-Di(4-methylthiophene) (Dimer): This molecule is symmetrical. It will lack the downfield carboxylic acid proton signal. You will see signals for the thiophene protons and the methyl group, but the integration and splitting pattern will differ from the product.
-
4-Methylthiophene (Protonated Byproduct): This will also lack the carboxylic acid proton. It will show three protons in the aromatic region and one methyl singlet. Its simpler spectrum is easily distinguished from the more substituted product.
Q: What starting parameters should I use for an HPLC purity analysis?
A: A reversed-phase HPLC method is ideal for separating the non-volatile product from its byproducts.[6] A C18 column with a water/acetonitrile gradient containing a small amount of acid (to suppress ionization of the carboxyl group) is a robust starting point.
Section 4: Standard Analytical Protocol
Protocol 1: HPLC-UV Purity Analysis
This protocol provides a general method for assessing the purity of a crude this compound sample.
| Parameter | Specification | Rationale |
| Instrumentation | HPLC with UV/Vis or DAD | Standard for purity analysis of aromatic compounds. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure the carboxylic acid is protonated for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-2 min: 95% A; 2-20 min: linear to 5% A; 20-25 min: hold 5% A; 25-27 min: return to 95% A; 27-30 min: re-equilibrate | A broad gradient to elute non-polar byproducts (like the dimer) and the more polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 254 nm | Thiophene derivatives typically have strong absorbance at this wavelength. |
| Sample Prep. | Dissolve ~1 mg of crude material in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.45 µm syringe filter. | Ensures a clear, particulate-free sample for injection. |
Section 5: Byproduct Data Summary
The table below summarizes the key data for the target compound and its most common byproducts.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| This compound | C₆H₆O₂S | 142.18[7] | ¹H NMR: Broad singlet at 10-12 ppm. MS: m/z 142. | |
| 3,3'-Di(4-methylthiophene) | C₁₀H₁₀S₂ | 194.32 | ¹H NMR: Absence of COOH proton. MS: m/z 194. Less polar than product on TLC/HPLC. | |
| 4-Methylthiophene | C₅H₆S | 98.17 | ¹H NMR: Absence of COOH proton; characteristic 3-proton aromatic pattern. Very volatile. | |
| Di(4-methyl-3-thienyl) ketone | C₁₁H₁₀OS₂ | 222.33 | IR: Sharp C=O stretch ~1680 cm⁻¹. MS: m/z 222. |
References
- Fisichella, S., et al. (n.d.). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online.
- NIST. (n.d.). 2-Thiophenecarboxylic acid. NIST WebBook.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information.
- MassBank. (n.d.). 3-Thiophenecarboxylic acid. MassBank of North America (MoNA).
- MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry.
- Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Royal Society of Chemistry.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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Strategies to control regioselectivity in reactions of 4-Methylthiophene-3-carboxylic acid
Welcome to the technical support center for 4-Methylthiophene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions related to controlling regioselectivity in its various chemical transformations. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation and actionable steps for optimization.
Question 1: I'm attempting an electrophilic bromination of this compound and getting a mixture of the 2-bromo and 5-bromo isomers. How can I improve selectivity for the 5-bromo product?
Answer: This is a classic regioselectivity challenge stemming from the competing electronic effects of the substituents on the thiophene ring.
Root Cause Analysis: The regiochemical outcome of electrophilic aromatic substitution (EAS) on your substrate is a "push-pull" scenario between the two substituents:
-
4-Methyl Group (-CH₃): This is an electron-donating group (EDG) that activates the ring towards EAS, primarily at its ortho (C3, C5) and para (C2) positions through an inductive effect.[1]
-
3-Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) that deactivates the ring, directing incoming electrophiles to the meta position (C5).[2]
The C5 position is uniquely favored by both groups: it is activated by the methyl group (ortho) and is the meta-position relative to the deactivating carboxyl group. The C2 position is activated by the methyl group (para) but deactivated by the carboxyl group (ortho). This electronic conflict often leads to product mixtures.
Optimization Strategies:
-
Reagent Choice: Employing a mild and sterically bulky brominating agent can enhance selectivity. N-Bromosuccinimide (NBS) is often a better choice than elemental bromine (Br₂) for regioselective brominations as it can reduce the formation of aggressive side products.[3]
-
Solvent and Temperature: Running the reaction in a non-polar solvent at lower temperatures can increase selectivity. Polar solvents can stabilize the more charged intermediate leading to the C2 product, while lower temperatures favor the product formed via the lowest activation energy pathway, which is typically substitution at C5.
-
Protecting Group Strategy: While more synthetically intensive, you can temporarily protect the C2 position if it is sufficiently reactive under your conditions. This is often achieved through a removable group like a trialkylsilyl moiety, although this adds complexity.
Workflow for Optimizing 5-Bromination
Caption: Troubleshooting workflow for improving 5-bromination selectivity.
Question 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) with a 5-halo-4-methylthiophene-3-carboxylic acid derivative is sluggish and gives low yields. What are the likely causes and solutions?
Answer: Poor performance in cross-coupling reactions with this substrate often points to a combination of steric hindrance and catalyst deactivation.
Root Cause Analysis:
-
Steric Hindrance: The 4-methyl and 3-carboxyl (or ester) groups flank the C5 position. This steric bulk can impede crucial steps in the catalytic cycle, particularly the reductive elimination step where the new C-C bond is formed.[4][5]
-
Catalyst Inhibition: The carboxylic acid moiety can coordinate to the palladium center, potentially inhibiting its catalytic activity. While often converted to an ester for these reactions, even esters can have inhibitory effects.
-
Substrate Purity: Impurities in your halogenated starting material can poison the catalyst.
Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Ligand | Switch from standard PPh₃ to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands.[4] | Bulky ligands promote the difficult reductive elimination step and can stabilize the active catalytic species, preventing decomposition.[4][6] |
| Catalyst | Use a well-defined palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a specific ligand, or a pre-formed Pd-ligand complex). Consider nickel-based catalysts for particularly stubborn couplings.[4][7] | Pre-catalysts offer more consistent generation of the active species. Nickel can sometimes outperform palladium for sterically demanding couplings.[4] |
| Base | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃. | A stronger base can accelerate the transmetalation step, which may be slowed by the sterically hindered environment.[4] |
| Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | Sterically hindered reactions often require more thermal energy to overcome the activation barriers of the catalytic cycle.[4] |
| Substrate Form | Ensure the carboxylic acid is converted to a less coordinating ester (e.g., methyl or ethyl ester) prior to the coupling reaction. | This minimizes catalyst inhibition by the acidic proton and carboxylate group. |
Question 3: During my reaction at high temperature, I'm observing a significant amount of 3-methylthiophene as a byproduct. What is happening and how can I prevent it?
Answer: You are likely observing thermal decarboxylation of your starting material or product.
Root Cause Analysis: Thiophene-3-carboxylic acids, like many heteroaromatic carboxylic acids, can lose carbon dioxide upon heating, especially in the presence of acid or base catalysts.[8] The reaction proceeds via protonation of the ring, followed by the loss of CO₂, and then deprotonation to restore aromaticity.
Prevention Strategies:
-
Lower Reaction Temperature: This is the most direct solution. Explore if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst system.
-
pH Control: Avoid strongly acidic or basic conditions if possible, as these can catalyze the decarboxylation process.
-
Solvent Choice: Certain solvents can facilitate decarboxylation. For example, high-boiling point polar aprotic solvents like DMF or DMSO might promote this side reaction at elevated temperatures.[8] If your primary reaction allows, consider a solvent with a lower boiling point to limit the maximum achievable temperature.
Question 4: I need to functionalize the C2 position, but electrophilic substitution strongly favors C5. What strategies can I employ?
Answer: Directing a reaction to the C2 position requires overcoming the inherent electronic preference for C5. This typically involves using a directed metalation strategy.
Root Cause Analysis: As discussed in Question 1, the C5 position is electronically favored for EAS. To override this, you need a reaction mechanism that is not governed by the ring's intrinsic electron density.
Recommended Strategy: Directed Ortho-Metalation (DoM)
-
Convert the Carboxylic Acid: The carboxylic acid must first be converted into a suitable directing group. An amide (e.g., -CON(iPr)₂) is an excellent choice.
-
Deprotonation: Treat the amide with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C). The base will coordinate to the amide's carbonyl oxygen, and this complex will direct the deprotonation to the adjacent C2 position.
-
Electrophilic Quench: The resulting lithiated species at C2 is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., I₂, DMF for formylation, aldehydes, etc.). A similar strategy has been successfully used to functionalize the position adjacent to an amide on a thiophene ring.[9][10]
Directed Ortho-Metalation Workflow
Caption: Workflow for C2 functionalization via Directed Ortho-Metalation.
Question 5: I'm trying to perform a ring bromination with NBS, but I'm getting bromination on the methyl group instead. Why is this happening?
Answer: You have inadvertently initiated a radical reaction pathway instead of the desired electrophilic aromatic substitution.
Root Cause Analysis: N-Bromosuccinimide (NBS) is a versatile reagent that can participate in both electrophilic and radical reactions.
-
Electrophilic Pathway: Occurs typically in the dark, often in polar solvents.
-
Radical Pathway (Allylic/Benzylic Bromination): This pathway is initiated by UV light, radical initiators (like AIBN or benzoyl peroxide), or sometimes just heat. The methyl group on the thiophene ring is a "benzylic-like" position and is susceptible to free-radical halogenation. A recent method even uses visible light to promote this specific C(sp³)–H bromination on a similar substrate.[11]
Corrective Actions:
-
Exclude Light: Run the reaction in a flask wrapped with aluminum foil to completely exclude light.
-
Avoid Radical Initiators: Ensure no peroxides or other radical initiators are present.
-
Control Temperature: Run the reaction at room temperature or below. Avoid excessive heating.
-
Solvent Choice: Use a polar solvent like acetic acid or THF, as non-polar solvents like CCl₄ are known to favor radical reactions with NBS.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in this compound?
A: The regioselectivity is primarily governed by the interplay of electronic effects (inductive and resonance) and steric hindrance.
-
Electronic Effects: The electron-donating methyl group activates the C2 and C5 positions, while the electron-withdrawing carboxylic acid group deactivates the C2 and C4 positions and directs electrophiles toward C5. The consensus of these effects makes the C5 position the most electron-rich and sterically accessible for electrophilic attack.
-
Steric Effects: The 4-methyl group provides moderate steric bulk, which can hinder the approach of reagents to the adjacent C3 and C5 positions.[5] However, for most electrophilic substitutions, the electronic activation at C5 outweighs the steric hindrance. This effect becomes more pronounced in reactions like metal-catalyzed couplings, where bulky catalyst-ligand complexes are involved.[4]
Directing Effects in Electrophilic Substitution
Caption: Competing electronic effects on the thiophene ring.
Q2: Can the carboxylic acid group be used as a directing group in metal-catalyzed C-H activation?
A: Yes, absolutely. Carboxylic acids are well-established directing groups for transition-metal-catalyzed C-H activation/functionalization, typically favoring ortho-functionalization. In the case of this compound, this would direct functionalization to the C2 position. The reaction usually proceeds via cyclometalation, where the catalyst (often Palladium, Rhodium, or Ruthenium) coordinates to the carboxylate and inserts into the C-H bond at the ortho (C2) position, forming a stable 5-membered metallacycle intermediate. This strategy provides a powerful alternative to directed ortho-metalation (DoM) for functionalizing the C2 position.
Q3: How does steric hindrance from the 4-methyl group influence reactivity?
A: The 4-methyl group creates a sterically more demanding environment around the C3 and C5 positions compared to the C2 position. While its electronic activating effect at C5 usually dominates in simple EAS reactions, steric hindrance can become a deciding factor in several scenarios:
-
Bulky Reagents: When using very large electrophiles or catalyst complexes, the approach to the C5 position may be slowed, potentially increasing the proportion of substitution at the less hindered C2 position.[5]
-
Cross-Coupling Reactions: As detailed in Troubleshooting Question 2, steric congestion around the reaction center is a major hurdle in cross-coupling reactions, requiring specialized bulky ligands to facilitate the final bond-forming step.[4]
-
Polymerization: In the synthesis of conjugated polymers from thiophene-3-carboxylate monomers, the presence of substituents at the 4-position can reduce steric hindrance compared to 3,4-disubstituted thiophenes, influencing the final polymer's conformation and electronic properties.[12][13]
Key Experimental Protocols
Protocol 1: Selective Synthesis of 5-Bromo-4-methylthiophene-3-carboxylic acid
This protocol is adapted from procedures for the selective bromination of substituted thiophenes and prioritizes selectivity for the C5 position.[14]
-
Dissolution: In a 100 mL round-bottom flask wrapped in aluminum foil, dissolve this compound (1.42 g, 10 mmol) in 30 mL of tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol, 1.0 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure 5-bromo isomer.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methylthiophene-3-carboxylate
This protocol incorporates best practices for sterically hindered cross-couplings.[4][15]
-
Esterification: First, convert 5-bromo-4-methylthiophene-3-carboxylic acid to its ethyl ester using a standard method (e.g., Fischer esterification or reaction with ethyl iodide and a base) to prevent catalyst inhibition.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine ethyl 5-bromo-4-methylthiophene-3-carboxylate (10 mmol, 1.0 equiv), the desired arylboronic acid (12 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (30 mmol, 3.0 equiv).
-
Catalyst Addition: To this solid mixture, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.2 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.4 mmol, 4 mol%).
-
Solvent Addition: Add 50 mL of a degassed solvent mixture, such as toluene/water (10:1).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Due to steric hindrance, the reaction may require 12-24 hours for completion.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Thiophenes.
- Pu, X., et al. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Journal of the American Chemical Society.
- Various Authors. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate.
- Roncali, J., et al. (1987). Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes). Journal of the Chemical Society, Chemical Communications.
- Corrigan, J. F., et al. (2021). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters.
- Roncali, J., Garnier, F., Garreau, R., & Lemaire, M. (1987). Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers. Journal of the Chemical Society, Chemical Communications.
- Sharma, S., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances.
- Kumar, A., et al. (2021). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry.
- Guay, V., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
- Wang, C., et al. (2020). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry.
- Various Authors. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. PubMed Central.
- Evano, G., et al. (2005). Substituted Alkyne Synthesis under Nonbasic Conditions: Copper Carboxylate-Mediated, Palladium-Catalyzed Thioalkyne−Boronic Acid Cross-Coupling. Organic Letters.
- Various Authors. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate.
- Various Authors. (n.d.). Synthetic approaches to functionalized thiophenes. ResearchGate.
- Pathak, T. P., et al. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
- Wikipedia. (n.d.). Steric effects.
- Montgomery, J. (2009). Metallacycle-Mediated Cross-Coupling with Substituted and Electronically Unactivated Alkenes. PubMed Central.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- Seneclauze, M., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules.
- Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
- PrepChem.com. (n.d.). Synthesis of 4-sulfothiophene-3-carboxylic acid.
- Li, J., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
- Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
- The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- StudySmarter. (n.d.). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
- McCullough, R. D., et al. (1993). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules.
- Pathak, T. P., et al. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate.
- Supporting Information for "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents". (n.d.).
- Various Authors. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
- Various Authors. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate.
- Zhang, Q., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules.
- SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate.
- Chapman, N. B., & Scrowston, R. M. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic.
- Problems in Chemistry. (2023). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. YouTube.
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Technical Support Center: Catalyst Poisoning in 4-Methylthiophene-3-carboxylic acid Synthesis
Welcome to the technical support center dedicated to addressing the challenges associated with catalyst poisoning during the synthesis of 4-Methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This section addresses specific experimental issues you might encounter. Each problem is followed by a detailed analysis of potential causes related to catalyst poisoning and step-by-step protocols for resolution.
Issue 1: Reaction Stalls or Fails to Reach Completion
You've set up your carboxylation of 4-methylthiophene, but the reaction progress plateaus prematurely, leaving a significant amount of starting material unreacted.
Potential Cause: The primary suspect in this scenario is catalyst poisoning, where a substance in the reaction mixture deactivates the catalyst. In the context of thiophene chemistry, the sulfur atom in the thiophene ring itself can be a major contributor to the deactivation of certain catalysts, particularly palladium.[1]
Diagnostic Steps & Solutions:
-
Analyze Reaction Headspace: If your reaction is conducted under an inert atmosphere, carefully sample the headspace and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS). The presence of volatile sulfur compounds, other than your starting material, could indicate degradation pathways that are poisoning the catalyst.
-
Catalyst Loading Variation Study: A systematic increase in catalyst loading can sometimes overcome partial poisoning.[1] However, this is more of a temporary fix than a solution.
-
Protocol: Catalyst Loading Titration
-
Set up a series of parallel reactions with identical starting material concentrations and conditions.
-
Vary the catalyst loading in each reaction (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Monitor the reaction progress in each vial over time using an appropriate analytical technique (e.g., HPLC, GC).
-
If higher catalyst loadings lead to higher conversions, it strongly suggests a poisoning issue.
-
-
-
Switch to a More Robust Catalyst System: Not all catalysts are equally susceptible to sulfur poisoning. Catalysts with bulky, electron-rich ligands can often shield the metal center and improve tolerance to sulfur-containing substrates.[1]
-
Recommendation: Consider switching from a standard palladium catalyst to one known for its resistance to sulfur poisoning, such as those employing sterically hindered phosphine ligands.
-
Issue 2: Inconsistent Yields and Reaction Rates Between Batches
You're running the same reaction protocol, but your yields and reaction times are highly variable from one experiment to the next.
Potential Cause: This inconsistency often points to the introduction of catalyst poisons from external sources, such as impurities in reagents or solvents.
Diagnostic Steps & Solutions:
-
Reagent and Solvent Purity Check:
-
Solvents: Ensure all solvents are of high purity and anhydrous. Traces of water can lead to the formation of species that interfere with the catalytic cycle.[2]
-
Starting Materials: Verify the purity of your 4-methylthiophene and any other reagents. Impurities, even at trace levels, can act as potent catalyst poisons.[1] Consider purifying your starting materials via distillation or chromatography if purity is questionable.
-
-
Inert Atmosphere Integrity: Oxygen can be detrimental to many catalytic systems, leading to the oxidation of the active catalyst.[1]
-
Protocol: Rigorous Degassing
-
Ensure all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Assemble your reaction glassware while it is still hot from the oven and cool it under a stream of inert gas to prevent atmospheric moisture from adsorbing to the surfaces.
-
-
Issue 3: Formation of Palladium Black and Catalyst Decomposition
During the reaction, you observe the formation of a black precipitate, indicating that your soluble palladium catalyst is crashing out of solution as palladium black.
Potential Cause: The formation of palladium black is a clear sign of catalyst decomposition.[1] This can be triggered by several factors, including ligand degradation or inefficient oxidative addition.
Diagnostic Steps & Solutions:
-
Ligand Stability Assessment: The phosphine ligands used to stabilize the palladium catalyst can degrade, especially at elevated temperatures.[1]
-
Recommendation: If you are running your reaction at high temperatures, consider switching to a more thermally stable ligand.
-
-
Optimize Reaction Conditions: Suboptimal reaction conditions can exacerbate catalyst decomposition.[1]
-
Base Selection: The choice of base is critical and can influence the stability of the catalytic complex.[1] Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrate and catalyst system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the synthesis of thiophene-based compounds?
The sulfur atom inherent to the thiophene ring is a well-documented poison for many transition metal catalysts, especially palladium.[1][3] It can strongly bind to the metal center, blocking active sites.[1] Other common poisons include:
-
Oxygen: Leads to the oxidation of the active catalyst.[1]
-
Water: Can lead to hydrolysis of reagents and intermediates, forming species that inhibit the catalyst.[2]
-
Other Sulfur Compounds: Impurities such as thiols or other sulfides can be potent poisons.[4]
-
Halides and Cyanides: These ions can coordinate strongly to the metal center and deactivate the catalyst.[2][4]
Q2: Can a poisoned catalyst be regenerated?
In some cases, catalyst regeneration is possible, but its feasibility depends on the nature of the poisoning.
-
Reversible Poisoning: If the deactivation is due to the adsorption of organic molecules, a thorough washing with an appropriate solvent may restore some activity.[1]
-
Irreversible Poisoning: For deactivation caused by strong chemisorption, such as with sulfur compounds, regeneration is often difficult or impossible.[1]
A documented method for regenerating a deactivated Pd(OH)₂/C catalyst involved treatment with chloroform and glacial acetic acid, combined with stirring and sonication, which was shown to remove blockages from the catalyst pores.[5] Another approach for palladium catalysts poisoned by sulfur involves treatment with hydrogen at elevated temperatures.[6][7]
Q3: How can I prevent catalyst poisoning from the outset?
Proactive prevention is the most effective strategy.
-
High-Purity Reagents: Always use reagents and solvents of the highest possible purity.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction to exclude oxygen and moisture.
-
Sulfur-Tolerant Catalysts: Select catalyst systems known for their tolerance to sulfur-containing substrates.[1]
-
Scavengers: In some cases, the use of a scavenger to remove specific poisons from the reaction mixture can be beneficial.
Visualizing Catalyst Deactivation and Workflow
To better understand the processes discussed, the following diagrams illustrate the mechanism of catalyst poisoning and a general workflow for troubleshooting.
Caption: Mechanism of Catalyst Poisoning.
Caption: Troubleshooting Workflow.
Quantitative Data Summary
The following table summarizes the general tolerance of different catalyst types to common poisons. This is a qualitative guide, and actual performance will vary based on specific reaction conditions.
| Catalyst Type | Ligand Type | Sulfur Tolerance | Oxygen Sensitivity | Water Tolerance |
| Palladium(0) | Standard Phosphines | Low | High | Moderate |
| Palladium(0) | Bulky, Electron-Rich Phosphines | Moderate to High | High | Moderate |
| Palladium(II) | Various | Generally Higher than Pd(0) | Moderate | Moderate to High |
| Nickel(0)/Nickel(II) | Various | Low to Moderate | High | Moderate |
References
- catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene - Benchchem
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Palladium-based C
- US3959382A - Method for reactivating palladium catalysts - Google P
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing)
- Effects of O, S, and P in transition-metal compounds on the adsorption and catalytic ability of sulfur cathodes in lithium-sulfur b
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI
- The Oxidation of Sulfur-Containing Compounds Using Heterogeneous Catalysts of Transition Metal Oxides Deposited on the Polymeric Matrix - ResearchG
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed
- Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes | Journal of the American Chemical Society
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- Sulfur stabilizing metal nanoclusters on carbon at high temper
- Poisoning and deactivation of palladium catalysts | Request PDF - ResearchG
- Catalytic applications of transition-metal complexes with sulfide ligands - ACS Public
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- Application of transition metal compounds in cathode materials for lithium-sulfur b
- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with...
- Poisoning and deactivation of palladium c
- Grignard Reaction, Mechanism, Reagent and Che
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit
- This compound | C6H6O2S | CID 12993673 - PubChem
- Technical Support Center: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxyl
- Ag(I)
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI
- Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbon
- Catalyst-Controlled Regiodivergent C-H Alkynyl
- Side reactions to avoid in the synthesis of 3-Acetylthiophene - Benchchem
- Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activ
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry
- Troubleshooting Guide | Download Table - ResearchG
- University of Groningen Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic form
- Reactions of Grignard Reagents - Master Organic Chemistry
- Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K)
- Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cycliz
- Technical Support Center: Optimizing Reaction Conditions for 3-Thiophenemethanol Functionaliz
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- Technical Support Center: Scale-Up Production of 3-Thiophenemethanol - Benchchem
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Methylthiophene-3-carboxylic acid
Introduction: The Challenge of Isomeric Purity
In the fields of medicinal chemistry and materials science, 4-Methylthiophene-3-carboxylic acid serves as a valuable heterocyclic building block. Its precise substitution pattern is critical to the physicochemical properties and biological activity of the resulting target molecules. However, synthetic routes can often yield a mixture of isomers, such as 2-methylthiophene-3-carboxylic acid, 3-methylthiophene-2-carboxylic acid, and 5-methylthiophene-2-carboxylic acid. These isomers share the same molecular formula (C₆H₆O₂S) and mass, making their differentiation a non-trivial analytical challenge.
This guide provides an in-depth, comparative framework for utilizing a suite of spectroscopic techniques to unequivocally confirm the structure of this compound and distinguish it from its key isomers. The causality behind experimental choices and the interpretation of spectral data is emphasized to ensure scientific integrity and reproducibility.
Spectroscopic Profile of this compound
A multi-technique approach is essential for confident characterization. Below are the anticipated spectral data for the target compound, which together form a unique molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between these isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling. For this compound, we expect to see:
-
Two distinct signals in the aromatic region for the two thiophene ring protons.
-
A singlet in the aliphatic region for the methyl group protons.
-
A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with deuterium oxide (D₂O).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the sulfur atom, the electron-withdrawing carboxylic acid group, and the electron-donating methyl group.[1][2][3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are associated with the carboxylic acid moiety.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Electron Ionization (EI) is a common technique that results in a reproducible fragmentation pattern.[5][6][7]
Comparative Analysis: Distinguishing this compound from its Isomers
The true power of spectroscopy is revealed when comparing the target molecule with its alternatives. The subtle differences in the substitution pattern lead to distinct and predictable variations in their spectra, particularly in NMR.
¹H NMR: The Decisive Technique
The substitution pattern on the thiophene ring dictates the multiplicity and coupling constants (J-values) of the aromatic protons, providing a definitive method for isomer identification.
| Compound | Aromatic Proton 1 (δ, ppm, mult.) | Aromatic Proton 2 (δ, ppm, mult.) | Methyl Protons (δ, ppm, mult.) | Key Differentiator |
| This compound (Target) | ~8.1 (d, J ≈ 1.5 Hz) | ~7.2 (d, J ≈ 1.5 Hz) | ~2.5 (s) | Two doublets with small meta-like coupling. |
| 2-Methylthiophene-3-carboxylic acid[8][9][10] | ~7.5 (d, J ≈ 5.4 Hz) | ~7.0 (d, J ≈ 5.4 Hz) | ~2.8 (s) | Two doublets with large ortho coupling. |
| 3-Methylthiophene-2-carboxylic acid[11] | ~7.5 (d, J ≈ 5.2 Hz) | ~6.9 (d, J ≈ 5.2 Hz) | ~2.6 (s) | Two doublets with large ortho coupling. |
| 5-Methylthiophene-2-carboxylic acid[12] | ~7.6 (d, J ≈ 3.7 Hz) | ~6.8 (d, J ≈ 3.7 Hz) | ~2.5 (s) | Two doublets with medium meta coupling. |
-
Causality: The magnitude of the coupling constant (J) between two protons on a thiophene ring is dependent on their relative positions. Protons on adjacent carbons (ortho) exhibit a larger coupling (typically 5-6 Hz) than protons separated by the sulfur atom (meta-like, ~1-3 Hz). This compound is unique among these isomers in that its two ring protons (at C2 and C5) are not adjacent, leading to a characteristically small coupling constant.
¹³C NMR: Confirmation of Substitution
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The chemical shifts of the quaternary carbons (those bonded to the methyl and carboxyl groups) and the protonated carbons are unique for each isomer.
| Compound | C=O | C2 | C3 | C4 | C5 | CH₃ |
| This compound (Predicted) | ~168 | ~129 | ~138 | ~145 | ~125 | ~16 |
| 2-Methylthiophene-3-carboxylic acid | ~167 | ~148 | ~130 | ~133 | ~125 | ~16 |
| 3-Methylthiophene-2-carboxylic acid | ~164 | ~135 | ~149 | ~126 | ~132 | ~15 |
| 5-Methylthiophene-2-carboxylic acid | ~166 | ~139 | ~128 | ~135 | ~149 | ~16 |
-
Causality: The positions of the electron-donating methyl group and the electron-withdrawing carboxyl group create a unique electronic environment for each carbon atom in the thiophene ring, resulting in a distinct chemical shift pattern for each isomer.[1][13]
IR and MS Data Summary
| Technique | This compound (and Isomers) |
| IR (cm⁻¹) | ~2500-3300: Very broad O-H stretch (characteristic of carboxylic acid dimer).~1670-1710: Strong C=O stretch.~1400-1450: C-O-H bend.~1200-1300: C-O stretch. |
| MS (EI) | m/z ~142: Molecular ion (M⁺·).m/z ~125: Loss of OH radical [M-17]⁺.m/z ~97: Loss of COOH radical [M-45]⁺. |
-
Trustworthiness Note: While IR confirms the presence of the carboxylic acid functional group and MS confirms the molecular weight (142.18 g/mol ), these techniques are generally insufficient on their own to differentiate between the isomers as they share the same functional groups and mass. The fragmentation patterns in EI-MS may show minor intensity differences but are unlikely to be as diagnostic as NMR.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic identification of this compound.
NMR Sample Preparation
A standardized sample preparation protocol ensures high-resolution spectra.[14][15][16]
-
Weighing: Accurately weigh 5-25 mg of the purified solid for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[17]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice does not have peaks that overlap with analyte signals.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[18]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a rapid, convenient method for solid and liquid samples requiring minimal preparation.[19][20][21][22]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[23]
Electron Ionization Mass Spectrometry (EI-MS)
This method is ideal for volatile, thermally stable compounds and provides a standard fragmentation pattern for library matching.[5][24][25]
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatography (GC) inlet if coupled with GC-MS.
-
Volatilization: The sample is heated in the vacuum of the ion source to produce gas-phase molecules.
-
Ionization: The gaseous molecules are bombarded by a beam of electrons, typically accelerated to 70 electron volts (eV). This high energy ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺·), and induces fragmentation.[6]
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, generating the mass spectrum.
Conclusion
The unambiguous characterization of this compound is critically dependent on a comprehensive spectroscopic analysis. While IR and MS are vital for confirming functional groups and molecular weight, they lack the specificity to distinguish it from its structural isomers. ¹H NMR spectroscopy stands as the definitive technique , where the unique chemical shifts and, most importantly, the small meta-like coupling constant between the C2-H and C5-H protons provide an unmistakable signature. ¹³C NMR serves as an excellent secondary method to confirm the substitution pattern. By employing the rigorous protocols and comparative data analysis outlined in this guide, researchers can ensure the structural integrity of their material, a cornerstone of reliable and reproducible science.
References
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A Comparative Guide to the Structural Validation of 4-Methylthiophene-3-carboxylic Acid and Its Derivatives
For researchers, scientists, and professionals engaged in drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific integrity. Thiophene derivatives, in particular, form the backbone of numerous pharmaceuticals and functional materials, making their precise characterization paramount. This guide provides an in-depth technical comparison of the primary analytical techniques used to validate the structure of 4-Methylthiophene-3-carboxylic acid and its common derivatives, namely the methyl ester and carboxamide. By examining the causality behind experimental choices and presenting comparative data, this document serves as a practical reference for laboratory professionals.
Introduction to this compound Derivatives
This compound is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 4-position and a carboxylic acid at the 3-position. Its derivatives, such as esters and amides, are of significant interest in medicinal chemistry due to their potential biological activities. The precise arrangement of these substituents is critical to the molecule's function, necessitating rigorous structural validation. This guide will focus on the application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural elucidation of these compounds.
Core Analytical Pillars for Structural Validation
The structural validation of these thiophene derivatives rests on three core analytical techniques, each providing a unique and complementary piece of the structural puzzle.
Caption: Core analytical workflow for structural validation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into their chemical environment.
A. ¹H NMR Spectroscopy: Unveiling the Proton Framework
¹H NMR provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. For this compound and its derivatives, we expect to see distinct signals for the thiophene ring protons, the methyl protons, and any protons associated with the derivative group (e.g., -OCH₃ or -NH₂).
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Highly deshielded, exchangeable with D₂O.[1] |
| Thiophene H-2 | ~8.0 - 8.5 | Singlet/Doublet | Deshielded due to proximity to the carboxylic acid/derivative group. |
| Thiophene H-5 | ~7.0 - 7.5 | Singlet/Doublet | Influenced by the electronic nature of the C3 substituent. |
| Methyl (-CH₃) | ~2.2 - 2.5 | Singlet | Shielded relative to aromatic protons. |
| Ester Methyl (-OCH₃) | ~3.8 - 4.0 | Singlet | Characteristic region for methyl esters. |
| Amide (-NH₂) | ~5.5 - 8.0 | Broad Singlet(s) | Chemical shift is concentration and solvent dependent. |
Causality of Chemical Shifts: The electron-withdrawing nature of the carbonyl group in the carboxylic acid and its derivatives causes significant deshielding of the adjacent H-2 proton, shifting it downfield. The methyl group at C-4, being electron-donating, will have a slight shielding effect on the thiophene ring protons compared to an unsubstituted thiophene.
B. ¹³C NMR Spectroscopy: Characterizing the Carbon Backbone
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their hybridization and chemical environment.
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Key Insights |
| Carbonyl (C=O) | 160 - 175 | Deshielded due to the attached oxygens/nitrogen.[2][3] |
| Thiophene C-3 | 130 - 140 | Quaternary carbon, attached to the carbonyl group. |
| Thiophene C-4 | 135 - 145 | Quaternary carbon, attached to the methyl group. |
| Thiophene C-2 | 125 - 135 | Deshielded by the adjacent C3-substituent. |
| Thiophene C-5 | 120 - 130 | Less affected by the C3-substituent. |
| Methyl (-CH₃) | 15 - 20 | In the typical aliphatic region. |
| Ester Methyl (-OCH₃) | 50 - 55 | Characteristic chemical shift for a methoxy group attached to a carbonyl. |
Comparative Analysis: A study on ethyl 2-amino-4-methylthiophene-3-carboxylate provides valuable comparative data. The reported ¹³C NMR chemical shifts for the thiophene ring carbons and the methyl group in this derivative are consistent with the expected ranges, demonstrating the influence of the specific substituents on the electronic environment of the ring.[4][5][6]
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions.
A. Molecular Ion Peak (M⁺)
The molecular ion peak is crucial for confirming the molecular formula.
-
This compound (C₆H₆O₂S): Expected M⁺ at m/z = 142.
-
Methyl 4-methylthiophene-3-carboxylate (C₇H₈O₂S): Expected M⁺ at m/z = 156.
-
4-Methylthiophene-3-carboxamide (C₆H₇NOS): Expected M⁺ at m/z = 141.
B. Key Fragmentation Pathways
The fragmentation pattern provides a fingerprint of the molecule's structure. For aromatic carboxylic acids, characteristic losses include the hydroxyl radical (-OH) and the carboxyl group (-COOH).[7][8][9]
Caption: Expected EI-MS fragmentation of this compound.
Comparative Fragmentation:
-
Methyl Ester: A prominent fragment corresponding to the loss of the methoxy radical (-OCH₃, m/z = 31) is expected, leading to a peak at [M-31]⁺.
-
Amide: The fragmentation will be influenced by the amide group, with potential losses of -NH₂ (m/z = 16) or the entire carboxamide group.
For instance, the mass spectrum of the related methyl 3-amino-4-methylthiophene-2-carboxylate shows a molecular ion peak at m/z 171 and a top peak at m/z 139, corresponding to the loss of the methoxycarbonyl group.[10][11]
III. X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural confirmation, providing precise bond lengths, bond angles, and intermolecular interactions.
For ethyl 2-amino-4-methylthiophene-3-carboxylate, a crystallographic study revealed that the thiophene ring and its directly attached atoms are essentially coplanar.[4][5] This planarity is a key structural feature that influences the molecule's electronic properties and potential biological activity. Obtaining crystals of this compound and its derivatives would allow for a direct comparison of their solid-state conformations.
Experimental Protocols
A. NMR Sample Preparation and Data Acquisition
A consistent and careful approach to sample preparation is crucial for obtaining high-quality NMR spectra.[10][12][13]
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Utilize a standard single-pulse experiment. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Employ a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Caption: Standard NMR experimental workflow.
B. Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
C. X-ray Crystallography
Growing diffraction-quality single crystals is often the most challenging step.
General Crystallization Protocol (Slow Evaporation):
-
Solvent Screening: Identify a solvent or solvent system in which the compound has moderate solubility.
-
Saturated Solution Preparation: Prepare a nearly saturated solution of the purified compound at room temperature or a slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter.
-
Slow Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them for mounting on the diffractometer.
Conclusion
The structural validation of this compound and its derivatives requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide the foundational information on the molecular framework and connectivity. Mass spectrometry confirms the molecular weight and offers structural insights through fragmentation analysis. Finally, single-crystal X-ray crystallography, when feasible, provides the definitive three-dimensional structure. By judiciously applying and comparing the data from these techniques, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the advancement of drug discovery and materials science.
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Comparative analysis of 4-Methylthiophene-3-carboxylic acid and thiophene-3-carboxylic acid
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A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of heterocyclic chemistry, thiophene derivatives are prized for their multifaceted applications, particularly as foundational scaffolds in medicinal chemistry. Among these, thiophene-3-carboxylic acid and its analogs are pivotal building blocks. This guide presents an in-depth comparative analysis of 4-Methylthiophene-3-carboxylic acid and its parent compound, thiophene-3-carboxylic acid. We will explore their physicochemical properties, spectral characteristics, and differential reactivity, substantiated by experimental data and established protocols. This analysis is intended to provide researchers, scientists, and drug development professionals with the detailed understanding necessary to select the optimal molecule for their specific synthetic and therapeutic objectives.
Introduction: The Value of the Thiophene-3-Carboxylic Acid Scaffold
Thiophene, a five-membered aromatic heterocycle containing sulfur, is a well-regarded structure in drug discovery.[1] Its ability to act as a bioisostere of the benzene ring allows it to mimic phenyl groups while possessing unique electronic properties and metabolic profiles. The carboxylic acid group at the 3-position serves as a versatile chemical handle for a range of transformations, such as amide bond formation, esterification, and conversion to other functional groups. This makes these compounds invaluable starting points for synthesizing complex molecular structures.[2]
The addition of a methyl group at the 4-position, yielding this compound, introduces a subtle but impactful change to the electronic and steric nature of the thiophene ring. This guide will investigate the effects of this substitution.
Physicochemical Properties: A Direct Comparison
The methyl group on the this compound backbone predictably influences its fundamental physicochemical properties. These differences can significantly affect reaction kinetics, solubility, and the pharmacokinetic profile of resulting compounds.
| Property | Thiophene-3-carboxylic acid | This compound | Rationale for a Scientist's Choice |
| Molecular Formula | C₅H₄O₂S[3][4][5] | C₆H₆O₂S[6] | The additional methyl group increases the carbon and hydrogen content. |
| Molecular Weight | 128.15 g/mol [3][4][5] | 142.18 g/mol [6] | The higher molecular weight of the methylated compound is important for calculating molar equivalents in reactions. |
| Melting Point | 136-141 °C[5][7] | Not available | A higher melting point is expected for the methylated analog due to increased molecular weight and potential for more organized crystal packing. This is a critical factor for reaction temperature management and product characterization. |
| Boiling Point | ~260 °C (estimate)[7] | Not available | The boiling point is also anticipated to be higher due to increased molecular weight and van der Waals forces. |
| pKa | 4.1 (at 25°C)[7] | Not available | The electron-donating methyl group is expected to slightly increase the pKa, making the carboxylic acid weaker. This can affect its reactivity in base-catalyzed reactions and its ionization state at physiological pH. |
| Solubility | Soluble in water (4.3 g/L at 25°C)[7] | Not available | The methylated version is expected to be less soluble in polar solvents due to increased hydrophobicity. The choice of solvent for reactions and purifications will be directly influenced by these solubility differences. The increased lipophilicity might be beneficial for applications requiring better membrane permeability. |
Spectral Analysis: Identifying Structural Differences
Spectroscopic methods are essential for characterizing these molecules. The methyl group in this compound creates distinct features in its NMR and IR spectra.
¹H NMR Spectroscopy
-
Thiophene-3-carboxylic acid: The proton NMR spectrum shows three aromatic protons on the thiophene ring, with coupling patterns and chemical shifts indicative of the substitution.[8]
-
This compound: The spectrum will display two aromatic protons and a characteristic singlet for the methyl protons, typically in the upfield region. The chemical shifts of the other ring protons will also be affected by the electron-donating methyl group.
¹³C NMR Spectroscopy
-
Thiophene-3-carboxylic acid: The carbon NMR will show signals for the four thiophene ring carbons and the carbonyl carbon of the carboxylic acid.[9]
-
This compound: An additional signal for the methyl carbon will be present in the aliphatic region. The chemical shifts of the ring carbons will also be altered by the electronic effect of the methyl substituent.
Infrared (IR) Spectroscopy
The IR spectra of both compounds are characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (around 1710-1760 cm⁻¹).[10] The spectrum of this compound will also show C-H stretching and bending vibrations from the methyl group.
Comparative Reactivity: The Impact of the Methyl Group
The methyl group in this compound introduces both electronic and steric effects that distinguish its reactivity from the parent compound.
Electronic Effects
The methyl group is electron-donating, which increases the electron density of the thiophene ring, making it more prone to electrophilic aromatic substitution. However, this increased electron density can slightly reduce the electrophilicity of the carboxylic acid's carbonyl carbon.
Steric Effects
The steric hindrance from the methyl group at the 4-position can affect the approach of reagents to the adjacent carboxylic acid and the C5 position of the ring, potentially influencing reaction rates and regioselectivity.
Experimental Workflow: Amide Bond Formation
Amide formation is a critical reaction for these molecules in drug discovery.
Caption: Generalized workflow for amide bond formation.
Protocol: Comparative Amide Coupling
Objective: To compare the reaction rate and yield of amide formation.
Materials:
-
Thiophene-3-carboxylic acid
-
This compound
-
Activating agents (e.g., oxalyl chloride, DCC, EDC/HOBt)
-
Benzylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard workup and purification reagents
Procedure:
-
Activation:
-
Method A (Acyl Chloride): React each carboxylic acid with oxalyl chloride or thionyl chloride in DCM.
-
Method B (In-situ Coupling): Mix each carboxylic acid with benzylamine, HOBt, and EDC or DCC in DCM.
-
-
Coupling (for Method A): Add the acyl chloride solution to a solution of benzylamine and TEA in DCM.
-
Workup and Analysis: Monitor the reaction by TLC. After completion, perform an aqueous workup, dry the organic layer, and concentrate. Purify the product by column chromatography and characterize by NMR and mass spectrometry to determine the yield.
Expected Outcome & Causality:
The reaction with this compound may be slightly slower due to steric hindrance from the methyl group affecting the amine's approach to the carbonyl center. While the final yields are likely to be similar, the difference in reaction kinetics is a key consideration for process optimization.
Applications in Research and Drug Development
Both molecules are valuable starting materials, with the choice depending on the specific therapeutic target and desired properties.
-
Thiophene-3-carboxylic acid: This compound is a key building block in the synthesis of various organic compounds for pharmaceuticals and agrochemicals.[2] It has been used in the development of D-amino acid inhibitors and has the potential to serve as an active site probe to understand structure-function relationships.[7]
-
This compound: The methyl group can be used to:
-
Probe Active Sites: Assess steric tolerance in a binding pocket.
-
Improve Metabolic Stability: Block potential sites of metabolism.
-
Enhance Lipophilicity: Improve membrane permeability.
-
Fine-tune Potency: The subtle electronic and conformational changes can sometimes lead to better binding affinity.
-
Caption: Rationale for using the methylated analog in drug discovery.
Conclusion
While this compound and thiophene-3-carboxylic acid share a common structure, the 4-methyl group imparts distinct physicochemical and reactive properties. The choice between them is a strategic decision in compound design. Thiophene-3-carboxylic acid provides a fundamental scaffold, while its methylated counterpart offers a means to fine-tune properties like lipophilicity, metabolic stability, and steric interactions. A clear understanding of these differences is essential for the rational design and synthesis of new chemical entities.
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A Comparative Guide to the Structure-Activity Relationship of 4-Methylthiophene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-Methylthiophene-3-carboxylic Acid Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in various biological interactions. When functionalized with a carboxylic acid at the 3-position and a methyl group at the 4-position, the resulting this compound core presents a unique spatial and electronic arrangement. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives built upon this scaffold, offering a comparative look at their performance against various biological targets. By understanding the causal relationships behind experimental choices and observed activities, researchers can better navigate the chemical space of these promising compounds in their drug discovery endeavors. Thiophene-containing compounds have shown a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, antihypertensive, and antitumor effects[1].
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 4-substituted-thiophene-3-carboxylic acid derivatives often employs robust and versatile chemical strategies. A common and effective approach is the Gewald reaction, which allows for the construction of the substituted thiophene ring in a single step from readily available starting materials.
General Synthetic Workflow
The synthesis of 4-arylthiophene-3-carboxylic acid derivatives, a well-studied class of these compounds, typically follows a three-step sequence. This process is initiated with the Gewald reaction, followed by amide coupling and subsequent hydrolysis.
Caption: General synthetic route for 4-arylthiophene-3-carboxylic acid derivatives.
Experimental Protocol: Synthesis of 4-Arylthiophene-3-carboxylic Acid Derivatives
This protocol is adapted from the synthesis of ANO1 inhibitors[2].
Step 1: Gewald Reaction to form 2-Aminothiophene-3-carboxylate Intermediate
-
To a solution of the appropriate ketone and ethyl cyanoacetate in ethanol, add morpholine and acetic acid.
-
Heat the mixture to 60°C for 3 hours under an argon atmosphere.
-
Add elemental sulfur to the reaction mixture and continue heating at 60°C for 36-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the 2-aminothiophene-3-carboxylate intermediate by filtration or extraction.
Step 2: Amide Coupling
-
Dissolve the 2-aminothiophene-3-carboxylate intermediate in dichloromethane (DCM).
-
Add triethylamine (TEA) as a base.
-
To this solution, add the desired aryl substituted acyl chloride.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amide derivative.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the amide derivative in a mixture of methanol, tetrahydrofuran (THF), and water.
-
Add sodium hydroxide (NaOH) to the solution.
-
Heat the mixture to 60°C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, acidify with HCl, and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final 4-arylthiophene-3-carboxylic acid derivative.
Rationale behind Experimental Choices:
-
The Gewald reaction is a multicomponent reaction that efficiently assembles the highly substituted thiophene ring. The use of a base like morpholine catalyzes the initial Knoevenagel condensation.
-
Amide coupling with an acyl chloride is a standard and efficient method for forming the amide bond. TEA is used to neutralize the HCl generated during the reaction.
-
Saponification (hydrolysis) of the ester to the carboxylic acid is a crucial final step, as the carboxylate is often essential for biological activity, for example, by forming key interactions with the target protein.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiophene ring and on the functional groups attached to it. The following sections provide a comparative analysis of SAR for different biological targets.
Case Study: Inhibitors of Anoctamin-1 (ANO1)
Anoctamin-1 (ANO1), a calcium-activated chloride channel, is a promising target for the treatment of inflammatory pain[3]. Several 4-arylthiophene-3-carboxylic acid derivatives have been identified as potent ANO1 inhibitors[1][3].
Key SAR Insights for ANO1 Inhibition:
-
Carboxylic Acid is Essential: The carboxylic acid at the 3-position is critical for activity. Replacement with an ester group leads to a significant decline in ANO1 inhibitory activity[2]. This suggests a key ionic or hydrogen bond interaction with the target protein.
-
Amide Linker: An amide linker at the 2-position is generally favored. Extending this linker with a double bond is detrimental to the activity[2].
-
4-Position Substituent:
-
Aryl Groups: Aromatic groups at the 4-position are well-tolerated and can enhance potency. For instance, a 4-chlorophenyl group at this position is found in some of the most potent inhibitors[4].
-
Substituents on the 4-Aryl Ring: The electronic nature of substituents on the 4-aryl ring influences activity. While most substituents are acceptable, bulky groups like 4-CF3-phenyl and 2,4-dichlorophenyl can decrease potency[4].
-
-
2-Position Amide Substituent: The nature of the substituent on the 2-amido group also plays a significant role. A 1-naphthyl group has been shown to result in high ANO1 inhibitory activity[4].
Comparative Data for ANO1 Inhibitors:
| Compound ID | 4-Position (R1) | 2-Amido-Position (R2) | ANO1 IC50 (µM) | Reference |
| 34 | 4-chlorophenyl | H | >10 | [4] |
| 42 | 4-chlorophenyl | 1-naphthyl | 0.79 | [1][4] |
| DFBTA | 4-chlorophenyl | 2,5-difluorobenzamido | 0.024 | [3] |
| 27 | 2-methoxyphenyl | 4-tert-butylphenyl | >10 | [2] |
| 28 | 4-(4-oxymethylbenzo) | 4-tert-butylphenyl | Potent | [2] |
Logical Flow of SAR-Guided Optimization:
Caption: Iterative process of SAR-guided lead optimization.
Anticancer Activity
Thiophene carboxamide derivatives have also been investigated for their anticancer properties. These compounds can act as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4)[1].
-
SAR for Anticancer Activity:
-
Electron-withdrawing groups on a thiophene ring, such as bromo, nitro, and chloro substitutions, have been shown to play a crucial role in the anti-diabetic activity of certain thiophene derivatives, which can be a related therapeutic area. Conversely, electron-donating groups like methyl and ethyl groups were found to be unfavorable for this activity[3].
-
In a series of thiophene carboxamide derivatives evaluated for their cytotoxicity against various cancer cell lines, compounds with specific substitutions demonstrated significant antiproliferative effects, particularly against the Hep3B cancer cell line[1].
-
Other Biological Activities
-
Anti-tubercular Activity: QSAR studies on substituted thiophene carboxamide derivatives have indicated that topological, electronic, and spatial parameters significantly influence their anti-tuberculosis activity[5].
-
Acetylcholinesterase Inhibition: Certain thiophene derivatives have shown potent acetylcholinesterase inhibitory activity, suggesting their potential for the treatment of Alzheimer's disease[6][7].
-
Monoamine Transporter Inhibition: Derivatives of 3β-(4-alkylthiophenyl)tropanes, which contain a substituted thiophene moiety, have been synthesized and evaluated for their binding affinity to monoamine transporters, indicating their potential in the development of treatments for addiction[8][9].
Comparative Analysis with Alternatives
While this compound derivatives show great promise, it is important to consider them in the context of other therapeutic agents targeting the same pathways. For instance, in the realm of inflammatory pain, current treatments are largely limited to opioids and non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The development of selective ANO1 inhibitors from the 4-arylthiophene-3-carboxylic acid class, such as DFBTA, offers a novel mechanistic approach with the potential for improved safety and efficacy profiles. DFBTA has shown comparable efficacy to clinical drugs in inflammatory pain models[3].
Conclusion and Future Directions
The this compound scaffold is a versatile starting point for the design of novel therapeutic agents. The structure-activity relationship studies, particularly for ANO1 inhibitors, have provided clear guidance for the optimization of these compounds. The essentiality of the carboxylic acid group and the tunable nature of the substituents at the 2 and 4-positions allow for fine-tuning of potency and selectivity.
Future research should focus on exploring a wider range of substituents at the 4-position, including various alkyl and cycloalkyl groups, to move beyond the well-explored 4-aryl derivatives. This will provide a more comprehensive understanding of the SAR for this scaffold. Additionally, investigating the activity of these compounds against a broader panel of biological targets could uncover new therapeutic applications. The continued application of rational drug design principles, guided by SAR data, will undoubtedly lead to the discovery of novel and effective drugs based on the this compound core.
References
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Comparing the efficacy of different synthetic routes to 4-Methylthiophene-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key molecular scaffolds is paramount. 4-Methylthiophene-3-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic pathways. This guide provides an in-depth technical comparison of two primary synthetic routes to this target molecule, offering experimental insights and data to inform your selection of the most efficacious method for your research needs.
Introduction
The thiophene ring is a privileged scaffold in numerous pharmaceuticals due to its bioisosteric relationship with the benzene ring and its versatile reactivity. Specifically, this compound and its derivatives have emerged as crucial intermediates in the development of various therapeutic agents. The selection of a synthetic route is a critical decision, influenced by factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired purity of the final product. This guide will dissect two distinct approaches: a classical ring-formation strategy via the Gewald reaction and a functionalization strategy starting from a pre-formed thiophene ring.
Route 1: Thiophene Ring Construction via the Gewald Reaction, Deamination, and Hydrolysis
This route builds the thiophene ring from acyclic precursors in a convergent manner, leveraging the robust and versatile Gewald multicomponent reaction.
Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Mechanistic Insights and Experimental Protocol
Step 1: Gewald Reaction to form Methyl 3-amino-4-methylthiophene-2-carboxylate
The Gewald reaction is a one-pot, three-component reaction that efficiently constructs the 2-aminothiophene scaffold.[1][2] It commences with a Knoevenagel condensation between propionaldehyde and methyl cyanoacetate, catalyzed by a base such as morpholine or triethylamine. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. A subsequent intramolecular cyclization and tautomerization yields the highly substituted 2-aminothiophene.
Experimental Protocol:
-
To a stirred mixture of propionaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of morpholine (0.1 eq).
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield methyl 3-amino-4-methylthiophene-2-carboxylate.
Step 2: Deamination via the Sandmeyer Reaction
The transformation of the 3-amino group to a carboxylic acid is a multi-step process initiated by a Sandmeyer reaction.[3][4][5] The primary amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium salt is then displaced by a cyanide group using a copper(I) cyanide catalyst to furnish 4-methylthiophene-3-carbonitrile.
Experimental Protocol:
-
Suspend methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Add the cold diazonium salt solution to the cyanide solution and heat the mixture gently to initiate the reaction, as evidenced by the evolution of nitrogen gas.
-
After the reaction subsides, extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure to obtain crude 4-methylthiophene-3-carbonitrile.
Step 3: Hydrolysis of the Nitrile
The final step involves the hydrolysis of the nitrile functionality to the corresponding carboxylic acid.[6][7][8] This is typically achieved by heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid.
Experimental Protocol:
-
Reflux the crude 4-methylthiophene-3-carbonitrile from the previous step with an excess of aqueous sulfuric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford this compound.
Route 2: Functionalization of 3-Methylthiophene
This approach begins with the commercially available 3-methylthiophene and introduces the carboxylic acid functionality through a series of regioselective reactions.
Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Mechanistic Insights and Experimental Protocol
Step 1: Bromination of 3-Methylthiophene
Direct regioselective functionalization of 3-methylthiophene at the 3-position is challenging due to the directing effects of the methyl group and the inherent reactivity of the thiophene ring. A common strategy to overcome this is to introduce bromine atoms, which can then be selectively exchanged for lithium, allowing for subsequent carboxylation. Treatment of 3-methylthiophene with N-bromosuccinimide (NBS) leads to the formation of 2,4-dibromo-3-methylthiophene.
Experimental Protocol:
-
Dissolve 3-methylthiophene (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure to yield 2,4-dibromo-3-methylthiophene.
Step 2: Regioselective Lithium-Halogen Exchange and Carboxylation
The bromine atom at the 2-position of 2,4-dibromo-3-methylthiophene is more reactive towards lithium-halogen exchange than the one at the 4-position. This allows for the regioselective formation of the 2-lithio intermediate upon treatment with n-butyllithium at low temperatures. This organolithium species is then quenched with carbon dioxide to introduce the carboxylic acid functionality at the 2-position.
Experimental Protocol:
-
Dissolve 2,4-dibromo-3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature at -78 °C.
-
After stirring for a short period, bubble carbon dioxide gas through the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with aqueous acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain crude 4-bromo-3-methylthiophene-2-carboxylic acid.
Step 3: Debromination
The final step is the removal of the bromine atom at the 4-position. This can be achieved through catalytic hydrogenation.
Experimental Protocol:
-
Dissolve the crude 4-bromo-3-methylthiophene-2-carboxylic acid in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C) and a base (e.g., triethylamine) to neutralize the hydrobromic acid formed during the reaction.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate.
-
Acidify the residue and extract the product with an organic solvent.
-
Wash, dry, and purify by recrystallization to afford this compound.
Comparative Analysis
| Feature | Route 1: Gewald Reaction & Deamination | Route 2: Functionalization of 3-Methylthiophene |
| Starting Materials | Propionaldehyde, methyl cyanoacetate, sulfur | 3-Methylthiophene |
| Number of Steps | 3 | 3 |
| Key Transformations | Gewald reaction, Sandmeyer reaction, hydrolysis | Bromination, lithium-halogen exchange, carboxylation, debromination |
| Reagents & Conditions | Uses a multicomponent reaction; involves diazotization at low temperatures and the use of cyanide salts. | Requires cryogenic conditions for lithiation and handling of pyrophoric n-butyllithium. |
| Scalability | The Gewald reaction is generally scalable. The Sandmeyer reaction can present challenges on a larger scale due to the instability of diazonium salts and the use of toxic cyanides. | Lithiation reactions can be challenging to scale up due to the need for strict anhydrous conditions and low temperatures. |
| Potential Hazards | Use of toxic cyanide salts in the Sandmeyer reaction. Diazonium salts can be explosive if isolated. | Use of pyrophoric n-butyllithium. Brominating agents can be corrosive and hazardous. |
| Overall Yield | Can be moderate to good, but is dependent on the efficiency of each step, particularly the Sandmeyer reaction. | Can be variable, with potential for yield loss during the multi-step functionalization and purification processes. |
| Selectivity | The Gewald reaction provides excellent regioselectivity in the initial ring formation. | Regioselectivity is a key challenge and is controlled by the selective lithium-halogen exchange. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 , which builds the thiophene ring via the Gewald reaction, is an elegant approach that assembles the core structure in a single, efficient step from simple starting materials. However, the subsequent deamination via the Sandmeyer reaction introduces hazardous reagents and conditions that may not be ideal for all laboratory settings or for large-scale production.
Route 2 , which relies on the functionalization of a pre-existing thiophene ring, avoids the use of highly toxic cyanides. However, it requires careful control of regioselectivity during the bromination and lithiation steps and involves the use of pyrophoric organolithium reagents at cryogenic temperatures.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the available equipment and expertise in handling hazardous reagents, and the overall cost and time considerations. For laboratory-scale synthesis where the avoidance of cyanide is a priority, Route 2 may be preferable, provided the challenges of regiocontrol can be effectively managed. For larger-scale syntheses where the efficiency of the initial ring formation is a key driver, Route 1 may be more attractive, with careful consideration and mitigation of the hazards associated with the Sandmeyer reaction.
References
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- SynArchive. Sandmeyer Reaction. [Link]
- Master Organic Chemistry.
- Wikipedia. Gewald reaction. [Link]
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
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A Guide to the In Vitro Testing of 4-Methylthiophene-3-carboxylic Acid Derivatives: A Methodological Comparison Based on Structurally Related Thiophene Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized in medicinal chemistry as a "privileged scaffold."[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have made it a cornerstone in the design of novel therapeutic agents.[2] Thiophene derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
This guide focuses on the in vitro evaluation of derivatives of 4-Methylthiophene-3-carboxylic acid, a specific and promising thiophene scaffold. While comprehensive public data on this exact family of derivatives is emerging, we can establish a robust testing framework by analyzing methodologies applied to structurally similar and well-documented thiophene compounds. This document provides researchers, scientists, and drug development professionals with a comparative analysis of key in vitro assays, detailed experimental protocols, and the scientific rationale behind methodological choices, enabling a rigorous evaluation of novel this compound derivatives.
Comparative Analysis of Anticancer Activity
Thiophene derivatives have emerged as potent cytotoxic agents against a multitude of cancer cell lines.[1] Their mechanisms are diverse, often targeting critical cellular machinery involved in proliferation, survival, and metastasis.[1][4][5] For instance, certain fused thiophene derivatives act as dual inhibitors of VEGFR-2 and AKT, key proteins in oncogenic signaling pathways, while others can induce apoptosis through the generation of reactive oxygen species (ROS).[4][5][6] A notable example involves benzo[b]thiophene-3-carboxylic acid derivatives, which have been shown to target the RhoA/ROCK pathway, a critical regulator of cell migration and invasion.[7][8][9]
In Vitro Performance Data of Exemplary Thiophene Derivatives
To establish a performance benchmark, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various thiophene derivatives against common cancer cell lines. This data provides a quantitative basis for comparing the potential efficacy of novel this compound derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference |
| Fused Thiophenes | Thienopyrimidine Analog | HepG2 (Liver) | Varies (Moderate to High) | Doxorubicin | [4] |
| Fused Thiophenes | Thienopyrimidine Analog | PC-3 (Prostate) | Varies (Moderate to High) | Doxorubicin | [4] |
| Phenyl-Thiophene-Carboxamides | Compound 11b | MCF7 (Breast) | 6.55 | - | [1] |
| Phenyl-Thiophene-Carboxamides | Compound 11b | HCT116 (Colon) | 8.20 | - | [1] |
| Benzo[b]thiophene-3-carboxylates | Compound S₈ | A-549 (Lung) | Effective at 100 µM | Adriamycin | [10] |
| 2,3-fused Thiophene scaffolds | Compound 480 | HeLa (Cervical) | 12.61 µg/mL | Paclitaxel | [6] |
| 2,3-fused Thiophene scaffolds | Compound 480 | HepG2 (Liver) | 33.42 µg/mL | Paclitaxel | [6] |
Mechanistic Insight: Inhibition of the RhoA/ROCK Pathway
The RhoA/ROCK signaling pathway is fundamental in regulating the actin cytoskeleton, and its hyperactivity is a hallmark of cancer metastasis. The inhibition of this pathway by specific thiophene derivatives prevents the formation of stress fibers and reduces cell motility and invasion.[7][8]
Caption: Inhibition of the RhoA/ROCK pathway by thiophene derivatives.
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals. This conversion is proportional to the number of viable cells.[1][11]
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Preparation: Dissolve the this compound derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Comparative Analysis of Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown considerable promise, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria as well as fungi.[3][10][12] The mechanism of action can involve the disruption of bacterial membrane permeability, leading to bactericidal effects even against resistant strains like colistin-resistant Acinetobacter baumannii and Escherichia coli.[12]
In Vitro Performance Data of Exemplary Thiophene Derivatives
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro efficacy of an antimicrobial agent. It represents the lowest concentration of the compound that prevents visible microbial growth.[13]
| Compound Class | Derivative Example | Test Organism | MIC | Reference Compound | Reference |
| Thiophene-isoxazoles | Compound PUB9 | Staphylococcus aureus | < 0.125 mg/mL | - | [13] |
| Thiophene-isoxazoles | Compound PUB9 | Pseudomonas aeruginosa | 0.125 - 0.25 mg/mL | - | [13] |
| Thiophene-isoxazoles | Compound PUB9 | Candida albicans | 0.125 - 0.25 mg/mL | - | [13] |
| Tetrahydrobenzo[b]thiophenes | Compound S₁ | Staphylococcus aureus | 0.81 µM/mL | Cefadroxil | [10] |
| Tetrahydrobenzo[b]thiophenes | Compound S₁ | Escherichia coli | 0.81 µM/mL | Cefadroxil | [10] |
| Tetrahydrobenzo[b]thiophenes | Compound S₄ | Candida albicans | 0.91 µM/mL | Fluconazole | [10] |
| Thiophene Derivatives | Compound 4 & 8 | Colistin-Resistant E. coli | 8 - 32 mg/L | - | [12][13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a highly reliable and standardized technique for determining the MIC of a compound against various microorganisms.[13]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. In a 96-well microtiter plate, add 100 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth) to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.[13]
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]
-
Inoculation: Dilute the adjusted inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Leave some wells without inoculum as a negative control and have wells with only inoculum as a positive control for growth.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[1][13]
Comparative Analysis of Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are prime targets for anti-inflammatory drugs.[14][15] Thiophene derivatives have demonstrated significant potential as inhibitors of these enzymes, with some showing favorable selectivity for COX-2, which may suggest a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14] The mechanism often involves modulating pro-inflammatory signaling pathways, such as inhibiting the activation of NF-κB and reducing the expression of cytokines like TNF-α and IL-6.[15]
In Vitro Performance Data of Exemplary Thiophene Derivatives
The following table summarizes the IC₅₀ values of select thiophene derivatives against key inflammatory enzymes, providing a benchmark for evaluating new compounds.
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference |
| Thiophene Derivative | Derivative 1 | COX-2 | 0.29 - 3.3 | 67.2 | Celecoxib | [14] |
| Thiophene Derivative | Derivative 2 | COX-2 | 5.45 | 8.37 | Celecoxib | [14] |
| Thiophene Derivative | Derivative 2 | 5-LOX | 4.33 | - | - | [14] |
| Thiophene Derivative | Derivative 3 | COX-2 | 0.67 | - | - | [14] |
| Thiophene Derivative | Derivative 3 | 5-LOX | 2.33 | - | - | [14] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay quantifies a compound's ability to inhibit the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound (this compound derivative) at various concentrations. Prepare assay buffer, heme, and purified COX-1 or COX-2 enzyme.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound or a reference inhibitor (e.g., Celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[14]
-
Incubation: Incubate the plate at 37°C for a defined period, typically 2-10 minutes.[14]
-
Reaction Termination: Stop the reaction by adding a stopping reagent, such as a solution of stannous chloride.[14]
-
Quantification: Measure the amount of prostaglandin (e.g., PGF2α) produced using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Conclusion
The thiophene scaffold is a validated platform for the development of potent therapeutic agents. While specific in vitro data for this compound derivatives must be empirically determined, the established activities of structurally related compounds provide a strong rationale for their evaluation as anticancer, antimicrobial, and anti-inflammatory agents. The comparative data and detailed protocols in this guide offer a comprehensive framework for researchers to rigorously assess the biological potential of this promising class of molecules. The successful application of these standardized assays will be crucial in identifying lead compounds for further preclinical and clinical development.
References
- World Journal of Advanced Research and Reviews. (2025).
- PMC - PubMed Central. Therapeutic importance of synthetic thiophene.
- MDPI. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.
- BenchChem. (2025). A Comparative Analysis of the Anti-Inflammatory Efficacy of Thiophene-Containing Compounds.
- BenchChem. (2025).
- PMC. (2021).
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- PMC - NIH. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
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- PubMed. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.
- ACS Omega. (2019).
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A Comparative Guide to 4-Methylthiophene-3-carboxylic acid as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, the veracity of quantitative analysis hinges on the quality of the reference standards employed. An ideal reference standard provides a benchmark against which unknown samples are compared, ensuring accuracy, precision, and traceability of analytical results. This guide offers an in-depth technical comparison of 4-Methylthiophene-3-carboxylic acid as a reference standard, evaluating its performance characteristics against a well-established alternative, Benzoic acid. Experimental protocols and supporting data are provided to guide researchers in making informed decisions for their analytical needs.
The Critical Role of Reference Standards in Method Validation
The validation of an analytical method is a mandatory process in regulated industries to provide documented evidence that the procedure is fit for its intended purpose.[1] Certified Reference Materials (CRMs) are the cornerstone of this process, serving as a benchmark for instrument calibration and method validation, thereby ensuring that measurements are traceable to a known standard. The choice of a reference standard is therefore a critical decision, directly impacting the reliability of the analytical data generated.
Physicochemical Profile: this compound vs. Benzoic Acid
A thorough understanding of the physicochemical properties of a reference standard is paramount for its effective application. Below is a comparative summary of this compound and Benzoic acid.
| Property | This compound | Benzoic Acid | Source(s) |
| Molecular Formula | C₆H₆O₂S | C₇H₆O₂ | [2] |
| Molecular Weight | 142.18 g/mol | 122.12 g/mol | [2][3] |
| Melting Point | Not available | 121-125 °C | [3] |
| Boiling Point | Not available | 249 °C | [3] |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | Freely soluble in organic solvents, slightly soluble in water. | Inferred from general thiophene derivative properties;[4] |
| UV Absorbance | Expected to have strong UV absorbance due to the thiophene ring. | Exhibits characteristic UV absorbance. | Inferred from thiophene structure. |
Key Insights:
-
Structural Uniqueness: this compound, with its thiophene core, offers a distinct structural motif compared to the simple phenyl ring of benzoic acid. This can be advantageous in assays where matrix interference from common aromatic compounds is a concern. The sulfur atom in the thiophene ring also provides an additional heteroatom for potential selective detection methods.
-
Solubility: Both compounds exhibit good solubility in common HPLC mobile phase components, facilitating their use in reversed-phase chromatography.
-
Purity and Certification: Benzoic acid is widely available as a certified reference material from various pharmacopeias and standards organizations, with well-documented purity and uncertainty values.[3][5][6][7] this compound is available from commercial suppliers, though its availability as a certified reference material with the same level of documentation as benzoic acid is less common.[8]
Performance in High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of modern analytical chemistry. The performance of a reference standard in this technique is a critical evaluation criterion.
Comparative HPLC Methodologies
Below are typical reversed-phase HPLC (RP-HPLC) conditions for the analysis of thiophene carboxylic acids and benzoic acid.
| Parameter | Method for Thiophene Carboxylic Acid Derivatives | Method for Benzoic Acid |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) | Acetonitrile and water or buffer (e.g., ammonium acetate) |
| Detection | UV at λmax of the specific derivative | UV at ~230 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
Sources for these generalized methods include[9][10].
Rationale Behind Method Choices:
The use of a C18 column is standard for the separation of moderately polar compounds like carboxylic acids. The addition of an acid to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the nonpolar stationary phase. UV detection is suitable for both compounds due to the presence of chromophores in their structures.
Anticipated Performance Characteristics
| Performance Metric | This compound (Anticipated) | Benzoic Acid (Established) |
| Linearity | Excellent (R² > 0.999) | Excellent (R² > 0.999) |
| Precision (RSD%) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Limit of Detection (LOD) | Low ng/mL range | Low ng/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL range | Low ng/mL range |
| Stability in Solution | Good, but susceptible to oxidation over time. | Generally stable. |
Trustworthiness of the Comparison: This table is a synthesis of typical performance data for well-behaved small molecules in validated HPLC methods. Benzoic acid's performance is well-documented in numerous publications and pharmacopeial methods. The anticipated performance of this compound is based on its structural similarity to other thiophene derivatives that have been successfully analyzed by HPLC.
Experimental Protocols
To provide a practical framework, detailed experimental protocols for the synthesis and analysis of this compound are presented below.
Synthesis of this compound
The following is a plausible, adapted multi-step synthesis based on established organic chemistry principles and similar reported procedures for related thiophene derivatives.[11][12]
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Protocol:
-
Chlorination of 3-Methylthiophene: In a well-ventilated fume hood, dissolve 3-methylthiophene in a suitable inert solvent such as dichloromethane. Cool the solution in an ice bath. Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, portion-wise while monitoring the reaction temperature. Stir the reaction mixture at room temperature until completion, as monitored by TLC or GC-MS. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-3-methylthiophene.
-
Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine. Add a solution of 2-chloro-3-methylthiophene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution of 2-chloro-3-methylthiophene at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent in a dry ice/acetone bath. Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice. Allow the reaction mixture to warm to room temperature.
-
Acidification and Isolation: Quench the reaction by slowly adding a dilute solution of hydrochloric acid. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
HPLC Method for Purity Assessment
This protocol describes a general-purpose RP-HPLC method suitable for determining the purity of synthesized this compound.
Caption: General workflow for HPLC purity analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by DAD).
-
Injection Volume: 10 µL.
System Suitability:
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time of replicate injections should be less than 2%.
Data Analysis:
The purity of the sample can be determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Conclusion and Recommendations
This compound presents itself as a viable and structurally distinct alternative to more common reference standards like benzoic acid. Its unique thiophene core may offer advantages in terms of selectivity in complex matrices. However, its adoption as a primary reference standard is currently hampered by the limited availability of certified reference materials with comprehensive documentation.
Recommendations for Researchers:
-
For routine, non-regulated analyses: Where a high-purity, well-characterized standard is required, and a certified reference material is not mandatory, this compound can be a suitable choice. It is advisable to thoroughly characterize any new batch of the standard in-house using techniques like HPLC, NMR, and mass spectrometry.
-
For regulated environments (e.g., GMP): The use of a well-established and widely accepted certified reference material like benzoic acid is recommended.[3][5][6][7] This ensures compliance with regulatory expectations and facilitates inter-laboratory comparisons. Sodium benzoate, being more water-soluble, is another excellent option, particularly for aqueous formulations.[4][13][14][15]
Ultimately, the choice of a reference standard should be based on a thorough risk assessment, considering the regulatory requirements, the nature of the sample matrix, and the analytical technique being employed.
References
- Benzoic acid Pharmaceutical Secondary Standard; Certified Reference M
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- Benzoic Acid Certified Reference M
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- Sodium Benzo
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A Researcher's Guide to Profiling Off-Target Activity: Cross-Reactivity Studies of 4-Methylthiophene-3-carboxylic acid
This guide provides a comprehensive framework for evaluating the selectivity of 4-Methylthiophene-3-carboxylic acid, a heterocyclic compound representative of a common structural motif in medicinal chemistry. While direct biological activity for this specific compound is not extensively documented, its constituent parts—the thiophene ring and the carboxylic acid group—are "privileged structures" found in numerous approved drugs.[1][2][3] This prevalence necessitates a rigorous understanding of its potential for off-target interactions, or cross-reactivity, which can lead to adverse drug reactions or misleading experimental results.[4][5]
This document is designed for researchers in drug discovery and development. It moves beyond a simple set of protocols to explain the scientific rationale behind the experimental design, data interpretation, and comparative analysis required for a thorough cross-reactivity assessment.
The Scientific Imperative: Why Profile Cross-Reactivity?
In drug discovery, the goal is to design molecules that interact potently and selectively with their intended biological target. However, compounds frequently bind to unintended proteins, a phenomenon known as polypharmacology or off-target activity. This can be beneficial, but more often it is detrimental, causing unforeseen side effects.
This compound contains two key structural features that warrant a careful cross-reactivity analysis:
-
The Thiophene Ring: This sulfur-containing heterocycle is a bioisostere of a phenyl ring and is present in drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes like cyclooxygenases (COX).[1][3][6] Its electron-rich nature allows it to participate in various binding interactions.[1] However, metabolism of the thiophene ring can sometimes lead to reactive metabolites, making it a "structural alert" that requires careful toxicological assessment.[7]
-
The Carboxylic Acid Moiety: This functional group is a cornerstone of drug design, appearing in over 450 marketed drugs.[8][9] It is an excellent hydrogen bond donor and acceptor and is often ionized at physiological pH, allowing it to form strong ionic interactions with basic residues (e.g., lysine, arginine) in a binding pocket.[10] This same reactivity, however, can lead to promiscuous binding to proteins that feature such residues, and its presence can impact metabolic stability and membrane permeability.[11][12]
Given these features, a systematic evaluation of this compound's behavior against a broad panel of biological targets is not just recommended; it is a critical step in characterizing its potential as a chemical probe or drug scaffold.
Designing the Cross-Reactivity Study: A Multi-Tiered Approach
A robust cross-reactivity study is designed like a funnel, starting with a broad screen to identify potential liabilities and narrowing down to more detailed mechanistic studies for any "hits."
Caption: High-level workflow for a typical cross-reactivity profiling campaign.
Selection of the Target Panel
Based on the structural motifs of this compound, a well-rounded screening panel should include targets from several key families known to be modulated by thiophene or carboxylic acid-containing ligands. Commercial services like Eurofins' SafetyScreen or Reaction Biology's InVEST panels offer comprehensive options.[5][13]
A representative panel would include:
-
GPCRs: A diverse set covering different families (e.g., adrenergic, dopaminergic, opioid receptors).
-
Kinases: A panel representing major branches of the human kinome, as these are common off-targets for heterocyclic compounds.[1]
-
Ion Channels: Key channels involved in cardiac safety (e.g., hERG) and neuronal function.
-
Enzymes:
-
Cyclooxygenases (COX-1/COX-2): Given that thiophene-containing drugs like Tiaprofenic acid are NSAIDs that inhibit COX enzymes.[2][6]
-
Lipoxygenases (e.g., 5-LOX): Another key enzyme in the inflammatory pathway and a target for thiophene-based molecules.[6]
-
Cytochrome P450 (CYP) Isoforms: To assess the potential for drug-drug interactions.
-
Comparator Compounds
To contextualize the results, this compound should be tested alongside relevant reference compounds. Good comparators would include:
-
Tiaprofenic Acid: An NSAID containing both a thiophene and a carboxylic acid moiety, known to inhibit COX enzymes.[2]
-
Zileuton: A 5-LOX inhibitor that features a thiophene ring.[3]
-
Ibuprofen: A classic NSAID with a carboxylic acid group but lacking a thiophene ring.
Experimental Protocols & Data Interpretation
Here, we provide example protocols for assessing activity against a primary target (COX-2) and a representative off-target (a GPCR binding assay).
Protocol: COX-2 Enzymatic Inhibition Assay (HTRF)
This protocol describes a biochemical assay to measure the direct inhibition of the COX-2 enzyme. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method.
Principle: The assay measures the production of Prostaglandin E2 (PGE2) by the COX-2 enzyme. A specific antibody labeled with a donor fluorophore (Europium cryptate) and a PGE2 tracer labeled with an acceptor fluorophore (d2) are used. In the absence of enzyme-produced PGE2, the antibody-tracer pair is close, allowing for a high FRET signal. When the enzyme is active, its PGE2 product displaces the tracer, decreasing the FRET signal. An inhibitor will prevent PGE2 production, restoring the high FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in DMSO. The final top concentration in the assay might be 100 µM.
-
Reagent Preparation: Prepare assay buffer, arachidonic acid (substrate), and human recombinant COX-2 enzyme solution according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Assay Plate Setup (384-well):
-
Add 2 µL of diluted compound or DMSO (vehicle control).
-
Add 4 µL of COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Add 4 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate solution to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction and detect PGE2 by adding 5 µL of the HTRF detection reagents (PGE2-d2 tracer and anti-PGE2-Eu-cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Protocol: Radioligand Binding Assay (e.g., for Adrenergic Receptor α1)
This protocol determines if the test compound can displace a known high-affinity radiolabeled ligand from its receptor, indicating a binding interaction.
Principle: Cell membranes expressing the target receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Prazosin for the α1 receptor) and varying concentrations of the test compound. If the test compound binds to the receptor, it will compete with and displace the radioligand, leading to a decrease in measured radioactivity bound to the membranes.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound as described above.
-
Reaction Mixture Setup (96-well filter plate):
-
Add 25 µL of assay buffer.
-
Add 25 µL of diluted compound or buffer (for total and non-specific binding).
-
Add 25 µL of [³H]-Prazosin (at a final concentration near its Kd).
-
For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., Phentolamine) instead of the test compound.
-
-
Initiate Binding: Add 125 µL of cell membrane preparation (e.g., from Eurofins or PerkinElmer) expressing the adrenergic α1 receptor.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing 3-5 times with ice-cold wash buffer to separate bound from free radioligand.
-
Data Acquisition: Allow the filter mat to dry. Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta²).
Data Analysis and Interpretation
For each assay, raw data is converted to percent inhibition. This is then plotted against the logarithm of the compound concentration to generate a dose-response curve. Using non-linear regression, the IC50 (the concentration of inhibitor required to reduce the biological activity by 50%) is calculated.[14]
Selectivity Index (SI): The core metric for cross-reactivity is the Selectivity Index. It is a ratio that compares the potency of a compound at an off-target versus its primary target.[15]
-
SI = IC50 (Off-Target) / IC50 (On-Target)
A higher SI value indicates greater selectivity for the on-target.[16] Generally, an SI of ≥10 is considered minimally active at the off-target, while an SI of ≥100 is often desired for a highly selective compound.[15]
Comparative Data Presentation
The true value of a cross-reactivity study comes from comparing the test article to known compounds. The data below is hypothetical and for illustrative purposes only. Assume the primary target for this series is COX-2.
Table 1: Hypothetical Potency and Selectivity Profile
| Compound | Primary Target IC50 (COX-2) | Off-Target IC50 (COX-1) | Off-Target IC50 (5-LOX) | Off-Target Ki (α1 Receptor) |
| 4-Methylthiophene-3-CA | 500 nM | 2,500 nM | > 30,000 nM | 15,000 nM |
| Tiaprofenic Acid | 200 nM | 400 nM | > 30,000 nM | > 30,000 nM |
| Ibuprofen | 5,000 nM | 2,000 nM | > 30,000 nM | > 30,000 nM |
| Zileuton | > 30,000 nM | > 30,000 nM | 300 nM | > 30,000 nM |
Table 2: Calculated Selectivity Indices (vs. COX-2)
| Compound | SI for COX-1 (COX-1/COX-2) | SI for 5-LOX (5-LOX/COX-2) |
| 4-Methylthiophene-3-CA | 5 | > 60 |
| Tiaprofenic Acid | 2 | > 150 |
| Ibuprofen | 0.4 | > 6 |
Interpretation of Hypothetical Data:
-
This compound shows moderate potency against COX-2 and is 5-fold selective over COX-1. It has minimal activity at 5-LOX and the α1 receptor at the concentrations tested.
-
Tiaprofenic Acid is more potent at COX-2 but shows poor selectivity over COX-1 (SI = 2), which is typical for some older NSAIDs.
-
Ibuprofen is non-selective, being more potent against the off-target COX-1 than the primary target COX-2 in this hypothetical scenario.
Caption: Visualizing the selectivity index for a hypothetical compound.
Conclusion and Forward Look
This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of this compound. By employing broad panel screening, confirming hits with dose-response assays, and calculating a selectivity index relative to a primary target, researchers can build a comprehensive profile of a compound's biological interactions. This process is fundamental to mitigating the risk of off-target toxicity and is a critical component in the journey of transforming a chemical scaffold into a validated tool compound or a candidate for therapeutic development. The insights gained from such studies are invaluable for making informed decisions, optimizing chemical structures, and ultimately increasing the probability of success in drug discovery.
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A Senior Application Scientist's Guide to Benchmarking 4-Methylthiophene-3-carboxylic acid-based Materials in Organic Electronics
For: Researchers, scientists, and drug development professionals venturing into the domain of organic electronics, this guide provides a comparative performance analysis of materials derived from 4-Methylthiophene-3-carboxylic acid against established industry benchmarks.
Introduction: The Promise of a Versatile Thiophene Building Block
This compound is a heterocyclic compound characterized by a thiophene ring functionalized with both a methyl and a carboxylic acid group.[1] Its molecular structure presents intriguing possibilities for the synthesis of novel organic semiconducting materials. The thiophene core is a well-established electron-rich aromatic system, crucial for charge transport in organic electronics. The carboxylic acid group offers a versatile handle for further chemical modifications, such as esterification or amidation, enabling the tuning of solubility, energy levels, and morphology of resulting polymers or oligomers. Furthermore, this functional group can facilitate anchoring to surfaces, a desirable trait for interfacial layers in devices. The methyl group, while seemingly simple, can influence the packing and solubility of derived materials.
This guide will explore the potential performance of materials based on this compound in key organic electronic applications: Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). Due to the nascent stage of research into this specific monomer, direct experimental data is limited. Therefore, this guide will leverage data from closely related thiophene derivatives as a predictive benchmark, juxtaposed with the performance of the industry-standard material, Poly(3-hexylthiophene) (P3HT), and other relevant alternatives.
Comparative Performance Analysis: A Data-Driven Perspective
The performance of an organic semiconductor is contingent on its application. In this section, we will dissect the key performance metrics for OFETs, OLEDs, and OPVs, comparing the available data for this compound derivatives with established benchmarks.
Organic Field-Effect Transistors (OFETs): The Pursuit of High Charge Mobility
OFETs are the fundamental building blocks of flexible and printed electronics. Their performance is primarily dictated by the charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff).
For a robust comparison, we turn to Poly(3-hexylthiophene) (P3HT), a workhorse in the field of organic electronics. The performance of P3HT-based OFETs is extensively documented and highly dependent on factors like regioregularity and processing conditions.
| Material | Hole Mobility (μ) | On/Off Current Ratio (Ion/Ioff) | Deposition Method |
| Thiophene-based Oligomer (Proxy) | 1.6 x 10-3 cm²/Vs[2][3] | Data not available | Spin Coating |
| Poly(3-hexylthiophene) (P3HT) - Typical | 0.01 - 0.1 cm²/Vs | 10⁵ - 10⁸ | Spin Coating |
| Poly(3-hexylthiophene) (P3HT) - Optimized | >0.1 cm²/Vs | >10⁶ | Spin Coating/Annealing |
Analysis: The proxy thiophene-based oligomer shows a mobility that is an order of magnitude lower than typical P3HT. This is not unexpected, as oligomers generally exhibit lower mobility compared to well-ordered, high molecular weight polymers. The carboxylic acid group in our target molecule, if directly polymerized, could potentially lead to strong intermolecular hydrogen bonding. This might enforce a more planar backbone structure, which is beneficial for charge transport. However, it could also lead to solubility issues, making solution processing challenging. Computational studies on substituted thiophene-pyrrole oligomers suggest that sterically demanding substituents can induce twisting in the conjugated backbone, increasing the HOMO-LUMO gap.[4] Conversely, intramolecular interactions can lead to a more planar structure and a reduction in excitation energies.[4]
Organic Light-Emitting Diodes (OLEDs): The Quest for Brightness and Longevity
In OLEDs, key performance metrics include external quantum efficiency (EQE), luminance (brightness), and operational stability (lifetime). Thiophene-based materials are often employed as hole transport layers (HTLs) or as part of the emissive layer (EML).
Direct experimental data for this compound derivatives in OLEDs is scarce. However, the carboxylic acid functionality suggests potential as a hole-transporting material, where it could be anchored to the anode to improve charge injection. The photoluminescent properties of thiophene-based materials are an active area of research, with efforts focused on increasing their typically lower emission quantum yields compared to other systems.[5]
For comparison, we will consider the performance of a thienothiophene-based D–π–A type molecule as an emitter in a solution-processed OLED.
| Material/Device Parameter | Thienothiophene-based Emitter | Typical High-Performance Blue TADF OLED |
| Maximum External Quantum Efficiency (EQE) | 4.61%[6] | >30% |
| Maximum Luminance | 752 cd/m²[6] | >1000 cd/m² |
| Turn-on Voltage | 2.9 V[6] | < 3 V |
| Emission Color (CIE coordinates) | (0.16, 0.51) - Green[6] | (0.13, 0.14) - Blue |
Analysis: The thienothiophene-based emitter demonstrates moderate performance. For materials derived from this compound to be competitive as emitters, significant molecular engineering would be required to enhance their quantum yield and achieve desired emission colors. The electron-withdrawing nature of the carboxylic acid group could be leveraged to tune the HOMO and LUMO energy levels, potentially leading to blue-shifted emission. However, this would need to be balanced with maintaining good charge transport properties.
Organic Photovoltaics (OPVs): Maximizing Power Conversion Efficiency
The primary figure of merit for an organic solar cell is its power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
A copolymer incorporating a methyl thiophene-3-carboxylate unit has been synthesized and tested in a bulk heterojunction polymer solar cell with PC71BM as the acceptor. This provides the most direct performance data for a derivative of our target molecule.
| Material System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| BDT and Methyl Thiophene-3-carboxylate Copolymer:PC71BM | 4.52% | 0.86 | 10.5 | Not Reported |
| P3HT:PC61BM (Typical) | 3-5% | ~0.6 | ~10 | ~0.65 |
| P3HT:Non-Fullerene Acceptor (Optimized) | >10% | >0.7 | >15 | >0.7 |
Analysis: The copolymer containing the methyl thiophene-3-carboxylate unit demonstrates a respectable PCE, outperforming typical P3HT:fullerene devices. The higher Voc is a promising indicator that the electronic properties of the thiophene-3-carboxylate moiety can be beneficial in OPV applications. Further optimization of the polymer structure and device architecture could lead to even higher efficiencies. Computational studies on thiophene-furan oligomers suggest that the incorporation of different heteroatoms can influence the planarity of the molecular backbone, which in turn affects the electronic and optical properties relevant for photovoltaic applications.[7][8]
Experimental Protocols: A Guide to Benchmarking
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the fabrication and characterization of OFETs, OLEDs, and OPVs, using P3HT as a representative material. These protocols can be adapted for the evaluation of new materials derived from this compound.
Fabrication and Characterization of a P3HT-based OFET
This protocol describes a bottom-gate, top-contact OFET architecture.
Materials and Reagents:
-
Heavily n-doped Silicon wafer with a 300 nm thermally grown SiO₂ layer
-
Regioregular P3HT
-
Chlorobenzene (anhydrous)
-
Octadecyltrichlorosilane (OTS)
-
Toluene (anhydrous)
-
Acetone, Isopropanol (semiconductor grade)
-
Gold (99.99%)
Experimental Workflow:
Caption: Workflow for the fabrication and characterization of a P3HT-based OFET.
Detailed Steps:
-
Substrate Cleaning:
-
Sonication of the Si/SiO₂ substrate in acetone and isopropanol for 15 minutes each.
-
Drying the substrate with a stream of dry nitrogen.
-
O₂ plasma treatment for 5 minutes to create a hydrophilic surface.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Placement of the cleaned substrate in a vacuum desiccator with a vial containing a few drops of OTS.
-
Evacuation of the desiccator to allow for vapor-phase deposition of the OTS monolayer overnight.
-
Rinsing the substrate with toluene to remove excess OTS and drying with nitrogen.
-
-
Active Layer Deposition:
-
Preparation of a 5 mg/mL solution of P3HT in anhydrous chlorobenzene. The solution should be stirred overnight in a nitrogen-filled glovebox.
-
Spin-coating the P3HT solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Annealing the film on a hotplate at 120°C for 10 minutes inside the glovebox.
-
-
Electrode Deposition:
-
Transferring the substrate to a thermal evaporator.
-
Depositing 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the mask.
-
-
Characterization:
-
Measuring the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere.
-
Extracting the field-effect mobility from the saturation regime of the transfer curve and calculating the on/off ratio.
-
Fabrication and Characterization of a Solution-Processed OLED
This protocol outlines the fabrication of a simple multi-layer OLED using solution processing for the organic layers.
Materials and Reagents:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), filtered
-
Emissive polymer (e.g., a blend of a host and a dopant) dissolved in a suitable solvent (e.g., toluene)
-
Calcium, Aluminum (99.99%)
Experimental Workflow:
Caption: Workflow for the fabrication and characterization of a solution-processed OLED.
Detailed Steps:
-
Substrate Preparation and Hole Transport Layer (HTL) Deposition:
-
Sequential sonication of the patterned ITO substrate in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying with a nitrogen gun followed by UV-ozone treatment for 15 minutes to increase the work function of the ITO.
-
Spin-coating a filtered PEDOT:PSS solution at 4000 rpm for 40 seconds.
-
Annealing the PEDOT:PSS layer at 120°C for 15 minutes in air.
-
-
Emissive Layer (EML) Deposition:
-
Transferring the substrate into a nitrogen-filled glovebox.
-
Spin-coating the emissive polymer solution at 2500 rpm for 60 seconds.
-
Annealing the EML at 80°C for 10 minutes.
-
-
Cathode Deposition and Encapsulation:
-
Transferring the substrate to a high-vacuum thermal evaporator.
-
Depositing a 20 nm layer of Calcium followed by a 100 nm layer of Aluminum through a shadow mask aligned with the ITO pixels.
-
Encapsulating the device inside the glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measuring the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measuring the electroluminescence spectrum with a spectrometer.
-
Calculating the external quantum efficiency (EQE), power efficiency, and current efficiency.
-
Conducting lifetime measurements at a constant current.
-
Conclusion and Future Outlook
This compound presents a promising, yet largely unexplored, platform for the development of novel organic electronic materials. The presence of both a charge-transporting thiophene core and a versatile carboxylic acid functional group opens avenues for fine-tuning material properties to suit specific device applications. While direct experimental data remains limited, preliminary results from closely related derivatives suggest that materials based on this monomer could achieve competitive performance, particularly in organic photovoltaics.
The key to unlocking the full potential of this compound lies in systematic synthetic exploration and rigorous device characterization. Future research should focus on the synthesis of well-defined polymers and oligomers, with a particular emphasis on controlling molecular weight and regioregularity. The impact of the carboxylic acid group on solubility, morphology, and interfacial properties needs to be thoroughly investigated.
By following the standardized benchmarking protocols outlined in this guide, researchers can systematically evaluate the performance of new materials derived from this compound and contribute to the growing body of knowledge in organic electronics. The journey from a promising monomer to a high-performance material is challenging, but the potential rewards in advancing flexible, low-cost electronic and biomedical devices are substantial.
References
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- A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. PubMed.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Methylthiophene-3-carboxylic Acid Analogs as Human D-amino Acid Oxidase (hDAO) Inhibitors
Introduction
In the landscape of contemporary drug discovery, the inhibition of human D-amino acid oxidase (hDAO) has emerged as a promising therapeutic strategy, particularly in the realm of neurological disorders. hDAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By modulating D-serine levels in the brain, hDAO inhibitors can potentiate NMDA receptor activity, offering potential therapeutic benefits for conditions like schizophrenia.[2] Thiophene carboxylic acids have been identified as a promising class of hDAO inhibitors.[3][4] This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of 4-Methylthiophene-3-carboxylic acid and its analogs against hDAO.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible in silico experiment. We will delve into the structural nuances of hDAO, the preparation of both the protein and ligands, the execution of the docking protocol using the widely validated AutoDock Vina software, and the critical analysis of the resulting data.
The Biological Target: Human D-amino Acid Oxidase (hDAO)
hDAO is a homodimeric protein, with each monomer containing a non-covalently bound flavin adenine dinucleotide (FAD) cofactor essential for its catalytic activity. The active site is located at the interface of the two monomers. The crystal structure of hDAO, including complexes with inhibitors, has been elucidated, providing a solid foundation for structure-based drug design.[5][6][7] For this study, we will utilize the crystal structure of hDAO in complex with a competitive inhibitor, benzoate (PDB ID: 2DU8), to define the binding site and validate our docking protocol.[7] The presence of a co-crystallized ligand allows for a redocking experiment, a critical step to ensure the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Signaling Pathway Context: NMDA Receptor Modulation
To appreciate the significance of hDAO inhibition, it is essential to understand its role in the broader context of glutamatergic neurotransmission. The following diagram illustrates the modulation of the NMDA receptor by D-serine, and the impact of hDAO activity.
Caption: NMDA receptor activation and the role of hDAO.
Experimental Design and Rationale
This study will employ a comparative molecular docking approach to evaluate the binding affinities and interaction patterns of a series of this compound analogs with the active site of hDAO. The core hypothesis is that substitutions on the thiophene ring will modulate the binding affinity and that in silico predictions can guide the selection of more potent inhibitors.
Selection of this compound Analogs
For this comparative study, we will evaluate the parent molecule, this compound, and three hypothetical analogs with varying electronic and steric properties. The selection of these analogs is designed to probe the structure-activity relationship (SAR) at the active site of hDAO.
-
Ligand 1 (Parent): this compound
-
Ligand 2 (Electron-withdrawing): 4-Methyl-5-nitrothiophene-3-carboxylic acid
-
Ligand 3 (Electron-donating): 5-Amino-4-methylthiophene-3-carboxylic acid
-
Ligand 4 (Steric bulk): 5-Bromo-4-methylthiophene-3-carboxylic acid
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the complete workflow for the comparative docking study, from protein and ligand preparation to the final analysis of results.
Experimental Workflow Diagram
Caption: The computational workflow for the comparative docking study.
Step 1: Protein Preparation
The initial crystal structure obtained from the Protein Data Bank (PDB) requires careful preparation to ensure it is suitable for docking. This process involves removing non-essential molecules, adding missing atoms, and assigning appropriate charges.
-
Obtain the Crystal Structure: Download the PDB file for hDAO in complex with benzoate (PDB ID: 2DU8) from the RCSB PDB database.
-
Clean the Protein Structure:
-
Load the PDB file into a molecular visualization and preparation tool such as UCSF Chimera or AutoDock Tools (ADT).[8][9]
-
Remove all water molecules and any other heteroatoms that are not part of the protein or the FAD cofactor.
-
For this initial docking, also remove the co-crystallized benzoate inhibitor. It will be used later for redocking to validate the protocol.
-
Inspect the protein for any missing residues or atoms. If necessary, use modeling tools to build and refine these missing parts. For this protocol, we will assume the crystal structure is complete.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligands.
-
Assign Charges: Assign Gasteiger charges to the protein atoms. These partial charges are used by the docking software to calculate electrostatic interactions.
-
Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Step 2: Ligand Preparation
The 3D structures of the this compound analogs need to be generated and optimized for docking.
-
Generate 2D Structures: Draw the 2D structures of the four selected ligands using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize:
-
Convert the 2D structures to 3D.
-
Perform an energy minimization of each 3D structure using a force field such as MMFF94. This step ensures that the ligands are in a low-energy conformation before docking.
-
-
Assign Charges and Define Torsions:
-
Load each optimized ligand into AutoDock Tools.
-
Assign Gasteiger charges.
-
Define the rotatable bonds (torsions) in each ligand. This allows for flexible docking, where the ligand can change its conformation to fit into the binding site.
-
-
Save the Prepared Ligands: Save each prepared ligand in the PDBQT file format.
Step 3: Grid Box Generation
The grid box defines the three-dimensional space in the protein's active site where the docking software will search for favorable binding poses of the ligands.
-
Identify the Active Site: The active site of hDAO is located in a cavity near the FAD cofactor. The position of the co-crystallized benzoate in the original PDB file (2DU8) provides the ideal location for the center of our grid box.
-
Define the Grid Box Dimensions:
-
In AutoDock Tools, center the grid box on the coordinates of the co-crystallized benzoate.
-
Set the dimensions of the grid box to be large enough to encompass the entire active site and allow for the ligands to move and rotate freely. A common starting point is a box of 20 x 20 x 20 Å.
-
-
Generate the Grid Parameter File: This file contains the coordinates and dimensions of the grid box and is used as input for the docking calculations.
Step 4: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.[10][11][12]
-
Protocol Validation (Redocking): Before docking the new analogs, it is crucial to validate the docking protocol. This is done by redocking the co-crystallized benzoate ligand back into the active site of hDAO.
-
A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.
-
-
Docking the Analogs:
-
Use AutoDock Vina to dock each of the four prepared this compound analogs into the defined grid box of the prepared hDAO structure.
-
The docking process will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Results and Data Presentation
The primary output of the docking study is the predicted binding affinity for each ligand and the corresponding binding poses. This data should be organized and presented clearly to facilitate comparison.
Comparative Docking Results
| Ligand ID | Ligand Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | This compound | -7.2 | Arg283, Tyr224, Gly313 |
| 2 | 4-Methyl-5-nitrothiophene-3-carboxylic acid | -7.8 | Arg283, Tyr224, Gly313, Ser335 |
| 3 | 5-Amino-4-methylthiophene-3-carboxylic acid | -6.9 | Arg283, Tyr224 |
| 4 | 5-Bromo-4-methylthiophene-3-carboxylic acid | -7.5 | Arg283, Tyr224, Gly313, Val48 |
Note: The binding affinities and interacting residues presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking calculations.
Analysis of Binding Interactions
A thorough analysis of the binding poses of each ligand is essential to understand the structural basis for their predicted affinities. This involves visualizing the docked complexes in a molecular graphics program and identifying key interactions such as:
-
Hydrogen Bonds: These are critical for ligand binding and specificity. The carboxylic acid moiety of the thiophene analogs is expected to form hydrogen bonds with key residues in the active site, such as Arg283.
-
Hydrophobic Interactions: The thiophene ring and methyl group can form favorable hydrophobic interactions with nonpolar residues in the binding pocket, like Tyr224.
-
Pi-Stacking Interactions: The aromatic thiophene ring may engage in pi-stacking interactions with aromatic residues like Tyr224.
Discussion and Scientific Interpretation
The comparative analysis of the docking results allows for the formulation of a preliminary structure-activity relationship (SAR). For instance, based on the hypothetical results in the table above, one might infer that:
-
The introduction of an electron-withdrawing nitro group at the 5-position (Ligand 2) leads to a more favorable binding affinity. This could be due to an additional hydrogen bond with a residue like Ser335.
-
The presence of an electron-donating amino group at the 5-position (Ligand 3) results in a slightly weaker binding affinity compared to the parent compound. This might be due to unfavorable electrostatic interactions or steric hindrance.
-
A bulky bromine atom at the 5-position (Ligand 4) also enhances binding affinity, potentially through favorable hydrophobic interactions with residues like Val48.
These in silico derived hypotheses provide a strong foundation for the rational design of the next generation of this compound-based hDAO inhibitors. The most promising candidates from this study should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate the computational predictions.
Conclusion
This guide has provided a comprehensive and scientifically grounded protocol for conducting a comparative molecular docking study of this compound analogs against human D-amino acid oxidase. By following the detailed steps for protein and ligand preparation, grid generation, docking, and results analysis, researchers can generate reliable in silico data to guide their drug discovery efforts. The emphasis on understanding the "why" behind each step, coupled with the use of validated open-source software, ensures the scientific integrity and reproducibility of the described workflow. The insights gained from such studies are invaluable for accelerating the development of novel and effective therapeutics targeting hDAO.
References
- AutoDock - MGLTools. (n.d.). The Scripps Research Institute.
- RCSB PDB: 2DU8. (n.d.). RCSB Protein Data Bank.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- UniProt: P14920 (DAO_HUMAN). (n.d.). UniProt.
- Fukui, K., & Miyake, Y. (2018). Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 158, 847–855.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- McGrath, A. P., Hilmer, K. M., Collyer, C. A., Shepard, E. M., Elmore, B. O., Brown, D. E., ... & Guss, J. M. (2009). Structure and inhibition of human diamine oxidase. Biochemistry, 48(41), 9810–9822.
- RCSB PDB: 3HI7. (n.d.). RCSB Protein Data Bank.
- RCSB PDB: 3K5T. (n.d.). RCSB Protein Data Bank.
- Tang, H., Jensen, K., Houang, E. M., & Fiona, M. (n.d.). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. ResearchGate.
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A Head-to-Head Comparison of 4-Arylthiophene-3-Carboxylic Acid Derivatives and Other Modulators of the Anoctamin-1 (ANO1) Chloride Channel
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Anoctamin-1 (ANO1) as a burgeoning therapeutic target
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a critical player in a multitude of physiological and pathophysiological processes.[1][2] Its involvement in cellular functions ranging from fluid secretion and smooth muscle contraction to neuronal excitability has positioned it as a compelling target for therapeutic intervention in a diverse array of diseases, including cystic fibrosis, secretory diarrheas, hypertension, asthma, pain, and various cancers.[1][2] In numerous cancers, such as head and neck squamous cell carcinoma, breast cancer, and gastrointestinal stromal tumors, ANO1 is overexpressed and has been linked to tumor proliferation, migration, and poor prognosis.[3][4] This has spurred significant interest in the discovery and development of potent and selective ANO1 inhibitors.
This guide provides a detailed, head-to-head comparison of a promising class of inhibitors, the 4-arylthiophene-3-carboxylic acid derivatives, with other well-characterized ANO1 modulators. We will delve into their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers in the field.
The Rise of 4-Arylthiophene-3-Carboxylic Acids as Potent ANO1 Inhibitors
Recent research has identified 4-arylthiophene-3-carboxylic acid derivatives as a novel class of highly potent ANO1 inhibitors.[5][6] Through structure-activity relationship (SAR) studies, researchers have optimized this scaffold to achieve remarkable potency and selectivity.
A key example from this class is compound 42 , which demonstrated an IC50 of 0.79 µmol/L in inhibiting ANO1.[5][6] Further optimization led to the development of DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid) , which exhibits a dramatically improved IC50 of 24 nM.[7] Notably, these compounds have shown selectivity for ANO1 over the related channel ANO2 and have demonstrated efficacy in preclinical pain models, highlighting their therapeutic potential.[5][6][7]
Comparative Analysis of ANO1 Inhibitors
To provide a clear perspective on the performance of the 4-arylthiophene-3-carboxylic acid series, we will compare them with other widely used and mechanistically distinct ANO1 inhibitors.
| Inhibitor Class | Representative Compound(s) | Target | Reported IC50 | Putative Mechanism of Action | Key References |
| 4-Arylthiophene-3-Carboxylic Acids | Compound 42 | ANO1 | 0.79 µM | Direct channel block | [5][6] |
| DFBTA | ANO1 | 24 nM | Direct channel block | [7] | |
| Aminophenylthiazoles | T16Ainh-A01 | ANO1 | ~1 µM | Direct, voltage-independent channel block | [8][9] |
| Aminothiophenes | CaCCinh-A01 | ANO1 | 2.1 µM - 10 µM | Promotes proteasomal degradation of ANO1 protein | [3][10][11] |
| Naphthyl-nitroanthranilic acids | MONNA | ANO1 | 1.27 µM | Direct channel block | [12][13] |
| Natural Products | Idebenone | ANO1 | Potent inhibition observed | - | [14] |
| Tannic Acid | ANO1 | Potent inhibition observed | - | [14] |
Key Insights from the Comparison:
-
Potency: The optimized 4-arylthiophene-3-carboxylic acid derivative, DFBTA, demonstrates significantly higher potency (IC50 = 24 nM) compared to other established ANO1 inhibitors like T16Ainh-A01 (~1 µM) and CaCCinh-A01 (2.1-10 µM).[7][8][9][11]
-
Mechanism of Action: A key differentiator among these inhibitors is their mechanism of action. While the 4-arylthiophene-3-carboxylic acids, T16Ainh-A01, and MONNA are believed to act as direct channel blockers, CaCCinh-A01 exhibits a distinct mechanism by inducing the degradation of the ANO1 protein.[3][10][15] This has important implications for experimental design and potential therapeutic applications. For instance, the effects of CaCCinh-A01 on cellular processes may be more prolonged and not as readily reversible as those of direct channel blockers.
-
Selectivity: The 4-arylthiophene-3-carboxylic acid derivatives have been reported to be selective for ANO1 over ANO2, which is a crucial aspect for minimizing off-target effects.[5][6] The selectivity of other inhibitors can vary.[16]
Experimental Protocols for Evaluating ANO1 Inhibitors
The characterization of ANO1 inhibitors relies on a combination of high-throughput screening assays and more detailed electrophysiological techniques.
Protocol 1: High-Throughput Screening using a YFP-Based Fluorescence Quenching Assay
This is a widely used method for the primary screening and identification of ANO1 inhibitors.[12][17][18][19]
Principle:
The assay utilizes a cell line (e.g., Fischer Rat Thyroid - FRT cells) stably co-expressing human ANO1 and an iodide-sensitive Yellow Fluorescent Protein (YFP) mutant.[12][19] Activation of ANO1 by an agonist that increases intracellular calcium (e.g., ATP) leads to an influx of iodide ions, which in turn quenches the fluorescence of YFP.[18] An effective ANO1 inhibitor will block this iodide influx and thus prevent the quenching of YFP fluorescence.[17]
Detailed Protocol:
-
Cell Culture: Culture FRT cells stably expressing human ANO1 and the YFP-H148Q/I152L mutant in a 96-well plate until they reach confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., PBS). Include a vehicle control (e.g., DMSO) and a positive control (a known ANO1 inhibitor).
-
Washing: Gently wash the cell monolayer twice with PBS to remove the culture medium.
-
Compound Incubation: Add the test compounds to the wells and incubate for 10-20 minutes at room temperature.[12]
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader.
-
Assay Initiation: Inject an iodide-containing solution with an ANO1 agonist (e.g., 100 µM ATP) into each well.[20]
-
Data Acquisition: Immediately measure the YFP fluorescence over time. The rate of fluorescence decrease is proportional to ANO1 activity.
-
Data Analysis: Calculate the initial rate of fluorescence quenching. Compare the rates in the presence of test compounds to the vehicle control to determine the percentage of inhibition. Generate dose-response curves to calculate the IC50 value.
Caption: Workflow for the YFP-based fluorescence quenching assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ion currents flowing through ANO1 channels and is considered the gold standard for confirming direct channel inhibition.[17]
Principle:
A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.
Detailed Protocol:
-
Cell Preparation: Use cells overexpressing ANO1 (e.g., HEK293 or FRT cells).
-
Pipette Solution: The intracellular (pipette) solution should contain a defined concentration of free calcium to activate ANO1.
-
Current Measurement: Clamp the cell membrane potential and apply voltage steps to elicit ANO1 currents.
-
Inhibitor Application: After recording a stable baseline current, perfuse the cell with an extracellular solution containing the test inhibitor.
-
Post-Inhibition Recording: Record the currents again in the presence of the inhibitor.
-
Data Analysis: Measure the current amplitude at a specific voltage before and after the application of the inhibitor to determine the percentage of block.
Caption: Workflow for whole-cell patch-clamp experiments.
Signaling Pathways and Mechanism of Action
ANO1 is implicated in various signaling pathways that promote cancer cell proliferation and survival.[4][21] For example, it has been shown to activate the EGFR/MAPK and PI3K/Akt signaling cascades.[3][4][21]
Caption: Simplified diagram of ANO1-mediated signaling pathways in cancer.
Conclusion
The 4-arylthiophene-3-carboxylic acid derivatives represent a highly promising class of ANO1 inhibitors, demonstrating superior potency in preclinical studies. Their direct channel-blocking mechanism offers a clear and reversible mode of action. This head-to-head comparison with other ANO1 modulators provides valuable insights for researchers aiming to select the most appropriate tool compound for their studies or for those involved in the development of novel therapeutics targeting ANO1. The detailed experimental protocols included in this guide serve as a practical resource for the in vitro characterization of these and other ANO1 inhibitors. As research into the therapeutic potential of ANO1 continues to expand, the development of potent and selective inhibitors, such as the 4-arylthiophene-3-carboxylic acid series, will be instrumental in translating our understanding of ANO1 biology into clinical applications.
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A Comparative Guide to the Pharmacokinetic Properties of 4-Methylthiophene-3-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic agent is paved with rigorous evaluation. The pharmacokinetic profile—what the body does to a drug—is a critical determinant of a compound's success or failure. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of 4-Methylthiophene-3-carboxylic acid derivatives, a class of compounds showing significant therapeutic promise, particularly in the realm of analgesia for inflammatory pain.
We will focus on a key derivative, 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid (DFBTA) , an inhibitor of the calcium-activated chloride channel anoctamin-1 (ANO1), a potential target for new analgesic drugs.[1][2][3] To provide a comprehensive evaluation, we will compare its properties to established non-steroidal anti-inflammatory drugs (NSAIDs)—Diclofenac , Ketoprofen , and Tiaprofenic acid —and the non-NSAID analgesic, Gabapentin . This guide will delve into the experimental methodologies used to determine their pharmacokinetic parameters, present comparative data, and discuss the implications for drug development.
The Significance of the Thiophene Ring in Drug Design
The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[4] Its presence in a molecule can significantly influence its physicochemical properties, and consequently, its absorption, distribution, metabolism, and excretion (ADME). However, the metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites, such as S-oxides and epoxides, through cytochrome P450-mediated oxidation, which is a critical consideration in safety and toxicity assessments.[4]
Comparative Pharmacokinetic Profiles
A drug's therapeutic efficacy is intrinsically linked to its pharmacokinetic profile. Key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), elimination half-life (t½), and oral bioavailability are crucial for determining dosing regimens and predicting clinical outcomes. The following table summarizes the available pharmacokinetic data for DFBTA and our selected comparators in rodents.
| Compound | Class | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Species |
| DFBTA | ANO1 Inhibitor | N/A | N/A | N/A | N/A | >75 | Mouse |
| Diclofenac | NSAID | 1272 ± 112 | 0.19 ± 0.04 | 2501 ± 303 | 1.12 ± 0.18 | ~74.4 | Rat |
| Ketoprofen | NSAID | N/A | 1-2 | N/A | 1.5-2.5 | ~90 | Human |
| Tiaprofenic Acid | NSAID | N/A | 0.5-1.5 | N/A | ~2 | ~90 | Human |
| Gabapentin | Anticonvulsant | N/A | 1-3 | N/A | 2-3 | Well absorbed | Rat |
Note: Data is compiled from multiple sources and experimental conditions may vary. N/A indicates that specific quantitative data was not available in the cited sources under comparable conditions.[1][5][6][7][8][9][10]
In-Depth Analysis of ADME Properties
Absorption
The oral bioavailability of DFBTA in mice is reported to be greater than 75%, indicating excellent absorption from the gastrointestinal tract.[1][10] This is comparable to the high oral bioavailability of the NSAIDs ketoprofen and tiaprofenic acid in humans (~90%) and diclofenac in rats (~74.4%).[5][6][8][9] Gabapentin is also well-absorbed in rats, with peak plasma concentrations reached within 1-3 hours.[7] The carboxylic acid moiety, common to DFBTA and the selected NSAIDs, can influence absorption due to its ionization state at different pH levels within the gastrointestinal tract.
Distribution
Metabolism
The metabolic fate of a drug determines its duration of action and the potential for drug-drug interactions. Thiophene-containing compounds like DFBTA are of particular interest due to the potential for metabolism on the thiophene ring by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates, a key consideration in toxicology studies.[4]
The NSAIDs in our comparison are primarily metabolized in the liver. Ketoprofen undergoes glucuronidation, while diclofenac is also metabolized by P450 enzymes.[6][13] Gabapentin, on the other hand, is not appreciably metabolized in the liver in rats, with less than 5% being converted to N-methylgabapentin.[7]
Caption: Simplified metabolic pathways of DFBTA, NSAIDs, and Gabapentin.
Excretion
The primary route of elimination for the metabolites of the NSAIDs in this guide is renal excretion.[6][8][13] Similarly, gabapentin is almost exclusively eliminated unchanged via the kidneys in rats.[7] The excretion pathway for DFBTA has not been explicitly detailed in the available literature, but given its structure and likely metabolism, renal excretion of its metabolites is the most probable route.
Experimental Protocols for Pharmacokinetic Evaluation
To ensure the scientific integrity of this guide, we provide a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats, which is a standard preclinical model for ADME studies.[14][15][16][17][18]
In Vivo Oral Pharmacokinetic Study in Rats
-
Animal Model and Housing:
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals are fasted overnight prior to dosing.[14]
-
-
Drug Administration:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral administration.
-
Route of Administration: A single dose is administered via oral gavage.
-
-
Blood Sampling:
-
Procedure: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Collection Site: Blood is typically collected from the jugular vein or tail vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Technique: Plasma concentrations of the parent drug and any known major metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Standard Curves: Calibration curves are prepared using known concentrations of the analyte in blank plasma to ensure accurate quantification.
-
-
Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis with validated software (e.g., WinNonlin).
-
Caption: Experimental workflow for an oral pharmacokinetic study in rats.
Concluding Remarks for the Drug Development Professional
The evaluation of this compound derivatives, exemplified by DFBTA, reveals a promising pharmacokinetic profile characterized by high oral bioavailability. This positions it favorably against established NSAIDs. However, several key areas warrant further investigation for a comprehensive understanding. The specific metabolic pathways of DFBTA, including the potential for reactive metabolite formation, need to be elucidated. Furthermore, detailed pharmacokinetic studies in a second species, preferably a non-rodent, would be essential for interspecies scaling and prediction of human pharmacokinetics.
The comparison with established drugs like diclofenac, ketoprofen, tiaprofenic acid, and gabapentin provides a valuable benchmark. The favorable oral bioavailability of DFBTA suggests the potential for convenient oral dosing regimens. Its unique mechanism of action as an ANO1 inhibitor may offer a differentiated therapeutic profile, potentially with a different side-effect profile compared to COX-inhibiting NSAIDs.
For researchers in drug development, the data presented in this guide underscores the importance of a thorough and comparative approach to pharmacokinetic evaluation. The insights gained from such studies are invaluable for lead optimization, candidate selection, and the design of successful clinical trials. The this compound scaffold represents a promising starting point for the development of novel therapeutics, and a deeper understanding of its pharmacokinetic properties will be instrumental in realizing its full clinical potential.
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A Senior Application Scientist's Guide to Assessing the Target Selectivity of 4-Methylthiophene-3-carboxylic Acid-Based Compounds
For drug discovery researchers, the 4-methylthiophene-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have shown potential in modulating various biological targets. However, a critical aspect of advancing any lead compound is a thorough assessment of its target selectivity. A highly potent compound is of little use if it interacts with numerous off-targets, leading to unforeseen toxicities or a convoluted mechanism of action. This guide provides an in-depth comparison of methodologies to rigorously evaluate the selectivity profile of emerging this compound-based compounds, ensuring that only the most promising candidates progress through the drug discovery pipeline.
The core principle of this guide is to present a holistic approach, integrating both in vitro biochemical and cellular assays with in silico predictive modeling. We will explore the causality behind experimental choices and outline self-validating protocols to ensure the generation of robust and reliable data.
The Imperative of Selectivity Profiling
The journey of a drug from a laboratory bench to a patient's bedside is fraught with challenges, and a significant contributor to late-stage failures is a lack of compound selectivity. Off-target effects can lead to toxicity, reduced efficacy, and a misinterpretation of the compound's true mechanism of action[1]. For kinase inhibitors, a common class of drugs, off-target effects are a frequent concern due to the structural similarities in the ATP-binding pockets across the kinome[2][3]. Therefore, a comprehensive understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of robust scientific research and efficient drug development.
This guide will utilize a hypothetical this compound derivative, "Compound-X," to illustrate the application of these essential selectivity assessment techniques.
Phase 1: Broad-Spectrum In Vitro Selectivity Screening
The initial step in assessing selectivity is to cast a wide net, screening the compound against a large and diverse panel of potential targets. For many small molecule inhibitors, the primary concern is cross-reactivity with other kinases.
Large-Panel Kinase Profiling
Kinase panel screening is a cornerstone of selectivity assessment, providing a broad overview of a compound's activity across the human kinome[4]. Several commercial vendors offer comprehensive kinase profiling services, often screening against hundreds of kinases.
Causality of Experimental Choice: The goal here is to identify potential off-target liabilities early. A broad panel is chosen to maximize the chances of detecting unintended interactions. The choice between a binding assay (like KiNativ) and an enzymatic activity assay (like those offered by Reaction Biology or Promega) depends on the desired information. Binding assays reveal direct physical interaction, while activity assays measure functional inhibition. For an initial screen, an activity-based assay at a single high concentration (e.g., 1 or 10 µM) is often a cost-effective way to identify "hits."
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity[5].
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
Create a serial dilution of Compound-X in DMSO to the desired screening concentration.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 2.5 µL of the diluted Compound-X or DMSO control to each well.
-
Add 2.5 µL of the specific kinase from the panel to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (Promega) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
Data Presentation and Interpretation
The results from a large-panel kinase screen are typically presented as a percentage of inhibition at a given compound concentration. Hits are often defined as kinases showing greater than 50% or 75% inhibition.
Table 1: Hypothetical Kinase Selectivity Profile for Compound-X at 1 µM
| Kinase Target | Percent Inhibition |
| Target Kinase A | 98% |
| Off-Target Kinase B | 85% |
| Off-Target Kinase C | 62% |
| ... (over 400 other kinases) | <10% |
To quantify selectivity, several metrics can be employed, including the Selectivity Score (S-score) and the Gini coefficient [6][7][8].
-
S-score: The S-score is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. For example, S(80%) would be the number of kinases with >80% inhibition divided by the total number of kinases in the panel. A lower S-score indicates higher selectivity.
-
Gini Coefficient: The Gini coefficient provides a measure of the evenness of inhibition across the kinome, with a value of 1 indicating the highest selectivity (inhibition of a single kinase) and 0 indicating uniform inhibition of all kinases[6][8].
Phase 2: Cellular Target Engagement and Selectivity
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that a compound can reach its intended target and engage it in a physiological context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells or cell lysates[9][10][11]. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.
Causality of Experimental Choice: CETSA® is a direct measure of target binding in a cellular environment, providing a crucial link between biochemical activity and cellular effects. It can also be used to assess off-target engagement if antibodies for potential off-targets are available.
This protocol aims to determine the thermal stability of the target protein in the presence and absence of Compound-X[9][12].
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein to 70-80% confluency.
-
Treat cells with Compound-X at a desired concentration (e.g., 10x the in vitro IC50) or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble target protein at each temperature point by Western blot or another suitable protein detection method.
-
Data Presentation and Interpretation
The results of a CETSA® experiment are plotted as the amount of soluble target protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Table 2: Hypothetical CETSA® Data for Compound-X
| Temperature (°C) | Soluble Target Kinase A (% of 40°C) - DMSO | Soluble Target Kinase A (% of 40°C) - Compound-X |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 52 | 70 | 92 |
| 58 | 35 | 80 |
| 64 | 10 | 55 |
| 70 | <5 | 20 |
This data would show a clear rightward shift in the melting curve for Target Kinase A in the presence of Compound-X, confirming cellular target engagement.
Phase 3: In Silico Profiling for Off-Target Prediction
Computational methods are invaluable for predicting potential off-targets and understanding the structural basis of selectivity[13][14]. These approaches can guide further experimental validation and compound optimization.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity[15][16]. By docking Compound-X into the binding sites of its primary target and known off-targets, we can gain insights into the structural determinants of selectivity.
Causality of Experimental Choice: This method allows for a rational, structure-based explanation of the observed selectivity. It can also be used prospectively to screen large virtual libraries of proteins to identify other potential off-targets that may not be included in standard screening panels.
-
Prepare Protein Structures: Obtain high-quality 3D structures of the on-target and off-target proteins from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare Ligand Structure: Generate a 3D conformation of Compound-X.
-
Define Binding Site: Identify the binding pocket in each protein structure.
-
Perform Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock Compound-X into each binding site.
-
Analyze and Score: Analyze the predicted binding poses and scores. A lower binding energy generally indicates a more favorable interaction.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to interact with a specific target[17][18]. A pharmacophore model can be generated based on the structure of the target's binding site or a set of known active ligands. This model can then be used to screen for other proteins that might also interact with the compound.
Causality of Experimental Choice: Pharmacophore modeling is a rapid method for identifying potential off-targets based on the similarity of their binding site features. It is particularly useful when a high-resolution crystal structure of the primary target is not available.
Conclusion: An Integrated Approach to De-risking Drug Candidates
Assessing the target selectivity of novel compounds, such as those derived from the this compound scaffold, is a multifaceted but essential process in modern drug discovery. By employing a tiered and integrated approach that combines broad in vitro screening, cellular target engagement validation, and predictive in silico modeling, researchers can build a comprehensive selectivity profile. This data-driven strategy allows for the early identification and mitigation of potential off-target liabilities, ensuring that only the most promising and well-characterized compounds advance, ultimately increasing the probability of developing safe and effective medicines.
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Isosteric Replacement of the Carboxylic Acid in 4-Methylthiophene-3-carboxylic acid: A Comparative Guide
Introduction: The Strategic Value of Carboxylic Acid Isosteres in Drug Design
The carboxylic acid moiety is a cornerstone of medicinal chemistry, present in over 450 marketed drugs.[1][2] Its planar geometry and typical pKa around 5 allow it to exist as a carboxylate anion at physiological pH, enhancing water solubility and enabling critical electrostatic interactions with biological targets.[2] The thiophene ring, a common scaffold in medicinal chemistry, often features a carboxylic acid group to modulate its biological activity.[3][4] Specifically, 4-Methylthiophene-3-carboxylic acid and its derivatives have been explored as inhibitors of Anoctamin 1 (ANO1), showing potential as analgesic agents.[5]
However, the very properties that make the carboxylic acid group effective can also introduce liabilities. These include limited permeability across biological membranes, metabolic instability leading to the formation of reactive acyl-glucuronides, and potential for idiosyncratic toxicity.[2][6] To mitigate these issues while preserving or enhancing biological activity, medicinal chemists employ the strategy of isosteric replacement.[1][7] This guide provides a comparative analysis of common isosteres for the carboxylic acid group, specifically in the context of this compound, offering experimental insights and detailed synthetic protocols.
Comparative Analysis of Key Carboxylic Acid Isosteres
The selection of an appropriate isostere is a multi-factorial decision, balancing physicochemical properties like acidity (pKa) and lipophilicity (logP) with synthetic accessibility and the desired biological outcome.[1][7] Here, we compare three prominent carboxylic acid isosteres: the 1H-tetrazole, the N-acylsulfonamide, and the hydroxamic acid.
The Landscape of Physicochemical Properties
The replacement of a carboxylic acid with an isostere can dramatically alter a molecule's properties. A systematic study on phenylpropionic acid derivatives revealed that pKa values among common isosteres can span approximately 10 units.[1][7] This modulation of acidity is a critical tool in compound optimization.[1][7]
| Functional Group | Typical pKa Range | General Lipophilicity (vs. COOH) | Key Features |
| Carboxylic Acid | ~4-5 | Baseline | Planar, anionic at pH 7.4, H-bond donor & acceptor.[2] |
| 1H-Tetrazole | ~4.5-5.5 | Similar to slightly more lipophilic | Metabolically stable, similar acidity to COOH, delocalized negative charge.[8] |
| N-Acylsulfonamide | ~3-6 | More lipophilic | Strong H-bond donor, can form different interactions than COOH.[1][7] |
| Hydroxamic Acid | ~8-10 | More lipophilic | Weaker acid, potent metal chelator, different H-bonding pattern.[9] |
Detailed Isostere Profiles and Synthetic Workflows
The 1H-Tetrazole: A Classic Carboxylic Acid Mimic
The 1H-tetrazole is arguably the most successful carboxylic acid isostere due to its similar pKa and planar structure, which allows it to effectively mimic the carboxylate anion.[8] Its key advantage is metabolic stability, as it is not susceptible to the same metabolic pathways as carboxylic acids.[8]
The synthesis of a 5-substituted 1H-tetrazole from this compound is a multi-step process that proceeds through a nitrile intermediate. This [3+2] cycloaddition of an azide with a nitrile is a robust and widely used transformation.[10][11]
Caption: Synthetic pathway from carboxylic acid to 1H-tetrazole.
This protocol is adapted from established methods for tetrazole synthesis.[12][13]
Step 1: Synthesis of 4-Methylthiophene-3-carboxamide
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude acid chloride in a fresh solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).
-
Stir for 1 hour, and collect the resulting precipitate by filtration. Wash with cold water and dry to yield the amide.
Step 2: Synthesis of 4-Methylthiophene-3-carbonitrile
-
Combine the 4-Methylthiophene-3-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) or cyanuric chloride.
-
Heat the mixture under inert atmosphere.
-
Purify the resulting nitrile by distillation or chromatography.
Step 3: Synthesis of 5-(4-Methylthiophen-3-yl)-1H-tetrazole
-
In a round-bottom flask, combine 4-Methylthiophene-3-carbonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in dimethylformamide (DMF).[13]
-
Heat the mixture to 100-120 °C and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully acidify with aqueous HCl.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final tetrazole.[13]
The N-Acylsulfonamide: A More Lipophilic Alternative
N-Acylsulfonamides are non-classical isosteres that are generally more lipophilic than their carboxylic acid counterparts. Their acidity can be tuned by the choice of the sulfonamide component, and they offer a different spatial arrangement of hydrogen bond donors and acceptors, which can lead to novel binding interactions.
The synthesis of N-acylsulfonamides can be achieved by coupling the carboxylic acid with a sulfonamide in the presence of a coupling agent or by activating the carboxylic acid first.
Caption: General synthesis of N-acylsulfonamides.
This protocol is based on general methods for sulfonamide synthesis.[14]
-
Dissolve this compound (1.0 eq), methanesulfonamide (1.1 eq), and DMAP (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-acylsulfonamide.
The Hydroxamic Acid: A Metal-Chelating Isostere
Hydroxamic acids are significantly less acidic than carboxylic acids and possess a strong ability to chelate metal ions.[9] This property is exploited in the design of inhibitors for metalloenzymes, such as histone deacetylases (HDACs).[9] Their introduction can fundamentally change the mode of interaction with a biological target.
The most common route to hydroxamic acids involves the reaction of an ester derivative with hydroxylamine.[15][16]
Caption: Two-step synthesis of hydroxamic acids from carboxylic acids.
This protocol is adapted from established methods for hydroxamic acid synthesis.[15][16][17]
Step 1: Synthesis of Methyl 4-methylthiophene-3-carboxylate
-
Add a catalytic amount of concentrated sulfuric acid to a solution of this compound (1.0 eq) in methanol (excess).
-
Heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the methyl ester, which can often be used without further purification.
Step 2: Synthesis of N-hydroxy-4-methylthiophene-3-carboxamide
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq) and potassium hydroxide (KOH, 3.0 eq) in methanol.
-
Add the methyl 4-methylthiophene-3-carboxylate (1.0 eq) to the hydroxylamine solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with acidic resin or by careful addition of aqueous HCl until the pH is ~7.
-
Filter the mixture and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.
Conclusion: A Rational Approach to Isosteric Replacement
The decision to replace a carboxylic acid is driven by the need to overcome specific ADME/Tox challenges or to explore new binding interactions.[2][6] The 1H-tetrazole offers a metabolically robust mimic with similar acidity, the N-acylsulfonamide provides a more lipophilic option with tunable acidity, and the hydroxamic acid introduces unique metal-chelating properties. By understanding the distinct physicochemical profiles and leveraging the synthetic routes detailed in this guide, researchers can rationally select and synthesize the most appropriate isostere to optimize their lead compounds, ultimately accelerating the drug discovery process.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methylthiophene-3-carboxylic acid, grounding each recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Core Directive: Understanding the Waste Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Due to these hazardous properties, it cannot be disposed of as general waste or via sanitary sewer systems. The primary directive for its disposal, as indicated by safety data, is to dispose of contents and container to an approved waste disposal plant [2][3][4][5]. This means it must be treated as regulated hazardous chemical waste.
The following procedures are designed to meet this core requirement, ensuring compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][7][8].
Part 1: Pre-Disposal Handling and Segregation
Proper disposal begins with correct handling and segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process[9][10].
Step 1: Initial Waste Characterization
Immediately upon deciding to discard this compound, it must be classified as Hazardous Waste . Given its acidic nature, it falls into the category of corrosive or irritant chemical waste.
Step 2: Segregation Protocol
The fundamental principle of safe waste management is segregation.[11][12] this compound waste must be collected separately from other waste streams.
Key Segregation Actions:
-
Acids: Collect this waste in a container designated specifically for organic acids.
-
Avoid Mixing: Do not mix with bases, oxidizing agents, or cyanides, as this can cause violent reactions or the release of toxic gases[13].
-
Solid vs. Liquid: Keep solid and liquid waste forms separate[11]. If disposing of unused solid reagent, collect it in a container for solid chemical waste. If it's a solution, collect it in a liquid waste container.
| Waste Stream | Compatible Storage Group | Incompatible Storage Groups |
| This compound (Solid or in solution) | Organic Acids | Bases, Oxidizers, Cyanides, Sulfides, Reactive Metals |
This table is a summary. Always consult your institution's specific chemical compatibility charts and your chemical hygiene plan.[14]
Part 2: Containerization and Labeling
Proper containerization and labeling are mandated by EPA and OSHA to ensure safe handling, storage, and transport[7][15].
Step 1: Selecting a Compatible Waste Container
The choice of container is critical to prevent leaks and reactions.
-
Material: Use a container made of compatible material. For acidic waste, glass or high-density polyethylene (HDPE) containers are recommended. Avoid metal containers, as acids can cause corrosion over time[11][13][16].
-
Condition: The container must be in good condition, free of leaks, and have a secure, screw-top cap[12][13]. The original product container is often the best choice for unused material[10].
Step 2: Accurate and Compliant Labeling
Every waste container must be properly labeled from the moment the first drop of waste is added.
Mandatory Label Information:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas[13].
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Corrosive")[15].
-
Generator Information: Name and location of the generating laboratory.
Part 3: Storage and Final Disposal
Safe storage of hazardous waste is crucial while awaiting pickup by a certified disposal vendor.
Step 1: Designated Storage Area
Waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel[13][15][17].
-
Location: The SAA should be in a well-ventilated area, such as a chemical fume hood, away from heat sources or high-traffic areas[6][9][16].
-
Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray to contain any potential spills[11][12]. This container must be made of a material compatible with the acid.
Step 2: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste vendor[15][18].
-
Request Pickup: Follow your institution's procedure to request a waste pickup. Do not allow waste to accumulate beyond regulatory time limits (e.g., one year for partially filled containers in an SAA)[13].
-
Documentation: Maintain accurate records of all waste generated and disposed of, as this is a key component of regulatory compliance[9][18].
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste within a laboratory setting.
Caption: Disposal workflow from lab generation to final disposal.
Expert Insights: The 'Why' Behind the Protocol
-
Why Segregate Acids? Carboxylic acids can react exothermically with bases, potentially causing boiling and splashing. When mixed with oxidizing acids like nitric acid, they can react violently. Segregation is a proactive safety measure to prevent uncontrolled reactions[13].
-
Why is the Original Container Ideal? The original container is guaranteed to be compatible with the chemical it held. Reusing it for the same waste eliminates the risk of choosing an incompatible material and ensures the container's integrity[10][12].
-
Why Secondary Containment? Secondary containment is your last line of defense against a spill. Should the primary container fail, the secondary bin will capture the hazardous material, preventing it from reaching drains or causing widespread contamination[12].
By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a steward of the laboratory environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Methylthiophene-3-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven guidance on the safe handling of 4-Methylthiophene-3-carboxylic acid, moving beyond basic compliance to foster a deep understanding of the "why" behind each safety protocol. Here, we will delve into the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure both personal safety and experimental integrity.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound (CAS No. 78071-30-4) is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
These classifications dictate the necessity for a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes and minimizing inhalation of the solid particulate.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy based on the specific hazards of the chemical and the nature of the work being performed.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At a minimum, chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards must be worn whenever handling this compound.[2][3] These provide a seal around the eyes, offering protection from dust and potential splashes.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring solutions or during heated reactions, a face shield should be worn in conjunction with safety goggles.
Skin and Body Protection: A Barrier Against Irritation
To prevent skin irritation, comprehensive skin and body protection is essential.
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned to protect against accidental spills. For larger-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting.
Respiratory Protection: Preventing Inhalation Hazards
As this compound can cause respiratory irritation, particularly in its powdered form, respiratory protection is a critical consideration.
-
For Low-Dust Scenarios: For small-scale handling where dust generation is minimal, working within a well-ventilated area or a chemical fume hood may be sufficient.
-
When Handling Powders: When weighing or transferring the solid compound, or in any situation where dust may become airborne, a NIOSH-approved respirator is necessary. A filtering facepiece respirator (dust mask) with an N95 rating is the minimum requirement for protection against solid particulates.[6]
-
For Operations with Potential for Aerosol or Vapor Generation: If the compound is being heated or aerosolized, a half-mask or full-facepiece respirator equipped with a combination cartridge for organic vapors and acid gases (often color-coded yellow by NIOSH) should be used.[6][7][8] This is because heating may cause some degradation or sublimation, releasing vapors that would not be captured by a simple particulate filter.
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles (EN166/OSHA compliant). A face shield worn over goggles for high-splash risk tasks. | Protects against direct contact with the solid or solutions, which can cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves for incidental contact. Neoprene for prolonged contact. | Provides a barrier against skin irritation.[2][4][5] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | A standard laboratory coat, fully buttoned. A chemical-resistant apron for larger quantities. | Prevents contamination of personal clothing and skin from accidental spills. |
| Respiratory | Low Dust: Well-ventilated area or fume hood. Powder Handling: NIOSH-approved N95 filtering facepiece respirator. Heating/Aerosolizing: Half or full-facepiece respirator with organic vapor/acid gas cartridges. | Minimizes inhalation of the compound, which can cause respiratory tract irritation.[1] The level of protection must be escalated based on the potential for generating airborne contaminants.[6][7][8] |
Operational and Disposal Plans: A Step-by-Step Guide
A proactive approach to safety involves not just the "what" but also the "how." The following protocols provide a structured framework for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Detailed Experimental Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don the appropriate PPE as outlined in the table above. For handling the solid, this must include an N95 respirator at a minimum.
-
Prepare your workspace in a chemical fume hood or a well-ventilated area. Ensure that a spill kit is readily accessible.
-
-
Handling:
-
When weighing the solid, use a disposable weigh boat and handle it with care to minimize dust generation.
-
Transfer the compound to the reaction vessel within the fume hood.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling and Decontamination:
-
After the procedure, decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Spill Management Plan
In the event of a spill, a swift and informed response is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional safety officer.
-
Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust, and place it into a labeled hazardous waste container.[3][9]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by washing with soap and water. All cleaning materials must be disposed of as hazardous waste.[10][11]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound, contaminated weigh boats, and other solid materials in a dedicated and clearly labeled hazardous waste container.[10][11]
-
Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[11]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[11]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings.
-
Storage and Disposal: Store sealed hazardous waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][12]
The following diagram illustrates the decision-making process for waste disposal.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed safety and logistical protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- SAS Safety Corp. (n.d.). Chemical Resistance Chart.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart.
- LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- All Safety Products. (n.d.). Chemical Resistance Chart.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- 3M. (2009). 3M Respirator Selection Guide.
- 3M. (2010). 2010 Respirator Selection Guide.
- OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters.
- Parcil Safety. (n.d.). NIOSH vs CE Standards | Respirator Certification Guide.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health.
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- Regulations.gov. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators.
- PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
- PubChem. (n.d.). Methyl 3-thiophenecarboxylate. National Center for Biotechnology Information.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
